molecular formula C46H79N3O23 B7908946 Mal-PEG16-NHS ester

Mal-PEG16-NHS ester

Cat. No.: B7908946
M. Wt: 1042.1 g/mol
InChI Key: VSYWTYZFVKGVQF-UHFFFAOYSA-N
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Description

Mal-PEG16-NHS ester is a useful research compound. Its molecular formula is C46H79N3O23 and its molecular weight is 1042.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H79N3O23/c50-41(5-8-48-42(51)1-2-43(48)52)47-7-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-38-71-40-39-70-37-35-68-33-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-6-46(55)72-49-44(53)3-4-45(49)54/h1-2H,3-40H2,(H,47,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYWTYZFVKGVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H79N3O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mal-PEG16-NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG16-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique architecture, featuring a maleimide group, a 16-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of molecules containing sulfhydryl (thiol) and primary amine groups, respectively. The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This guide provides an in-depth overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Chemical Properties and Structure

This compound is characterized by its three key functional components:

  • Maleimide Group: Specifically reacts with sulfhydryl groups (-SH) to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.

  • Polyethylene Glycol (PEG)16 Spacer: A hydrophilic chain of 16 ethylene glycol units that imparts water solubility, reduces aggregation, and minimizes immunogenicity of the conjugate.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines (-NH₂) at a pH range of 7.0-9.0.

The strategic arrangement of these moieties allows for a controlled, stepwise conjugation of two different molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight ~1042.14 g/mol [1]
Chemical Formula C46H79N3O23[1]
Purity ≥95%[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, DMF, and aqueous buffers (up to ~10 mM)[2]

Table 2: Reaction Conditions and Stability

ParameterNHS EsterMaleimideReference
Optimal Reaction pH 7.0 - 9.06.5 - 7.5
Reaction Time 30 min - 2 hours at RT; 2 - 4 hours at 4°C30 min - 2 hours at RT; 2 - 4 hours at 4°C
Stability Prone to hydrolysis, especially at higher pH. Half-life of a similar NHS ester is ~10 minutes at pH 8.6 and 4°C.More stable than NHS ester but can hydrolyze at pH > 7.5.
Storage -20°C in a dry, dark environment.-20°C in a dry, dark environment.

Key Applications

The versatility of this compound makes it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as the linker in a PROTAC molecule, bringing a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.

  • Peptide and Protein Labeling: It allows for the site-specific labeling of proteins and peptides with other molecules, such as fluorescent dyes or biotin.

  • Surface Modification of Nanoparticles: The linker can be used to functionalize the surface of nanoparticles with targeting ligands or therapeutic agents for drug delivery and imaging applications.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

This compound can be a critical component of a PROTAC, a molecule designed to hijack the cell's natural protein disposal system. The following diagram illustrates the general mechanism.

PROTAC_Mechanism TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex binds PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget   Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome enters DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC mechanism utilizing a this compound linker.

Two-Step Bioconjugation Workflow

A common application of this compound is the two-step conjugation of an amine-containing molecule to a sulfhydryl-containing molecule.

Bioconjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction AmineMolecule Amine-containing Molecule (e.g., Protein A) Reaction1 Reaction at pH 7.0-9.0 AmineMolecule->Reaction1 MalPEGLinker This compound MalPEGLinker->Reaction1 ActivatedMolecule Maleimide-Activated Molecule A Reaction1->ActivatedMolecule Purification1 Purification (e.g., Desalting Column) ActivatedMolecule->Purification1 Reaction2 Reaction at pH 6.5-7.5 Purification1->Reaction2 SulfhydrylMolecule Sulfhydryl-containing Molecule (e.g., Peptide B) SulfhydrylMolecule->Reaction2 FinalConjugate Final Conjugate (Molecule A - PEG - Molecule B) Reaction2->FinalConjugate

Caption: Two-step bioconjugation using this compound.

Nanoparticle Surface Modification Workflow

This workflow illustrates the functionalization of an amine-modified nanoparticle with a thiol-containing ligand.

Nanoparticle_Modification Start Amine-functionalized Nanoparticle Step1 Step 1: Reaction with This compound (pH 7.0-9.0) Start->Step1 Intermediate Maleimide-functionalized Nanoparticle Step1->Intermediate Purification Purification (Centrifugation/Dialysis) Intermediate->Purification Step2 Step 2: Reaction with Thiol-containing Ligand (pH 6.5-7.5) Purification->Step2 Final Ligand-conjugated Nanoparticle Step2->Final

Caption: Workflow for nanoparticle surface modification.

Detailed Experimental Protocols

The following are detailed protocols for common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific applications.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

  • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, small molecule drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

Step 1: Reaction of NHS-Ester with Protein-NH₂

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-20 mM.

  • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein stability.

  • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide with Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of Molecule-SH over the protein is recommended.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the attachment of a thiol-containing ligand to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles in a suitable buffer (e.g., MES or HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing ligand

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Washing Buffer: PBS or a buffer appropriate for the nanoparticles

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

Step 1: Attachment of this compound to Nanoparticles

  • Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

  • Prepare a stock solution of this compound in DMSO or DMF as described in Protocol 1.

  • Add the this compound solution to the nanoparticle suspension. The optimal molar ratio of linker to available amine groups on the nanoparticles should be determined empirically.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Purify the resulting Maleimide-PEG-Nanoparticles by repeated centrifugation and resuspension in Washing Buffer or by dialysis.

Step 2: Conjugation of Thiol-Ligand to Maleimide-Nanoparticles

  • Disperse the Maleimide-PEG-Nanoparticles in the Reaction Buffer.

  • Add the thiol-containing ligand to the nanoparticle suspension. A 5- to 10-fold molar excess of the ligand is recommended.

  • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle mixing.

  • Purify the final Ligand-PEG-Nanoparticle conjugate to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.

  • Characterize the final product and store at 4°C in a suitable buffer.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation, drug delivery, and nanotechnology. Its well-defined structure, combining the specific reactivity of maleimide and NHS ester groups with the beneficial properties of a PEG spacer, allows for the precise construction of complex biomolecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their work, paving the way for advancements in therapeutics and diagnostics.

References

Mal-PEG16-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Maleimide-PEG16-N-hydroxysuccinimide (Mal-PEG16-NHS) ester. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of molecules for a wide range of applications, from basic research to the development of targeted therapeutics.

Core Structure and Physicochemical Properties

Mal-PEG16-NHS ester is a molecule composed of three key functional components: a maleimide group, a 16-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for the sequential or simultaneous conjugation of amine- and sulfhydryl-containing molecules.

The maleimide moiety exhibits high reactivity and selectivity towards sulfhydryl groups (thiols), commonly found in the side chains of cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond. The NHS ester, on the other hand, is a highly reactive group that readily couples with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.

The 16-unit PEG linker is a hydrophilic chain that imparts several advantageous properties to the crosslinker and the resulting conjugate. It enhances the aqueous solubility of the molecule, reduces aggregation, and can minimize steric hindrance between the conjugated molecules. Furthermore, the PEG chain can improve the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic radius and shielding them from proteolytic degradation and immunological recognition.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight ~1042.14 g/mol
Chemical Formula C46H79N3O23
Purity ≥95%
PEG Spacer Length 16 ethylene glycol units
Solubility Soluble in DMSO, DMF, DCM, acetonitrile, and water (~10 mM)
Storage Conditions Store at -20°C, desiccated and protected from light.

Reaction Mechanism and Selectivity

The utility of this compound lies in the distinct reactivity of its two terminal functional groups, allowing for controlled, stepwise conjugation.

NHS Ester Reaction with Primary Amines: The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction. This reaction is most efficient at a pH range of 7.2-8.5.[1] It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 8.6.[2][3] Therefore, reactions should be performed expeditiously after the reagent is dissolved. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

Maleimide Reaction with Sulfhydryls: The maleimide group reacts with sulfhydryl groups via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[4] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[5] Above pH 7.5, the maleimide group can undergo a competing reaction with primary amines and is also more susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols.

The following diagram illustrates the two-step conjugation process:

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Sulfhydryl Reaction Protein1_NH2 Protein 1 (with primary amines) Protein1_PEG_Mal Protein 1-PEG-Maleimide Protein1_NH2->Protein1_PEG_Mal NHS Ester Reaction (pH 7.2-8.5) Mal_PEG_NHS This compound Mal_PEG_NHS->Protein1_PEG_Mal Final_Conjugate Protein 1-PEG-Protein 2 Protein1_PEG_Mal->Final_Conjugate Maleimide Reaction (pH 6.5-7.5) Protein2_SH Protein 2 (with sulfhydryls) Protein2_SH->Final_Conjugate

A two-step bioconjugation workflow using this compound.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Two-Step Antibody-Drug Conjugation (ADC)

This protocol describes the conjugation of a cytotoxic drug (containing a thiol group) to an antibody (containing primary amines).

Materials:

  • Antibody (in a suitable amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Thiol-containing drug

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA), they must be removed by dialysis or buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Activation of Antibody with this compound:

    • Warm the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Removal of Excess Crosslinker:

    • Remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the NHS ester from reacting with any primary amines on the thiol-containing drug.

  • Conjugation with Thiol-Containing Drug:

    • Prepare a stock solution of the thiol-containing drug in a suitable solvent (e.g., DMSO).

    • Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching of Unreacted Maleimides (Optional):

    • To cap any unreacted maleimide groups, add a final concentration of 1-2 mM cysteine or N-acetylcysteine and incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug, crosslinker, and aggregated protein using SEC or HIC.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC using SEC-HPLC.

The following diagram outlines the experimental workflow for ADC production:

G Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Activation Antibody Activation (Add this compound) Antibody_Prep->Activation Incubation1 Incubation (1-2h RT or 2-4h 4°C) Activation->Incubation1 Desalting Removal of Excess Linker (Desalting Column) Incubation1->Desalting Conjugation Conjugation with Drug (Add Thiol-Drug) Desalting->Conjugation Incubation2 Incubation (2h RT or overnight 4°C) Conjugation->Incubation2 Quenching Quenching (Optional, with Cysteine) Incubation2->Quenching Purification Purification (SEC or HIC) Quenching->Purification Characterization Characterization (HIC-HPLC, SEC-HPLC) Purification->Characterization End End Characterization->End

Experimental workflow for antibody-drug conjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various fields:

  • Antibody-Drug Conjugates (ADCs): As detailed in the protocol above, this linker is widely used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Bioconjugation and Labeling: It is used to label proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules for use in assays such as ELISA, flow cytometry, and Western blotting.

  • Surface Modification: this compound can be used to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery systems with targeting ligands to enhance their delivery to specific cells or tissues.

  • Hydrogel Formation: This crosslinker can be used in the formation of biocompatible hydrogels for applications in tissue engineering and controlled drug release.

Handling and Storage

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Once dissolved, the reagent should be used immediately as both the NHS ester and maleimide groups are susceptible to hydrolysis in aqueous solutions. Stock solutions should not be prepared for long-term storage.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that has become an indispensable tool in the field of bioconjugation. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an ideal choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics. By understanding its properties and following optimized protocols, researchers can effectively utilize this reagent to create novel and impactful bioconjugates.

References

An In-depth Technical Guide to the Mechanism of Action of Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG16-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The strategic design of this linker, incorporating a maleimide group, a 16-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for the sequential and specific conjugation of two different biomolecules, typically targeting sulfhydryl and primary amine functionalities, respectively.[3][4][5]

Core Mechanism of Action: A Two-Step Conjugation Process

The utility of this compound lies in its ability to facilitate a controlled, two-step conjugation reaction. This process leverages the differential reactivity of its two terminal functional groups, the NHS ester and the maleimide, which react with primary amines and sulfhydryl groups, respectively, under distinct pH conditions.

Step 1: NHS Ester Reaction with Primary Amines

The first step in the conjugation process typically involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein or antibody. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

This reaction is most efficient in the pH range of 7.2 to 8.5. At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and can reduce the overall conjugation efficiency.

Step 2: Maleimide Reaction with Sulfhydryl Groups

Once the first molecule is conjugated via the NHS ester, the second, sulfhydryl-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug) is introduced. The maleimide group reacts specifically with the sulfhydryl group through a Michael addition reaction.

In this reaction, the thiolate anion (the deprotonated form of the sulfhydryl group) acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether bond. The optimal pH range for this reaction is between 6.5 and 7.5. At pH values above 7.5, the maleimide group can react with primary amines and also becomes more susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards sulfhydryl groups.

The following diagram illustrates the sequential nature of the conjugation process.

Two_Step_Conjugation cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation Molecule_A Molecule A (with -NH2) Linker This compound Molecule_A->Linker pH 7.2-8.5 (Amide Bond Formation) Activated_Molecule_A Activated Molecule A Linker->Activated_Molecule_A Molecule_B Molecule B (with -SH) Activated_Molecule_A->Molecule_B pH 6.5-7.5 (Thioether Bond Formation) Final_Conjugate Final Conjugate (A-Linker-B) Molecule_B->Final_Conjugate

Sequential conjugation using this compound.

Quantitative Data on Reaction Parameters

The efficiency and stability of the conjugation are influenced by several factors. The following tables summarize key quantitative data.

Table 1: NHS Ester Reaction Parameters

ParameterValue / ConditionNotes
Optimal pH Range 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Reaction Time 30 - 120 minutesAt room temperature or 4°C.
Half-life of Hydrolysis 4-5 hours at pH 7.0, 0°CDecreases to 10 minutes at pH 8.6, 4°C.
Competing Reaction Hydrolysis of NHS esterIncreases with pH.

Table 2: Maleimide Reaction Parameters

ParameterValue / ConditionNotes
Optimal pH Range 6.5 - 7.5Minimizes side reactions with amines and maleimide hydrolysis.
Reaction Time ~30 minutes for small moleculesCan be longer for larger molecules like proteins (~2 hours).
Conjugation Efficiency 84 ± 4%For a small peptide with a 2:1 maleimide to thiol molar ratio.
Side Reactions Reaction with amines, HydrolysisMore prevalent at pH > 7.5.

Table 3: Stability of the Resulting Conjugate Bonds

Bond TypeFormed FromStabilityNotes
Amide Bond NHS ester + AmineVery StableConsidered irreversible under physiological conditions.
Thioether Bond Maleimide + ThiolStable, but can undergo retro-Michael reactionSusceptible to thiol exchange in the presence of excess thiols. Hydrolysis of the succinimide ring can increase stability.

Detailed Experimental Protocols

The following protocols provide a general framework for a two-step conjugation using this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of an Amine-Containing Protein (Protein-NH2) with this compound

Materials:

  • Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines like Tris.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).

Protocol 2: Conjugation of a Sulfhydryl-Containing Molecule (Molecule-SH) to the Activated Protein

Materials:

  • Maleimide-activated protein from Protocol 1

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Molecule-SH Preparation: Ensure the sulfhydryl group on the molecule is free and reduced.

  • Reaction: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is typically used.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification: The final conjugate can be purified from excess Molecule-SH and other reaction components using methods such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the properties of the conjugate.

The following diagram outlines a typical experimental workflow for creating an antibody-drug conjugate (ADC).

ADC_Workflow Start Start: Antibody (Ab) Step1 Step 1: Reaction with This compound Start->Step1 pH 7.2-8.5 Step2 Step 2: Purification (Desalting Column) Step1->Step2 Removal of excess linker Step3 Step 3: Reaction with Thiol-Containing Drug (-SH) Step2->Step3 pH 6.5-7.5 Step4 Step 4: Purification (e.g., SEC) Step3->Step4 Removal of excess drug End End: Antibody-Drug Conjugate (ADC) Step4->End

Experimental workflow for ADC synthesis.

Signaling Pathways and Logical Relationships

The core of the this compound's action is not a signaling pathway in the biological sense, but rather a chemical reaction pathway. The logical relationship is a sequential dependency where the second reaction is contingent on the successful completion of the first.

The following diagram illustrates the chemical mechanisms.

Reaction_Mechanisms cluster_amine_reaction NHS Ester-Amine Reaction (Nucleophilic Acyl Substitution) cluster_thiol_reaction Maleimide-Thiol Reaction (Michael Addition) Amine R1-NH2 NHS_Ester Mal-PEG-C(O)-O-NHS Amine->NHS_Ester Nucleophilic Attack Amide_Bond R1-NH-C(O)-PEG-Mal NHS_Ester->Amide_Bond Amide Bond Formation NHS NHS NHS_Ester->NHS Leaving Group Thiol R2-SH Maleimide R1-NH-C(O)-PEG-Mal Thiol->Maleimide Nucleophilic Attack Thioether_Bond R1-NH-C(O)-PEG-Mal(-S-R2) Maleimide->Thioether_Bond Thioether Bond Formation

Chemical reaction mechanisms of this compound.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. A thorough understanding of its dual-reactivity mechanism, the optimal conditions for each reaction step, and the stability of the resulting linkages is crucial for its successful application. By carefully controlling the reaction parameters, researchers can effectively synthesize complex biomolecular conjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

The Pivotal Role of the PEG16 Linker in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the 16-unit polyethylene glycol (PEG16) linker in bioconjugation. While specific quantitative data for PEG16 is emerging, this guide consolidates established principles of PEGylation, presents illustrative data based on trends observed with various PEG linker lengths, and offers detailed experimental protocols and visualizations to inform the rational design of next-generation bioconjugates.

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1][2] Its incorporation into bioconjugates, a process known as PEGylation, offers a multitude of advantages, including enhanced solubility, increased stability, prolonged circulation half-life, and reduced immunogenicity.[3][4] Discrete PEG linkers, which have a defined number of PEG units, are particularly valuable as they allow for the production of homogeneous bioconjugates with consistent properties.[5] The PEG16 linker, a discrete linker with 16 ethylene glycol units, provides a significant yet defined increase in hydrophilicity and spatial separation between the conjugated molecules.

Core Principles of PEG16 Linkers in Bioconjugation

The strategic incorporation of a PEG16 linker into a bioconjugate, such as an ADC, profoundly influences its performance by modulating several key parameters:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG16 linker counteracts this hydrophobicity, creating a hydration shell that improves the overall solubility of the bioconjugate in aqueous environments and minimizes aggregation.

  • Improved Pharmacokinetics: The increased hydrodynamic radius conferred by the PEG16 linker reduces the rate of renal clearance, thereby extending the circulation half-life of the bioconjugate. This prolonged exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy.

  • Reduced Immunogenicity: The flexible PEG16 chain can mask epitopes on the surface of the protein or payload, reducing the likelihood of an immune response against the bioconjugate.

  • Steric Hindrance and Controlled Spacing: The PEG16 linker provides a defined spatial separation between the biomolecule and the payload. This can be advantageous in preventing the payload from interfering with the binding of the biomolecule to its target. However, in some cases, longer PEG chains can also lead to reduced in vitro cytotoxicity due to steric hindrance at the site of action.

Quantitative Impact of PEGylation on Bioconjugate Properties

The length of the PEG linker is a critical parameter that can be tuned to achieve the desired balance of properties for a given bioconjugate. The following tables summarize representative data on the impact of PEG linker length on key performance metrics.

Note: Specific experimental data for PEG16 linkers is limited in publicly available literature. The values presented for PEG16 are illustrative and extrapolated from trends observed with other PEG linker lengths to provide a comparative context.

Table 1: Impact of PEG Linker Length on the Pharmacokinetics of an Illustrative Antibody-Drug Conjugate

PEG Linker LengthHalf-life (t½) in hoursArea Under the Curve (AUC) (µg·h/mL)Clearance (mL/h/kg)
No PEG241,5000.5
PEG4362,2000.35
PEG8483,0000.25
PEG16 (Illustrative) 60 3,800 0.20
PEG24724,5000.15

This table illustrates the general trend of increasing half-life and AUC with longer PEG chains, leading to reduced clearance.

Table 2: Influence of PEG Linker Length on the Solubility and In Vitro Cytotoxicity of a Bioconjugate

PEG Linker LengthAqueous Solubility (mg/mL)In Vitro Cytotoxicity (IC50, nM)
No PEG0.51.0
PEG41.21.5
PEG82.52.0
PEG16 (Illustrative) 5.0 3.0
PEG24>105.0

This table demonstrates the significant improvement in aqueous solubility with increasing PEG linker length. It also illustrates a potential trade-off, where longer PEG chains may lead to a modest decrease in in vitro potency, possibly due to steric hindrance.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of an antibody-drug conjugate using a heterobifunctional NHS-PEG16-Maleimide linker.

Protocol 1: Synthesis of a Thiol-Reactive Payload with a PEG16 Linker

This protocol describes the synthesis of a maleimide-functionalized payload using an NHS-PEG16-Maleimide linker and an amine-containing cytotoxic drug.

Materials:

  • Amine-containing cytotoxic payload

  • NHS-PEG16-Maleimide

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Dissolution of Reactants: Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. In a separate vial, dissolve NHS-PEG16-Maleimide (1.2 equivalents) in anhydrous DMF.

  • Reaction Initiation: To the payload solution, add TEA (3 equivalents) to act as a base. Slowly add the NHS-PEG16-Maleimide solution to the payload solution while stirring.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the maleimide-functionalized payload-PEG16 linker by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Conjugation of the PEG16-Payload to a Monoclonal Antibody

This protocol outlines the site-specific conjugation of the maleimide-functionalized PEG16-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG16-Payload

  • PBS, pH 7.4

  • Quenching solution: 1 M N-acetylcysteine

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution (5-10 mg/mL) with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS, pH 7.4, using a desalting column.

  • Conjugation Reaction: Immediately add the Maleimide-PEG16-Payload (5-fold molar excess over the antibody) to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 1 mM to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities by SEC.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

Visualizations of Key Pathways and Workflows

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Purification

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced Antibody (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload Maleimide-PEG16-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (Size-Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (HIC, SEC, MS) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of an antibody-drug conjugate.

Mechanism of Action of an ADC with a Tubulin Inhibitor Payload

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG16 Linker) Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Payload Cytotoxic Payload (Tubulin Inhibitor) Drug_Release->Payload Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: The mechanism of action of an ADC, from receptor binding to apoptosis induction.

Downstream Signaling Pathway of a Tubulin Inhibitor

Apoptosis_Pathway Payload Tubulin Inhibitor Payload Microtubule_Dynamics Disruption of Microtubule Dynamics Payload->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Checkpoint Activation Microtubule_Dynamics->Mitotic_Spindle Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Spindle->Bcl2_Phosphorylation JNK_Activation JNK Activation Mitotic_Spindle->JNK_Activation Caspase_Cascade Caspase Cascade Activation Bcl2_Phosphorylation->Caspase_Cascade JNK_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A simplified signaling cascade initiated by a tubulin inhibitor, leading to apoptosis.

Conclusion

The PEG16 linker represents a valuable tool in the bioconjugation toolkit, offering a balance of hydrophilicity, spatial separation, and biocompatibility. While further studies are needed to fully elucidate the specific quantitative advantages of the PEG16 linker in various bioconjugate formats, the principles outlined in this guide provide a strong foundation for its rational incorporation into the design of novel therapeutics. The detailed experimental protocols and visual representations of key biological processes are intended to empower researchers and drug development professionals in their efforts to engineer more effective and safer bioconjugates. As the field of bioconjugation continues to advance, the precise control over linker chemistry, exemplified by the use of discrete PEG linkers like PEG16, will undoubtedly play a central role in the development of next-generation targeted therapies.

References

Mal-PEG16-NHS ester solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of Mal-PEG16-NHS Ester

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, a thorough understanding of the chemical properties of crosslinking agents is paramount. This compound is a heterobifunctional crosslinker that plays a crucial role in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a detailed examination of the solubility and stability of this compound, offering critical data and protocols to ensure its effective application.

Core Properties of this compound

This compound features three key components:

  • Maleimide group: Reacts specifically with sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins.

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH2), such as those on lysine residues or the N-terminus of proteins.

  • Polyethylene glycol (PEG) spacer (16 units): A hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize immunogenicity.

Solubility Profile

The presence of the 16-unit PEG spacer significantly influences the solubility of this compound, rendering it soluble in a range of common solvents used in bioconjugation.

Table 1: Solubility Data for Mal-PEG-NHS Esters

SolventSolubilityKey Considerations
Aqueous Buffers (e.g., PBS) SolubleThe stability of the NHS ester is pH-dependent, with hydrolysis increasing at higher pH. It is recommended to prepare fresh solutions immediately before use.
Dimethyl Sulfoxide (DMSO) Highly SolubleAnhydrous DMSO is recommended for preparing stock solutions to prevent premature hydrolysis of the NHS ester.
Dimethylformamide (DMF) Highly SolubleSimilar to DMSO, anhydrous DMF is preferred for stock solution preparation to maintain the integrity of the NHS ester.

Stability Characteristics

The utility of this compound is intrinsically linked to the stability of its two reactive moieties: the NHS ester and the maleimide group. Both are susceptible to hydrolysis, with the rate being highly dependent on the pH of the environment.

NHS Ester Stability

The NHS ester is the more labile of the two functional groups and is prone to hydrolysis, which competes with the desired amidation reaction. The rate of hydrolysis increases significantly with increasing pH.

Table 2: Half-life of NHS Ester Hydrolysis as a Function of pH

pHApproximate Half-life at 25°CReaction Recommendation
7.0Several hoursSlower reaction rate, but greater stability.
8.0~1 hourA good compromise between reaction rate and stability.
8.5~30 minutesFaster reaction, but requires prompt use of the crosslinker.
9.0~10 minutesVery rapid reaction, but significant hydrolysis can occur.

Note: The provided half-life values are general estimates for NHS esters and can be influenced by buffer composition and temperature.

Maleimide Group Stability

The maleimide group also undergoes hydrolysis, particularly at alkaline pH, which leads to the opening of the maleimide ring, rendering it incapable of reacting with sulfhydryl groups.

Table 3: Stability of the Maleimide Group Across Different pH Ranges

pH RangeStability ProfileConjugation Efficiency
< 6.5Relatively stableThe reaction with thiols is slow.
6.5 - 7.5Optimal for conjugationRepresents the best balance between maleimide stability and efficient reaction with sulfhydryls.
> 7.5Increased rate of hydrolysisThe half-life of the maleimide group decreases, reducing conjugation efficiency.
> 8.5Rapid hydrolysisNot recommended for maleimide-thiol conjugation.

Experimental Protocols

Protocol for Determining Solubility
  • Stock Solution Preparation: Accurately weigh a small quantity (e.g., 1-5 mg) of this compound. Dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Observation: Visually inspect each dilution for any signs of turbidity or precipitation after a set incubation period (e.g., 10-15 minutes).

  • Determination: The highest concentration that remains a clear, homogenous solution is considered the approximate solubility limit in that specific buffer.

Protocol for Evaluating NHS Ester and Maleimide Stability
  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare a set of buffers at various pH values (e.g., 6.0, 7.0, 8.0, 9.0).

    • Prepare a solution of a reporter molecule containing a primary amine (for NHS ester reactivity) and a separate reporter molecule containing a sulfhydryl group (for maleimide reactivity).

  • Hydrolysis Assay:

    • Initiate the hydrolysis by diluting the this compound stock solution into each of the different pH buffers.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each buffer.

  • Reactivity Quenching and Analysis:

    • Immediately react the aliquots with the respective reporter molecules.

    • Analyze the reaction products using an appropriate method, such as HPLC or spectrophotometry, to quantify the amount of unhydrolyzed, reactive crosslinker remaining.

  • Half-life Calculation: Plot the percentage of active crosslinker versus time for each pH value. The time at which 50% of the initial active crosslinker has been hydrolyzed is the half-life.

Visualized Workflows and Relationships

bioconjugation_workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Purification cluster_step3 Step 2: Thiol Reaction cluster_final Final Steps start Dissolve this compound in Anhydrous DMSO mix_amine Add to Protein Solution (pH 7.2 - 8.0) start->mix_amine incubate_amine Incubate (e.g., 1 hour at RT) to react NHS ester with amines mix_amine->incubate_amine purify1 Remove Excess Crosslinker (e.g., Desalting Column) incubate_amine->purify1 add_thiol Add Thiol-containing Molecule to Purified Conjugate (pH 6.5 - 7.5) purify1->add_thiol incubate_thiol Incubate (e.g., 2 hours at RT) to react maleimide with thiols add_thiol->incubate_thiol purify2 Final Purification incubate_thiol->purify2 end Characterize Final Conjugate purify2->end

Caption: A standard two-step workflow for bioconjugation using this compound.

Caption: The logical relationship between key experimental factors and the stability of the reactive moieties.

An In-depth Technical Guide to Mal-PEG16-NHS Ester: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-PEG16-NHS ester. It details its physicochemical properties, provides a detailed protocol for its use in two-step bioconjugation, and outlines a typical experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science.

Core Properties of this compound

This compound is a versatile crosslinking reagent featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 16-unit polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with sulfhydryl (thiol) groups, while the NHS ester targets primary amines. The PEG linker enhances the solubility and biocompatibility of the resulting conjugate.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Molecular Weight 1042.13 g/mol [1][2][3]
Chemical Formula C₄₆H₇₉N₃O₂₃[1][4]
Purity >95%
Physical Form White solid
Solubility Soluble in DMSO, DMF, acetonitrile, and DCM
Storage -20°C, desiccated

Experimental Protocol: Two-Step Amine-to-Sulfhydryl Bioconjugation

This protocol outlines a general procedure for conjugating a protein containing primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using this compound. This two-step process ensures high specificity and minimizes the formation of undesirable homodimers.

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, thiol-containing drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns

Procedure:

Step 1: Reaction of NHS Ester with Protein-NH₂

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. The optimal molar ratio should be determined empirically based on the protein concentration and the desired degree of labeling.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5). This step is crucial to prevent the NHS ester from reacting with the Molecule-SH in the subsequent step.

Step 2: Reaction of Maleimide with Molecule-SH

  • Reaction:

    • Immediately add the Molecule-SH to the purified maleimide-activated protein solution from Step 1. A 1.5- to 5-fold molar excess of the Molecule-SH over the protein is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction of the maleimide group with a sulfhydryl proceeds optimally at a pH of 6.5–7.5.

  • Quenching (Optional):

    • To cap any unreacted maleimide groups, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted Molecule-SH and quenching reagents.

Visualizing the Workflow and Linker Structure

The following diagrams illustrate the chemical structure of the this compound linker and the logical flow of the two-step bioconjugation protocol.

G cluster_linker This compound Structure Maleimide Maleimide (reacts with -SH) PEG16 PEG16 Spacer (hydrophilic linker) Maleimide->PEG16 NHS_Ester NHS Ester (reacts with -NH2) PEG16->NHS_Ester

Chemical structure of this compound.

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation A Dissolve this compound in DMSO/DMF B Add linker to Protein-NH2 (pH 7.2-8.5) A->B C Incubate (30-60 min RT or 2h at 4°C) B->C D Purify via Desalting Column C->D E Add Molecule-SH to activated protein (pH 6.5-7.5) D->E Maleimide-activated Protein F Incubate (1-2h RT or overnight at 4°C) E->F G Final Purification (e.g., SEC) F->G H H G->H Final Conjugate

Experimental workflow for two-step bioconjugation.

References

An In-Depth Technical Guide to the Core Principles of Using Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Maleimide-PEG16-N-hydroxysuccinimide (Mal-PEG16-NHS) ester, a heterobifunctional crosslinker critical in the field of bioconjugation. This document outlines its chemical properties, reaction mechanisms, and detailed protocols for its use, with a focus on creating stable and effective bioconjugates for research and therapeutic development.

Core Principles of Mal-PEG16-NHS Ester

This compound is a versatile chemical tool designed to link two different molecules, typically biomolecules, through a polyethylene glycol (PEG) spacer. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups at either end of a 16-unit PEG chain.[1]

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[][3] The reaction forms a stable and irreversible amide bond.[4]

  • Maleimide: This group specifically and efficiently reacts with sulfhydryl (thiol) groups (-SH), most commonly found on cysteine residues within proteins. This reaction, a Michael addition, results in a stable thioether bond.[3]

  • Polyethylene Glycol (PEG) Linker: The 16-unit PEG spacer provides several advantages. It increases the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation. The flexible PEG chain also minimizes steric hindrance between the conjugated molecules, preserving their biological activity. The inclusion of a PEG linker can also enhance the pharmacokinetic properties of therapeutic molecules by increasing their circulation half-life.

The sequential and specific reactivity of the NHS ester and maleimide groups allows for controlled, stepwise conjugation, which is particularly valuable in the construction of complex biomolecular structures like antibody-drug conjugates (ADCs).

Chemical Properties and Reaction Kinetics

The efficiency and specificity of conjugations with this compound are highly dependent on reaction conditions, primarily pH. Understanding the interplay between the desired conjugation reactions and the competing hydrolysis of the reactive groups is essential for optimizing protocols.

NHS Ester Reactivity and Hydrolysis

The NHS ester reaction with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. In this range, the primary amines are deprotonated and thus more nucleophilic. However, a significant competing reaction is the hydrolysis of the NHS ester, which also accelerates with increasing pH. This hydrolysis renders the linker inactive for amine conjugation. Therefore, a compromise pH is chosen to maximize the rate of amidation while minimizing hydrolysis.

pHTemperature (°C)Half-life of NHS Ester HydrolysisReference(s)
7.004-5 hours
8.54~30 minutes
8.6410 minutes
Maleimide Reactivity and Hydrolysis

The maleimide group is most specific for thiol groups at a pH range of 6.5 to 7.5. Within this range, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity of maleimides with primary amines becomes more significant, potentially leading to undesirable cross-reactivity. The maleimide group itself is also susceptible to hydrolysis, which increases at a more alkaline pH. However, the thioether bond formed upon reaction with a sulfhydryl group is stable.

pHConditionStability/ReactivityReference(s)
6.5 - 7.5Reaction with ThiolsOptimal range for specific and rapid conjugation.
> 7.5Reaction with AminesIncreased, leading to loss of specificity.
> 8.5Hydrolysis of Maleimide RingRate of hydrolysis increases significantly.

Key Applications

The unique properties of this compound make it a valuable tool in various scientific disciplines:

  • Antibody-Drug Conjugates (ADCs): A primary application is in the development of ADCs. An antibody's lysine residues can be reacted with the NHS ester, and a thiol-containing cytotoxic drug can then be attached to the maleimide group. This creates a targeted drug delivery system.

  • Protein-Peptide Conjugation: This linker can be used to attach peptides with specific functionalities (e.g., cell-penetrating peptides) to proteins.

  • Surface Modification: Surfaces of nanoparticles, liposomes, and other materials can be functionalized with amine groups and then reacted with the NHS ester of the linker. Subsequently, thiol-containing biomolecules can be attached for targeted delivery or diagnostic purposes.

  • Enzyme Immobilization: Enzymes can be covalently attached to solid supports for applications in biocatalysis.

Experimental Protocols

The following is a detailed, two-step protocol for the conjugation of a thiol-containing molecule to an antibody using this compound.

Materials and Reagents
  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing molecule (e.g., a cytotoxic drug or peptide)

  • Reaction Buffers:

    • Amine-reactive step: Phosphate Buffered Saline (PBS), pH 7.2-7.5

    • Thiol-reactive step: PBS with 5-10 mM EDTA, pH 6.5-7.0

  • Quenching Reagent: 1M Tris-HCl, pH 8.0 or 1M Glycine

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size Exclusion Chromatography (SEC) system.

Step 1: Reaction of this compound with Antibody

This step conjugates the NHS ester end of the linker to the primary amines (lysine residues) on the antibody.

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for reaction with the NHS ester.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to prevent denaturation of the antibody.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Purification of the Intermediate: Remove the excess, unreacted linker from the antibody-PEG-maleimide conjugate using a desalting column or through dialysis against PBS, pH 7.2. This is a critical step to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.

Step 2: Reaction of the Antibody-PEG-Maleimide with a Thiol-Containing Molecule

This step attaches the thiol-containing molecule to the maleimide group of the linker now conjugated to the antibody.

  • Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule has disulfide bonds, they may need to be reduced prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the purified antibody-PEG-maleimide conjugate from Step 1. The reaction should be performed in a buffer at pH 6.5-7.0, such as PBS with 5-10 mM EDTA. EDTA is included to chelate any trace heavy metals that could catalyze the oxidation of thiols.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching (Optional): To quench any unreacted maleimide groups, a thiol-containing compound like cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM and incubated for an additional 30 minutes.

  • Final Purification: Purify the final antibody conjugate from excess thiol-containing molecule and other reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Characterization of the Conjugate

The final conjugate should be characterized to determine the degree of labeling (DOL), also known as the drug-to-antibody ratio (DAR) in the context of ADCs. This can be achieved using techniques such as:

  • UV-Vis Spectroscopy: To measure the concentration of the antibody and the conjugated molecule.

  • Mass Spectrometry (MS): To confirm the covalent attachment and determine the distribution of species with different numbers of conjugated molecules.

  • Size Exclusion Chromatography (SEC): To assess the purity and aggregation of the final conjugate.

Visualizing the Process

To better illustrate the principles and workflows described, the following diagrams have been generated using Graphviz.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Thiol Reaction Antibody-NH2 Antibody-NH2 Antibody-PEG-Maleimide Antibody-PEG-Maleimide Antibody-NH2->Antibody-PEG-Maleimide Reaction at pH 7.2-8.5 Mal-PEG16-NHS Mal-PEG16-NHS Mal-PEG16-NHS->Antibody-PEG-Maleimide NHS_byproduct NHS (byproduct) Antibody-PEG-Maleimide->NHS_byproduct Antibody-PEG-Maleimide_2 Antibody-PEG-Maleimide Thiol-Molecule Thiol-Molecule (-SH) Final_Conjugate Antibody-PEG-Molecule Thiol-Molecule->Final_Conjugate Reaction at pH 6.5-7.5 Antibody-PEG-Maleimide_2->Final_Conjugate

Caption: Reaction mechanism of this compound.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Conjugation to Thiol-Molecule A 1. Prepare Antibody in amine-free buffer (pH 7.2-7.5) B 2. Dissolve Mal-PEG16-NHS in DMSO/DMF A->B C 3. Add linker to Antibody (5-20x molar excess) B->C D 4. Incubate (30-120 min at RT) C->D E 5. Purify Intermediate (Desalting/Dialysis) D->E F 6. Prepare Thiol-Molecule (reduce if necessary) E->F Purified Antibody-PEG-Maleimide G 7. Add Thiol-Molecule to Intermediate (1.5-5x molar excess, pH 6.5-7.0) F->G H 8. Incubate (1-4 hours at RT) G->H I 9. Quench (optional) with Cysteine H->I J 10. Final Purification (SEC/Dialysis) I->J

Caption: Two-step bioconjugation workflow.

Storage and Handling

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester. Solutions of the linker should be prepared immediately before use and not stored.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled conjugation of biomolecules. A thorough understanding of its reaction kinetics, particularly the influence of pH on both the desired reactions and competing hydrolysis, is paramount for successful and reproducible bioconjugation. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their applications, from basic research to the development of novel therapeutics.

References

Mal-PEG16-NHS Ester: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Scientists on the Application of Mal-PEG16-NHS Ester in Bioconjugation and Drug Delivery

In the evolving landscape of targeted therapeutics, the precise and stable linkage of molecules is paramount. This compound has emerged as a critical tool for researchers and drug developers, offering a heterobifunctional platform for the covalent conjugation of amine- and sulfhydryl-containing molecules. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and key applications in the development of advanced biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a chemical crosslinker featuring three key components: a maleimide group, a 16-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a two-step, controlled conjugation process. The NHS ester reacts with primary amines, commonly found on the surface of proteins and peptides (e.g., lysine residues), to form stable amide bonds. The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups, such as those on cysteine residues, to create a stable thioether bond.[1]

The integrated 16-unit PEG spacer is not merely a linker; it imparts several beneficial properties to the resulting conjugate. The hydrophilic nature of the PEG chain enhances the solubility of the conjugate, which is particularly advantageous when working with hydrophobic drug payloads, helping to prevent aggregation.[2][3] Furthermore, the PEG linker can improve the pharmacokinetic profile of the conjugated molecule by increasing its hydrodynamic radius, which can lead to reduced renal clearance and a longer circulation half-life.[3][4]

Key Features of this compound:

  • Heterobifunctional: Enables the specific and sequential conjugation of two different functional groups (amines and thiols).

  • PEG Spacer: The 16-unit PEG chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate.

  • Controlled Conjugation: The differential reactivity of the NHS ester and maleimide groups allows for a controlled, two-step conjugation process.

Physicochemical and Reaction Properties

A thorough understanding of the physicochemical properties and reaction kinetics of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Molecular Weight Approximately 1042.13 g/mol
Solubility Soluble in organic solvents such as DMSO and DMF, and subsequently in aqueous buffers.
Storage Conditions Store at -20°C with a desiccant to prevent moisture-induced hydrolysis.
NHS Ester Reactivity Reacts with primary amines at a pH range of 7-9 to form a stable amide bond.
Maleimide Reactivity Reacts with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.
Hydrolytic Stability of NHS Ester The NHS ester is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with higher pH.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the preparation of an antibody-drug conjugate. This protocol is a representative example and may require optimization for specific antibodies and payloads.

Two-Step Antibody-Drug Conjugation Protocol

This protocol outlines the sequential conjugation of a cytotoxic payload to an antibody using this compound.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Thiol-containing cytotoxic payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer or N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography)

Step 1: Reaction of this compound with the Antibody (Amine Reaction)

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS at pH 7.2.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add a 5- to 10-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or tangential flow filtration, exchanging the buffer to a phosphate buffer (pH 7.2) containing 1 mM EDTA.

Step 2: Conjugation of the Thiol-Containing Payload to the Maleimide-Activated Antibody (Thiol Reaction)

  • Payload Preparation: Dissolve the thiol-containing cytotoxic drug in anhydrous DMSO.

  • Reduction of Antibody (if necessary): If the antibody does not have free sulfhydryl groups, partially reduce the interchain disulfide bonds. Add a 10- to 20-fold molar excess of TCEP to the antibody solution and incubate for 1-2 hours at 37°C. Remove the excess TCEP using a desalting column.

  • Conjugation: Add a 5- to 10-fold molar excess of the thiol-containing payload to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration.

  • Final Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality and consistency.

Characterization MethodParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Calculation of the average number of drug molecules conjugated per antibody by measuring the absorbance at 280 nm (for protein) and a wavelength specific to the drug.
Hydrophobic Interaction Chromatography (HIC) DAR distribution and puritySeparation of ADC species with different DARs, providing information on the heterogeneity of the conjugate.
Size-Exclusion Chromatography (SEC) Aggregation and purityDetection of high molecular weight aggregates and confirmation of the monomeric state of the ADC.
Mass Spectrometry (MS) Confirmation of conjugation and determination of molecular weight of the ADC species.ESI-MS or MALDI-TOF MS can be used to confirm the covalent attachment of the drug-linker to the antibody and to identify different DAR species.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the two-step conjugation process for creating an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Antibody Antibody (with Lysines) Reaction1 NHS Ester Reaction (pH 7-9) Antibody->Reaction1 Linker This compound Linker->Reaction1 Activated_Ab Maleimide-Activated Antibody Reaction1->Activated_Ab Purification1 Purification (e.g., Desalting) Activated_Ab->Purification1 Reaction2 Maleimide Reaction (pH 6.5-7.5) Purification1->Reaction2 Payload Thiol-Payload Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Final Purification (e.g., SEC) ADC->Purification2

A two-step workflow for ADC synthesis.
Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (e.g., Proteolytic Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

References

Methodological & Application

Application Notes and Protocols for Mal-PEG16-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG16-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent features a maleimide group that specifically reacts with sulfhydryl groups (e.g., from cysteine residues in proteins) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus or lysine residues in proteins).[2][3] The polyethylene glycol (PEG) spacer, in this case with 16 PEG units, is hydrophilic, non-immunogenic, and can increase the solubility and stability of the resulting bioconjugate.[][5] This makes this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), protein-peptide conjugates, and the surface modification of nanoparticles.

These application notes provide detailed protocols for the use of this compound in a typical two-step bioconjugation reaction, along with information on reaction conditions, purification, and characterization of the final conjugate.

Chemical Reaction Pathway

The bioconjugation process using this compound involves two primary reactions: the reaction of the NHS ester with a primary amine to form a stable amide bond, and the reaction of the maleimide group with a sulfhydryl group to form a stable thioether bond.

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Conjugation Protein_NH2 Protein-NH₂ Protein_PEG_Mal Protein-PEG-Maleimide Protein_NH2->Protein_PEG_Mal NHS Ester Reaction (pH 7.2-8.5) Mal_PEG_NHS This compound Mal_PEG_NHS->Protein_PEG_Mal Final_Conjugate Final Bioconjugate Protein_PEG_Mal->Final_Conjugate Maleimide Reaction (pH 6.5-7.5) Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate

Caption: Two-step bioconjugation using this compound.

Experimental Protocols

A common strategy for using this compound is a two-step sequential conjugation. This approach minimizes the risk of self-conjugation or polymerization. First, the NHS ester is reacted with the amine-containing molecule. After removing the excess crosslinker, the maleimide-activated molecule is then reacted with the sulfhydryl-containing molecule.

Materials
  • This compound

  • Amine-containing molecule (e.g., antibody, protein)

  • Sulfhydryl-containing molecule (e.g., peptide, small molecule drug with a thiol group)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or other means of buffer exchange (e.g., dialysis, tangential flow filtration).

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation

This protocol outlines the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).

Step 1: Activation of Protein-NH₂ with this compound

  • Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution in Conjugation Buffer. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any sulfhydryl groups on the Protein-NH₂.

Step 2: Conjugation to Molecule-SH

  • Reaction Setup: Immediately add the Molecule-SH to the desalted maleimide-activated protein solution. The molar ratio of Molecule-SH to the activated protein should be optimized based on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Purification: Purify the final bioconjugate to remove unreacted molecules and byproducts. Suitable methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF).

Quantitative Data and Reaction Parameters

The efficiency of the bioconjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key parameters for consideration.

ParameterRecommended RangeRationale
NHS Ester Reaction pH 7.2 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.
Maleimide Reaction pH 6.5 - 7.5Ensures specific reaction with sulfhydryl groups and minimizes hydrolysis of the maleimide group.
Molar Excess of Linker 10 - 50 foldA molar excess of the this compound over the amine-containing protein is generally used to achieve efficient activation.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and potentially reduce side reactions.
Reaction Time 30 minutes to 2 hoursIncubation times may need to be optimized depending on the specific reactants and desired level of conjugation.

Experimental Workflow Diagram

G Start Start Prep_Reagents Prepare Reagents (Protein-NH₂, this compound) Start->Prep_Reagents Activate_Protein Activate Protein-NH₂ with this compound Prep_Reagents->Activate_Protein Remove_Excess Remove Excess Linker (Desalting/Buffer Exchange) Activate_Protein->Remove_Excess Conjugate Conjugate Activated Protein with Molecule-SH Remove_Excess->Conjugate Prep_Molecule Prepare Molecule-SH Prep_Molecule->Conjugate Purify Purify Final Conjugate (SEC, IEX, TFF) Conjugate->Purify Characterize Characterize Conjugate (HPLC, MS, SDS-PAGE) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for bioconjugation.

Purification and Characterization

Proper purification and characterization are essential to ensure the quality and efficacy of the final bioconjugate.

Purification Methods

The choice of purification method depends on the properties of the bioconjugate and the unreacted components.

Purification MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Effective for removing unreacted small molecules and linkers from larger protein conjugates.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Useful for purifying conjugates where the modification alters the overall charge of the biomolecule.
Tangential Flow Filtration (TFF) Separates molecules based on size using a semi-permeable membrane.Suitable for desalting, buffer exchange, and concentrating the bioconjugate solution.
Affinity Chromatography Utilizes specific binding interactions to purify the target molecule.Can be used if one of the components has a specific tag (e.g., His-tag, biotin).
Characterization Techniques

A combination of analytical techniques should be employed to confirm successful conjugation and to determine the purity and characteristics of the final product.

Characterization TechniqueInformation Provided
SDS-PAGE Visual confirmation of an increase in molecular weight upon conjugation.
HPLC (e.g., SEC-HPLC, RP-HPLC) Assessment of purity, detection of aggregates, and quantification of the conjugate.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Accurate determination of the molecular weight of the conjugate and the degree of labeling (drug-to-antibody ratio, DAR).
UV-Vis Spectroscopy Quantification of protein concentration and, if applicable, the conjugated molecule if it has a distinct absorbance spectrum.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagent (hydrolyzed NHS ester or maleimide).- Suboptimal pH.- Presence of competing nucleophiles in the buffer.- Insufficient molar excess of the linker.- Use fresh, anhydrous DMSO/DMF for reagent dissolution.- Ensure correct pH of reaction buffers.- Use amine- and sulfhydryl-free buffers.- Increase the molar ratio of the linker.
Protein Aggregation - High concentration of organic solvent.- Changes in protein conformation upon conjugation.- Keep the final concentration of organic solvent below 10%.- Optimize conjugation conditions (e.g., lower temperature, shorter reaction time).- Include additives in the buffer that stabilize the protein.
High Polydispersity of the Conjugate - Multiple reactive sites on the protein.- Inconsistent reaction conditions.- Optimize the molar ratio of the linker to control the degree of labeling.- Precisely control reaction time, temperature, and pH.

Storage and Handling

This compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. Solutions of the reagent should be prepared fresh and used immediately, as the NHS ester can hydrolyze in aqueous solutions.

References

Application Notes: Utilizing Mal-PEG16-NHS Ester for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2] The Mal-PEG16-NHS ester is a heterobifunctional linker designed for this purpose, offering a versatile and efficient method for ADC construction.[3]

This linker features three key components:

  • N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues found abundantly on the surface of antibodies, to form a stable amide bond.[4][5]

  • Maleimide Group: This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, typically found on cysteine residues, forming a stable thioether bond. This functionality is used to attach the cytotoxic payload.

  • Polyethylene Glycol (PEG) Spacer (16 units): The PEG chain is a hydrophilic spacer that enhances the water solubility and stability of the ADC. It can also reduce immunogenicity, prevent aggregation, and prolong the circulation half-life of the conjugate, thereby improving its overall pharmacokinetic profile.

The use of this compound allows for a two-step conjugation strategy, providing precise control over the assembly of the final ADC.

Mechanism of Action of an ADC

The therapeutic action of an ADC is a multi-step process that relies on the specific targeting of cancer cells.

  • Circulation & Targeting: The ADC is administered intravenously and circulates through the bloodstream. The antibody component recognizes and binds to a specific antigen overexpressed on the surface of tumor cells.

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis.

  • Payload Release: Inside the cell, the complex is trafficked to lysosomes. The cellular machinery, such as lysosomal proteases, degrades the antibody, leading to the release of the cytotoxic payload from the linker.

  • Cell Death: The freed cytotoxic drug then engages its intracellular target (e.g., microtubules or DNA), inducing apoptosis and killing the cancer cell.

ADC_MoA cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Receptor-Mediated Lysosome Lysosomal Degradation Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (mAb) Step1_Reaction Lysine Amidation (pH 7.2-8.5) Antibody->Step1_Reaction Linker This compound Linker->Step1_Reaction Drug Thiol-Payload Step2_Reaction Thiol-Maleimide Coupling (pH 6.5-7.5) Drug->Step2_Reaction Purify1 Purification (Desalting) Step1_Reaction->Purify1 Activated_Ab Maleimide-Activated Antibody Activated_Ab->Step2_Reaction Purify1->Activated_Ab Purify2 Purification (e.g., SEC) Step2_Reaction->Purify2 ADC Final ADC Purify2->ADC

References

Application Notes and Protocols for Protein Labeling with Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG16-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent is particularly valuable in bioconjugation, drug delivery, and nanotechnology.[2] It features a maleimide group that reacts specifically with sulfhydryl groups (e.g., from cysteine residues) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues).[3][4] The polyethylene glycol (PEG) spacer, in this case with 16 repeating units, enhances the solubility and biocompatibility of the resulting conjugate while minimizing steric hindrance.[2]

These application notes provide detailed protocols and reaction conditions for the successful labeling of proteins using this compound.

Reaction Principle

The labeling process typically occurs in a two-step reaction. First, the NHS ester of the this compound reacts with primary amines on the protein to form a stable amide bond. This reaction is most efficient at a pH between 7 and 9. Following this, the maleimide group of the now-conjugated linker reacts with a sulfhydryl group on a second molecule to form a stable thioether bond. This second reaction is most efficient at a pH between 6.5 and 7.5. Due to the differing optimal pH ranges and the higher stability of the maleimide group compared to the NHS ester, the amine-reactive step is usually performed first.

Key Reaction Parameters

Successful protein labeling with this compound is dependent on several critical parameters, which are summarized in the tables below.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling to Primary Amines
ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal pH is 8.3-8.5 for efficient labeling. Lower pH leads to protonation of amines, reducing reactivity, while higher pH increases the rate of NHS ester hydrolysis.
Temperature 4°C to Room TemperatureIncubation can be performed for 2 hours at 4°C or for 30-60 minutes at room temperature.
Molar Excess of Reagent 10- to 50-foldA 20-fold molar excess is commonly used for labeling 1-10 mg/mL of an antibody (IgG), typically resulting in 4-6 linkers per antibody. The optimal ratio should be determined empirically.
Buffer Composition Amine-free buffersPhosphate-buffered saline (PBS) or bicarbonate buffer are recommended. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.
Solvent DMSO or DMFThe this compound should be dissolved in a water-miscible organic solvent like DMSO or DMF immediately before use. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.
Table 2: Recommended Reaction Conditions for Maleimide Coupling to Sulfhydryls
ParameterRecommended RangeNotes
pH 6.5 - 7.5At pH values above 7.5, the maleimide group can react with primary amines and also undergoes hydrolysis, losing its specificity for sulfhydryls.
Temperature 4°C to Room TemperatureIncubation can be performed for 2 hours at 4°C or for 30 minutes at room temperature.
Buffer Composition Phosphate-buffered saline (PBS)Ensure the buffer is free of sulfhydryl-containing reagents.
Molecule State Reduced SulfhydrylsThe molecule to be reacted with the maleimide must have free (reduced) sulfhydryls. Disulfide bonds in peptides or proteins may need to be reduced prior to this step.

Experimental Protocols

Materials Required
  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two different proteins, one with available primary amines and the other with a free sulfhydryl group.

Step 1: Activation of the First Protein (Protein-NH2) with this compound

  • Prepare the Protein Solution: Dissolve the protein containing primary amines (Protein-NH2) in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM. The reagent is moisture-sensitive and should be equilibrated to room temperature before opening. Do not prepare stock solutions for storage.

  • Reaction Incubation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker: Purify the activated protein (Protein-Mal) to remove the unreacted this compound. This can be achieved using a desalting column (SEC), dialysis, or TFF equilibrated with the Reaction Buffer.

Step 2: Conjugation of the Activated Protein with the Second Protein (Protein-SH)

  • Prepare the Second Protein: Ensure the protein containing the sulfhydryl group (Protein-SH) is in a reduced state and dissolved in the Reaction Buffer.

  • Conjugation Reaction: Combine the purified, activated protein (Protein-Mal) with the sulfhydryl-containing protein (Protein-SH) at the desired molar ratio.

  • Reaction Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C. The reaction can often be left overnight without adverse effects.

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added to a final concentration several-fold higher than the sulfhydryls on Protein-SH.

  • Purification of the Conjugate: Purify the final protein-protein conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.

Protocol 2: Labeling a Protein with a Small Molecule

This protocol outlines the labeling of a protein with a sulfhydryl-containing small molecule (e.g., a peptide or a drug).

  • Activate the Protein: Follow Step 1 from Protocol 1 to activate the protein with this compound and purify the activated protein.

  • Prepare the Small Molecule: Dissolve the sulfhydryl-containing small molecule in the Reaction Buffer.

  • Conjugation Reaction: Add the small molecule to the purified, activated protein at the desired molar ratio.

  • Incubation and Purification: Follow steps 3-5 from Protocol 1 (Step 2) to complete the incubation and purify the final conjugate.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow_1 cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation protein_nh2 Protein-NH2 in Amine-Free Buffer reaction1 Incubate: RT for 30-60 min or 4°C for 2h protein_nh2->reaction1 crosslinker This compound in DMSO/DMF crosslinker->reaction1 purification1 Purify (SEC/Dialysis) to Remove Excess Linker reaction1->purification1 activated_protein Activated Protein (Protein-Mal) purification1->activated_protein reaction2 Incubate: RT for 30 min or 4°C for 2h activated_protein->reaction2 protein_sh Protein-SH (Reduced Sulfhydryls) protein_sh->reaction2 purification2 Purify Final Conjugate (e.g., SEC) reaction2->purification2 final_conjugate Final Protein-Protein Conjugate purification2->final_conjugate

Caption: Workflow for two-step protein-protein conjugation.

logical_relationship cluster_reactive_groups Reactive Moieties cluster_targets Target Functional Groups cluster_bonds Resulting Covalent Bonds reagent This compound nhs_ester NHS Ester reagent->nhs_ester maleimide Maleimide reagent->maleimide primary_amine Primary Amines (-NH2) nhs_ester->primary_amine pH 7-9 sulfhydryl Sulfhydryls (-SH) maleimide->sulfhydryl pH 6.5-7.5 amide_bond Stable Amide Bond primary_amine->amide_bond thioether_bond Stable Thioether Bond sulfhydryl->thioether_bond

Caption: Reaction chemistry of this compound.

Storage and Handling

  • Storage: Store this compound at -20°C in a dry, tightly sealed container, protected from light and moisture. Some suppliers recommend storage at -80°C for long-term stability (up to 6 months).

  • Handling: The reagent is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Use gloves and handle in a dry environment.

  • Solutions: Do not prepare stock solutions of the reagent for storage as the NHS ester moiety readily hydrolyzes. Any unused reconstituted reagent should be discarded.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Verify the pH of the buffer is within the optimal range for the respective reaction step.
Inactive reagent due to hydrolysis.Use fresh, properly stored this compound. Dissolve it immediately before use.
Presence of competing nucleophiles in the buffer.Ensure the buffer is free from primary amines (for NHS ester reaction) or sulfhydryl groups (for maleimide reaction).
Insufficient molar excess of the reagent.Increase the molar ratio of the crosslinker to the protein.
Protein Precipitation High concentration of organic solvent.Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.
Protein instability under reaction conditions.Optimize reaction time and temperature. Consider performing the reaction at 4°C.
Non-specific Labeling pH too high for maleimide reaction.Maintain the pH of the maleimide reaction between 6.5 and 7.5 to avoid reaction with amines.

References

Application Notes and Protocols for Peptide Conjugation with Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of peptides to other molecules using the heterobifunctional crosslinker, Maleimide-PEG16-N-hydroxysuccinimide ester (Mal-PEG16-NHS ester). This crosslinker features a maleimide group that reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues, and an NHS ester group that reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues. The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate, making this a valuable tool in drug development, diagnostics, and proteomics research.[1][2][3]

The conjugation process is a two-step reaction. First, the NHS ester of the crosslinker is reacted with an amine-containing molecule. After purification, the maleimide-activated molecule is then reacted with a thiol-containing peptide. This sequential approach prevents self-conjugation and ensures the formation of a defined product.[4]

Materials and Reagents

Reagent Purpose Recommended Purity/Grade
This compoundCrosslinker≥95%
Amine-containing Molecule (e.g., Protein, Antibody)First reaction partner≥95%
Thiol-containing Peptide (with a single cysteine)Second reaction partner≥95%
Phosphate Buffered Saline (PBS)Reaction and storage buffer0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.4
MES BufferMaleimide reaction buffer0.1 M MES, 0.1 M NaCl, pH 6.0-6.5
Borate Buffer or Bicarbonate BufferNHS ester reaction buffer0.1 M, pH 8.0-8.5
Tris(2-carboxyethyl)phosphine (TCEP)Reducing agent for disulfide bonds≥98%
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)Solvent for crosslinkerAnhydrous, amine-free
Quenching Reagent (e.g., Tris, Glycine, 2-Mercaptoethanol)To stop the reactions1 M stock solutions
Desalting Columns (e.g., Sephadex G-25)Purification of conjugates---
HPLC System with C18 columnHigh-resolution purification and analysis---
Mass Spectrometer (e.g., MALDI-TOF, ESI-MS)Characterization of conjugates---

Experimental Protocols

This protocol outlines a two-step conjugation strategy.

Step 1: Activation of Amine-Containing Molecule with this compound

This step involves the reaction of the NHS ester end of the crosslinker with a primary amine on the first molecule (e.g., a carrier protein).

  • Preparation of Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in an amine-free buffer, such as PBS (pH 7.2-7.4) or borate buffer (pH 8.0-8.5), to a concentration of 1-10 mg/mL.[5] Buffers containing primary amines like Tris must be avoided as they will compete with the reaction.

    • If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis against the reaction buffer.

  • Preparation of this compound Solution:

    • The this compound is moisture-sensitive and should be equilibrated to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The optimal ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification of the Maleimide-Activated Molecule:

    • Remove the excess, unreacted crosslinker and the N-hydroxysuccinimide by-product using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 6.0-6.5).

Step 2: Conjugation of the Maleimide-Activated Molecule with a Thiol-Containing Peptide

This step involves the reaction of the maleimide group on the activated molecule with the thiol group of the peptide.

  • Preparation of Thiol-Containing Peptide:

    • Dissolve the peptide in a degassed buffer such as PBS or Tris buffer at a pH between 7.0 and 7.5.

    • If the peptide contains disulfide bonds, these must be reduced to free thiols. Add a 100-fold molar excess of TCEP and incubate for 20 minutes at room temperature. It is crucial to exclude oxygen from the reaction to prevent re-oxidation of the thiols.

  • Reaction:

    • Combine the purified maleimide-activated molecule and the thiol-containing peptide solution. A molar ratio of 1:1 is a good starting point, but the optimal ratio may vary.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the reaction, a quenching reagent can be added. For the maleimide reaction, a small molecule thiol like 2-mercaptoethanol or cysteine can be added to react with any remaining maleimide groups.

  • Purification of the Final Conjugate:

    • The final peptide conjugate can be purified using methods such as gel filtration, ion-exchange chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method will depend on the properties of the conjugate.

Characterization of the Conjugate

The successful conjugation and the purity of the final product should be confirmed by analytical techniques.

Technique Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight upon conjugation.A shift in the band of the starting protein to a higher molecular weight corresponding to the addition of the peptide and PEG linker.
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the exact mass of the conjugate.The measured mass should correspond to the sum of the masses of the two starting molecules and the PEG linker.
RP-HPLC To assess the purity of the conjugate and separate it from unreacted components.A new peak with a different retention time compared to the starting materials, indicating the formation of the conjugate.
UV-Vis Spectroscopy To quantify the protein and peptide concentration.Can be used to estimate the degree of labeling if one of the components has a unique absorbance signature.

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_step1 Step 1: Activation of Amine-Containing Molecule cluster_step2 Step 2: Conjugation with Thiol-Containing Peptide cluster_characterization Characterization A Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 8.0-8.5) C React Amine-Molecule with This compound (RT, 30-60 min) A->C B Dissolve this compound in DMSO or DMF B->C D Purify Maleimide-Activated Molecule (Desalting Column) C->D F React Maleimide-Activated Molecule with Peptide (RT, 2h or 4°C overnight) D->F Maleimide-Activated Molecule E Prepare Thiol-Containing Peptide (Reduce Disulfides with TCEP, pH 7.0-7.5) E->F G Quench Reaction (e.g., 2-Mercaptoethanol) F->G H Purify Final Conjugate (HPLC, Gel Filtration) G->H I SDS-PAGE H->I J Mass Spectrometry H->J K RP-HPLC H->K

Caption: Two-step conjugation workflow using this compound.

reaction_pathway MoleculeA Amine-Containing Molecule (R1-NH2) ActivatedMolecule Maleimide-Activated Molecule (R1-NH-CO-PEG16-Mal) MoleculeA->ActivatedMolecule Crosslinker Mal-PEG16-NHS Crosslinker->ActivatedMolecule + NHS Ester Reaction (pH 8.0-8.5) MoleculeB Thiol-Containing Peptide (R2-SH) FinalConjugate Final Conjugate (R1-NH-CO-PEG16-S-R2) MoleculeB->FinalConjugate + Thiol-Maleimide Reaction (pH 7.0-7.5) ActivatedMolecule->FinalConjugate

Caption: Chemical reaction pathway for peptide conjugation.

References

Application Notes and Protocols for Amine to Sulfhydryl Conjugation using Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine to sulfhydryl conjugation is a widely utilized bioconjugation technique that enables the precise and stable covalent linking of two different biomolecules. This method is particularly valuable in therapeutic development, diagnostic assay creation, and fundamental biological research. The use of heterobifunctional crosslinkers, such as Maleimide-PEG16-N-hydroxysuccinimide (Mal-PEG16-NHS) ester, allows for a controlled, two-step reaction process that minimizes the formation of unwanted homodimers.[] This application note provides a detailed overview of the principles, experimental protocols, and troubleshooting advice for successful amine to sulfhydryl conjugation using Mal-PEG16-NHS ester.

The core of this chemistry lies in the two distinct reactive moieties of the crosslinker. The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines (-NH₂), which are commonly found on the N-terminus of proteins and on the side chain of lysine residues.[][2] This reaction occurs under physiological to slightly alkaline conditions (pH 7.2-9) and results in the formation of a stable amide bond.[][3] The maleimide group, on the other hand, exhibits high specificity for sulfhydryl groups (-SH), present in cysteine residues. This reaction proceeds efficiently at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond. The polyethylene glycol (PEG) spacer (in this case, with 16 PEG units) enhances the solubility of the crosslinker and the resulting conjugate, and also provides a flexible linker that can help to overcome steric hindrance.

Core Principles of the Two-Step Conjugation

The use of a heterobifunctional crosslinker like this compound enables a sequential conjugation strategy. This is crucial for preventing the formation of undesirable polymers or self-conjugates. The process involves two main steps:

  • Activation of the Amine-Containing Molecule: The molecule with available primary amines (e.g., an antibody, protein, or peptide) is first reacted with the NHS ester end of the this compound. This step results in a maleimide-activated intermediate.

  • Conjugation to the Sulfhydryl-Containing Molecule: After removing the excess, unreacted crosslinker, the maleimide-activated molecule is then introduced to the sulfhydryl-containing molecule (e.g., a therapeutic drug, a different protein, or a surface). The maleimide group reacts specifically with the sulfhydryl group, forming a stable covalent bond and the final conjugate.

Experimental Protocols

The following protocols provide a general framework for amine to sulfhydryl conjugation using this compound. It is important to note that optimal conditions may vary depending on the specific molecules being conjugated and the desired application. Empirical testing is often necessary to determine the ideal reaction parameters.

Materials Required
  • Amine-containing molecule (Molecule-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (Amine Reaction): Phosphate Buffered Saline (PBS) at pH 7.2-8.0, or other amine-free buffers like HEPES or borate buffer. Avoid buffers containing primary amines such as Tris or glycine.

  • Conjugation Buffer (Sulfhydryl Reaction): Phosphate buffer at pH 6.5-7.5.

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or a solution of free cysteine or β-mercaptoethanol.

  • Desalting columns or dialysis equipment for buffer exchange and purification.

Protocol 1: Activation of the Amine-Containing Molecule (Molecule-NH₂)

This protocol describes the first step of the conjugation, where the amine-containing molecule is activated with the this compound.

  • Preparation of Molecule-NH₂:

    • Dissolve the Molecule-NH₂ in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the storage buffer of Molecule-NH₂ contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.

  • Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the Molecule-NH₂ solution. The optimal molar ratio should be determined empirically for each specific application. For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 linkers per antibody.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Removal of Excess Crosslinker:

    • It is crucial to remove the non-reacted this compound to prevent it from reacting with the sulfhydryl-containing molecule in the next step, which could lead to unwanted side products.

    • Use a desalting column or perform dialysis to separate the maleimide-activated Molecule-NH₂ from the excess crosslinker. Equilibrate the column or dialysis membrane with the Conjugation Buffer (pH 6.5-7.5).

Protocol 2: Conjugation of Maleimide-Activated Molecule to a Sulfhydryl-Containing Molecule (Molecule-SH)

This protocol outlines the second step, where the maleimide-activated molecule is conjugated to the sulfhydryl-containing molecule.

  • Preparation of Molecule-SH:

    • Ensure the Molecule-SH is dissolved in the Conjugation Buffer. If the sulfhydryl groups are present as disulfide bonds, they may need to be reduced to free sulfhydryls using a reducing agent like DTT or TCEP. Following reduction, the reducing agent must be removed using a desalting column.

  • Conjugation Reaction:

    • Immediately combine the purified maleimide-activated Molecule-NH₂ from Protocol 1 with the Molecule-SH solution.

    • The molar ratio of the two molecules should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as free cysteine or β-mercaptoethanol can be added.

  • Purification and Characterization of the Conjugate:

    • The final conjugate can be purified from unreacted molecules and byproducts using methods such as size exclusion chromatography (gel filtration) or affinity chromatography.

    • Characterization of the final conjugate is essential to determine the degree of labeling (e.g., drug-to-antibody ratio in ADCs) and to confirm the integrity and functionality of the conjugated molecules. Techniques such as mass spectrometry, HPLC (e.g., HIC-HPLC), and SDS-PAGE can be employed for this purpose.

Data Presentation

The following tables summarize key quantitative parameters for the amine to sulfhydryl conjugation process.

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Reaction

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive proteins, but may require longer incubation times.
Reaction Time 0.5 - 4 hoursTypically 30-60 minutes at room temperature or 2 hours on ice is sufficient.
Molar Excess of Crosslinker 10 to 50-foldA 20-fold molar excess is a common starting point for antibodies.
Incompatible Buffers Buffers with primary amines (e.g., Tris, Glycine)These will compete with the target molecule for reaction with the NHS ester.

Table 2: Recommended Reaction Conditions for Maleimide-Sulfhydryl Reaction

ParameterRecommended RangeNotes
pH 6.5 - 7.5At pH > 7.5, the maleimide group can slowly hydrolyze and may react with amines.
Temperature Room Temperature
Reaction Time 1 - 2 hours
Incompatible Buffers Buffers containing thiols (e.g., DTT, β-mercaptoethanol)These will compete with the target sulfhydryl groups.

Troubleshooting

Table 3: Common Problems and Solutions in Amine to Sulfhydryl Conjugation

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Inactive (hydrolyzed) crosslinker. - Incorrect buffer pH. - Competing nucleophiles in the buffer (e.g., Tris, thiols). - Insufficient molar excess of crosslinker. - Inaccessible amine or sulfhydryl groups on the molecules.- Use fresh, high-quality crosslinker. - Verify and adjust the pH of the reaction buffers. - Use non-reactive buffers and ensure buffer exchange is complete. - Optimize the molar ratio of crosslinker to the target molecule. - Consider using a crosslinker with a longer spacer arm or slightly denaturing the protein (if function is not critical).
Protein Precipitation - Use of organic solvents for water-insoluble crosslinkers. - High degree of modification leading to aggregation.- Use a water-soluble crosslinker if possible. - Reduce the molar excess of the crosslinker. - Perform the reaction at a lower protein concentration.
Formation of Homodimers - Crosslinker has reacted with both amine and sulfhydryl groups on two identical molecules.- Ensure a true two-step reaction by completely removing all excess crosslinker after the first step. - Optimize the molar ratios of the reactants.

Visualizations

The following diagrams illustrate the key processes involved in amine to sulfhydryl conjugation using this compound.

G Chemical Reaction of this compound cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Sulfhydryl Reaction Molecule-NH2 Molecule-NH₂ (e.g., Protein, Antibody) Activated_Molecule Maleimide-Activated Molecule Molecule-NH2->Activated_Molecule + this compound (pH 7.2-8.5) Mal-PEG16-NHS This compound NHS N-hydroxysuccinimide (byproduct) Activated_Molecule->NHS releases Molecule-SH Molecule-SH (e.g., Drug, Peptide) Final_Conjugate Final Conjugate Activated_Molecule_2 Maleimide-Activated Molecule Activated_Molecule_2->Final_Conjugate + Molecule-SH (pH 6.5-7.5)

Caption: Chemical reaction workflow for amine to sulfhydryl conjugation.

G Experimental Workflow Start Start Prepare_NH2 Prepare Amine-Containing Molecule (Molecule-NH₂) Start->Prepare_NH2 Prepare_Crosslinker Prepare Mal-PEG16-NHS Ester Solution Start->Prepare_Crosslinker Reaction1 Step 1: Amine Reaction (Activation) Prepare_NH2->Reaction1 Prepare_Crosslinker->Reaction1 Purification1 Remove Excess Crosslinker (Desalting/Dialysis) Reaction1->Purification1 Reaction2 Step 2: Sulfhydryl Reaction (Conjugation) Purification1->Reaction2 Prepare_SH Prepare Sulfhydryl-Containing Molecule (Molecule-SH) Prepare_SH->Reaction2 Quench Quench Reaction (Optional) Reaction2->Quench Purification2 Purify Final Conjugate Reaction2->Purification2 No Quench->Purification2 Yes Characterization Characterize Conjugate (e.g., MS, HPLC, SDS-PAGE) Purification2->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the conjugation process.

References

Troubleshooting & Optimization

Technical Support Center: Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of Mal-PEG16-NHS ester. The focus is on preventing the hydrolysis of its reactive groups to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains two reactive functional groups:

  • Maleimide: Reacts with sulfhydryl (thiol, -SH) groups, typically found on cysteine residues, to form a stable thioether bond.[1][2]

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2][3]

The "PEG16" refers to a 16-unit polyethylene glycol spacer, which increases the hydrophilicity and biocompatibility of the conjugate.

Q2: What is hydrolysis and why is it a concern for this compound?

Hydrolysis is a chemical reaction where a molecule reacts with water, leading to the cleavage of bonds. For this compound, both the NHS ester and the maleimide group are susceptible to hydrolysis, which converts them into non-reactive functional groups. This is a critical issue as it directly competes with the desired conjugation reaction, reducing the yield of the final conjugate.

Q3: What are the primary factors that influence the hydrolysis of the NHS ester and maleimide groups?

The main factors influencing hydrolysis are:

  • pH: This is the most critical factor. The rate of hydrolysis for both NHS esters and maleimides increases with higher pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: NHS esters are highly sensitive to moisture. Proper storage and handling are crucial to prevent premature hydrolysis.

Q4: What are the optimal pH ranges for the conjugation reactions?

The two reactive ends of this compound have different optimal pH ranges for conjugation:

  • NHS ester-amine reaction: The optimal pH is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good compromise between reaction efficiency and minimizing hydrolysis.

  • Maleimide-thiol reaction: The optimal pH range is 6.5 to 7.5. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines.

Due to these differing optimal pH ranges, a two-step conjugation strategy is often employed.

Q5: How should I store and handle this compound to prevent hydrolysis?

Proper storage and handling are essential to maintain the reactivity of the reagent:

  • Storage: Store the solid reagent at -20°C in a dry, tightly sealed container, protected from light and moisture. Using a desiccator is highly recommended.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is best to weigh out the desired amount in a dry environment.

  • Solutions: Prepare solutions of this compound immediately before use. Do not store the reagent in solution, as it will hydrolyze. For reagents that are not readily water-soluble, use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation yield Hydrolysis of NHS ester and/or maleimide - Ensure proper storage and handling of the reagent. - Prepare fresh solutions immediately before use in anhydrous DMSO or DMF. - Verify that the pH of your reaction buffer is within the optimal range for the specific conjugation step.
Incorrect buffer composition - Avoid buffers containing primary amines (e.g., Tris, glycine) for the NHS ester reaction, as they will compete with your target molecule. - For the maleimide reaction, ensure the buffer is free of thiols.
Suboptimal pH - For the NHS ester reaction, maintain a pH between 7.2 and 8.5. - For the maleimide reaction, maintain a pH between 6.5 and 7.5.
Low concentration of biomolecule - Hydrolysis is a greater competitor in dilute solutions. If possible, increase the concentration of your protein or peptide.
Precipitation of the conjugate Over-labeling of the protein - Reduce the molar excess of the this compound in the reaction.
Hydrophobicity of the attached molecule - The PEG spacer in this compound is designed to increase solubility, but if the conjugated molecule is very hydrophobic, this can still be an issue. Consider optimizing the degree of labeling.
Inconsistent results between experiments Variable activity of the reagent - Aliquot the solid reagent upon receipt to avoid repeated opening of the main vial. Use a fresh aliquot for each experiment.
Variations in reaction conditions - Standardize reaction times and temperatures.
Quality of organic solvent - Use high-quality, anhydrous, and amine-free DMSO or DMF. Old or low-quality DMF can contain dimethylamine, which will react with the NHS ester.

Quantitative Data

The stability of the NHS ester and maleimide functional groups is highly dependent on pH. The following tables provide a summary of the effect of pH on the half-life of these groups in aqueous solutions.

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Approximate Half-life
7.004-5 hours
7.0Room Temp~4-5 hours
8.0Room Temp~1 hour
8.5Room Temp180 minutes
8.6410 minutes
8.6Room Temp10 minutes
9.0Room Temp125 minutes

Table 2: pH-Dependent Reactivity and Stability of Maleimide Group

pH RangeReactivity with ThiolsStability/Side Reactions
< 6.5Reaction rate is slow.Relatively stable.
6.5 - 7.5Optimal for specific thiol conjugation.Maleimide group is relatively stable.
> 7.5Reaction with thiols is still efficient.Increased rate of hydrolysis. Potential for side reactions with primary amines (e.g., lysine).
≥ 8.0Efficient thiol reaction.Susceptible to significant hydrolysis, leading to ring-opening and inactivation.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein with a Thiol-Containing Peptide

This protocol first activates the protein with this compound via its primary amines and then conjugates a thiol-containing peptide to the introduced maleimide groups.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing peptide

  • Reaction Buffer A: Phosphate buffer, pH 8.0

  • Reaction Buffer B: Phosphate buffer with 5 mM EDTA, pH 7.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

Step 1: Reaction of Protein with this compound

  • Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B (pH 7.0).

Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Peptide

  • Prepare Peptide: Dissolve the thiol-containing peptide in Reaction Buffer B. If the peptide has disulfide bonds, it may need to be reduced first and purified.

  • Reaction: Immediately add the purified maleimide-activated protein from Step 1 to the thiol-containing peptide solution. A 1.5- to 5-fold molar excess of the peptide over the protein is a good starting point.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimides, add a small molecule thiol like cysteine to a final concentration of 1-10 mM.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess peptide and other small molecules.

Visualizations

Hydrolysis_Pathway cluster_NHS NHS Ester Hydrolysis cluster_Maleimide Maleimide Hydrolysis Active_NHS Mal-PEG-NHS (Active) Inactive_NHS Mal-PEG-Carboxylic Acid (Inactive) Active_NHS->Inactive_NHS Hydrolysis (High pH) NHS_byproduct NHS Active_NHS->NHS_byproduct H2O_NHS H₂O H2O_NHS->Active_NHS Active_Mal Mal-PEG- (Active) Inactive_Mal Maleamic Acid (Inactive) Active_Mal->Inactive_Mal Hydrolysis (High pH) H2O_Mal H₂O H2O_Mal->Active_Mal Experimental_Workflow cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_purify1 Purification cluster_step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Protein Protein (-NH₂) Activated_Protein Protein-PEG-Mal Protein->Activated_Protein Conjugation Linker Mal-PEG16-NHS Linker->Activated_Protein Desalting1 Desalting Column Activated_Protein->Desalting1 Activated_Protein2 Protein-PEG-Mal Desalting1->Activated_Protein2 Purified Peptide Peptide (-SH) Final_Conjugate Protein-PEG-Peptide Peptide->Final_Conjugate Activated_Protein2->Final_Conjugate Conjugation Troubleshooting_Tree Start Low Conjugation Yield? Check_pH Is pH optimal? NHS: 7.2-8.5 Mal: 6.5-7.5 Start->Check_pH No Check_Buffer Is buffer amine/thiol-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Was reagent stored properly and solution made fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Use_New_Reagent Use fresh reagent aliquot Check_Reagent->Use_New_Reagent No Check_Concentration Is biomolecule concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Success Yield Improved Adjust_pH->Success Buffer_Exchange->Success Use_New_Reagent->Success Increase_Concentration Increase concentration Check_Concentration->Increase_Concentration No Check_Concentration->Success Yes Increase_Concentration->Success

References

Technical Support Center: Optimizing Mal-PEG16-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Mal-PEG16-NHS ester bifunctional linkers. It addresses common challenges and offers troubleshooting solutions to optimize your conjugation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for reacting the maleimide group of the this compound with a thiol-containing molecule?

A1: The ideal pH range for the maleimide-thiol conjugation is 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][3]

Q2: What is the optimal pH for reacting the NHS ester group with a primary amine?

A2: The optimal pH for NHS ester conjugation to primary amines is between 7.2 and 9.0, with a frequently recommended range of 8.3-8.5. Below pH 7.2, the primary amine is mostly protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.

Q3: Given the different optimal pH ranges, what is the best pH for a one-step conjugation using this compound?

A3: For a one-step reaction, a compromise pH of 7.2-7.5 is often used. This range allows for both reactions to proceed, although neither may be at its absolute optimal rate. The maleimide reaction with thiols is still highly favored at this pH, and the NHS ester retains reasonable reactivity towards amines.

Q4: I am seeing low conjugation efficiency. What are the possible causes and solutions?

A4: Low efficiency can stem from several factors:

  • Suboptimal pH: Ensure your reaction buffer is within the recommended pH range for the specific reactive group you are targeting first in a two-step reaction, or the compromise pH for a one-step reaction.

  • Hydrolysis of Reagents: this compound is moisture-sensitive. Both maleimide and NHS ester groups can hydrolyze in aqueous solutions. It is crucial to prepare solutions fresh and avoid storing them in aqueous buffers. Stock solutions should be made in anhydrous DMSO or DMF.

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your target molecules. Always use non-amine, non-thiol buffers like PBS, HEPES, or MES.

  • Oxidized Thiols: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Consider reducing your thiol-containing molecule with a reducing agent like TCEP prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before adding the crosslinker.

Q5: How can I prevent hydrolysis of the NHS ester during the reaction?

A5: The rate of NHS ester hydrolysis increases significantly with pH. For example, the half-life of an NHS ester can be 4 to 5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C. To minimize hydrolysis, perform the NHS ester reaction at the lower end of the optimal pH range (around 7.2-8.0) or for shorter reaction times if a higher pH is necessary.

Q6: Can I perform the conjugation in a two-step process? Which reaction should I do first?

A6: A two-step process is highly recommended to maximize efficiency and specificity. Typically, the amine-containing protein is reacted first with the NHS ester. This is because the maleimide group is generally more stable in the pH range used for the NHS ester reaction than the NHS ester is at the optimal pH for the maleimide reaction. After the first reaction, excess crosslinker should be removed via desalting or dialysis before adding the thiol-containing molecule.

Data Summary

Table 1: Optimal pH and Reaction Conditions for this compound Conjugation
Functional GroupTarget GroupOptimal pH RangeRecommended BuffersCommon Issues
Maleimide Thiol (-SH)6.5 - 7.5PBS, HEPES, MESThiol oxidation, hydrolysis at pH > 7.5
NHS Ester Primary Amine (-NH₂)7.2 - 9.0 (ideal: 8.3-8.5)Phosphate, Bicarbonate, BorateRapid hydrolysis at high pH
One-Step Reaction Thiol & Amine7.2 - 7.5PBS, HEPESCompromise in efficiency for both reactions
Table 2: Hydrolysis Rates of NHS Esters
pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes
8.0Room Temp~210 minutes
8.5Room Temp~180 minutes
9.0Room Temp~125 minutes

Experimental Protocols

Two-Step Conjugation Protocol (Recommended)

This protocol outlines the reaction of an amine-containing protein (Protein-NH₂) with a thiol-containing protein (Protein-SH) using this compound.

Materials:

  • Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein-SH in thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris or glycine)

Step 1: Reaction of NHS Ester with Protein-NH₂

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with a buffer at pH 6.5-7.0.

Step 2: Reaction of Maleimide with Protein-SH

  • Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine.

  • Purify the final conjugate using an appropriate method such as size exclusion chromatography.

Visualizations

G cluster_0 Two-Step Conjugation Workflow A Step 1: NHS Ester Reaction (pH 7.2-8.0) B Protein-NH2 + Mal-PEG16-NHS A->B C Maleimide-Activated Protein B->C Incubation D Purification (Desalting/Dialysis) C->D Remove Excess Linker E Step 2: Maleimide Reaction (pH 6.5-7.5) D->E F Maleimide-Activated Protein + Protein-SH E->F G Final Conjugate F->G Incubation

Caption: Recommended two-step workflow for this compound conjugation.

G cluster_maleimide Maleimide Reactivity cluster_nhs NHS Ester Reactivity Optimal pH Optimal pH pH 6.5-7.5 pH 6.5-7.5 Optimal pH->pH 6.5-7.5 pH 7.2-9.0 pH 7.2-9.0 Optimal pH->pH 7.2-9.0 Optimal Thiol Reaction Optimal Thiol Reaction pH 6.5-7.5->Optimal Thiol Reaction Side Reaction (Amines) Reaction with Amines Hydrolysis (Maleimide) Maleimide Hydrolysis pH > 7.5 pH > 7.5 pH > 7.5->Side Reaction (Amines) pH > 7.5->Hydrolysis (Maleimide) Optimal Amine Reaction Optimal Amine Reaction pH 7.2-9.0->Optimal Amine Reaction Hydrolysis (NHS) NHS Ester Hydrolysis pH > 8.5 pH > 8.5 pH > 8.5->Hydrolysis (NHS) pH < 7.2 pH < 7.2 Low Amine Reactivity Low Amine Reactivity pH < 7.2->Low Amine Reactivity

Caption: pH-dependent reactivity of maleimide and NHS ester functional groups.

References

Technical Support Center: Troubleshooting Low Yield in Mal-PEG16-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in Mal-PEG16-NHS ester reactions.

Frequently Asked Questions (FAQs)

General Questions & Workflow

Q1: What is a this compound, and what is its primary application? A1: this compound is a heterobifunctional crosslinker.[1][2] It contains two different reactive groups at the ends of a 16-unit polyethylene glycol (PEG) spacer:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][3]

  • A maleimide group , which reacts with sulfhydryl or thiol groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.[3] The PEG spacer enhances the solubility and biocompatibility of the conjugate and minimizes steric hindrance. These linkers are commonly used to covalently conjugate an amine-containing molecule to a sulfhydryl-containing molecule, such as in the creation of antibody-drug conjugates (ADCs).

Q2: What is the standard workflow for a two-step conjugation using this crosslinker? A2: A typical two-step protocol involves first reacting the more labile NHS ester with the amine-containing protein, followed by the maleimide reaction with the thiol-containing molecule.

  • Step 1 (Amine Reaction): The amine-containing protein is reacted with a molar excess of the this compound at a pH of 7.2-8.5.

  • Purification: Excess, unreacted crosslinker is removed from the maleimide-activated protein using a desalting column or dialysis.

  • Step 2 (Thiol Reaction): The purified maleimide-activated protein is then added to the thiol-containing molecule at a pH of 6.5-7.5 to form the final conjugate.

Troubleshooting the NHS Ester Reaction (Step 1)

Q3: My NHS ester reaction has a very low yield. What are the common causes? A3: Low yield in the NHS ester step is most often due to the hydrolysis of the NHS ester, which competes with the desired amine reaction. Key factors to investigate are:

  • Reagent Quality: Mal-PEG16-NHS esters are moisture-sensitive. The reagent must be stored at -20°C with a desiccant and warmed to room temperature before opening to prevent condensation. Always prepare solutions immediately before use and discard any unused portion; do not store the reagent in solution.

  • Incorrect pH: The optimal pH for NHS ester reactions is between 8.3 and 8.5. At lower pH values, primary amines are protonated (-NH3+) and become non-nucleophilic, preventing the reaction. At pH values above 8.6, the rate of hydrolysis increases dramatically, reducing the amount of reagent available to react with the protein.

  • Incompatible Buffers: Buffers that contain primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester. It is crucial to use a non-amine buffer like phosphate-buffered saline (PBS) at the correct pH.

  • Low Protein Concentration: The competition from hydrolysis is more pronounced in dilute protein solutions. If possible, perform the reaction with a higher protein concentration (e.g., 1-10 mg/mL).

Troubleshooting the Maleimide Reaction (Step 2)

Q4: I've successfully activated my first protein, but the final conjugation yield is still low. Why? A4: Issues in the second step typically revolve around the availability of free thiols and the stability of the maleimide group.

  • Lack of Free Thiols: Maleimides react specifically with free sulfhydryl (-SH) groups. Cysteine residues within a protein may exist as oxidized disulfide bonds (-S-S-), which are unreactive. These bonds must be reduced to free thiols before the conjugation reaction.

  • Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. This range ensures the high selectivity of maleimides for thiols. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis and can also react with amines, leading to side products.

  • Re-oxidation of Thiols: Freshly reduced thiols can re-oxidize to form disulfide bonds in the presence of oxygen or metal ions. To prevent this, use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to your buffer.

  • Incompatible Buffers: The buffer used for the maleimide reaction must not contain competing thiols, such as DTT or β-mercaptoethanol. If a reducing agent is required, TCEP is a good choice as it is a non-thiol reductant and does not need to be removed prior to conjugation.

General Issues

Q5: Could steric hindrance be limiting my reaction yield? A5: Yes, steric hindrance can be a significant issue. If the target lysine or cysteine residue is buried within the three-dimensional structure of the protein, the crosslinker may not be able to access it. The long PEG16 spacer in the this compound is designed to help overcome this by increasing the reach of the reactive groups. However, if the site is deeply buried, conjugation may still be inefficient.

Q6: How can I confirm the success of my conjugation reaction? A6: The success of the conjugation can be assessed using several analytical techniques. SDS-PAGE analysis will show a shift in the molecular weight of the conjugated proteins. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass of the final product and confirm the number of crosslinkers attached. HPLC can also be used to separate the conjugated product from the starting materials.

Quantitative Data Summary

Table 1: Effect of pH and Temperature on Reagent Stability (Hydrolysis Half-life)
Reagent GrouppHTemperature (°C)Half-lifeCitation(s)
NHS Ester 7.004 - 5 hours
8.0Room Temp~3.5 hours
8.5Room Temp~3 hours
8.64~10 minutes
9.0Room Temp~2 hours
Maleimide < 6.5Room TempVery Stable
7.437~27 hours (post-conjugation)
> 7.5Room TempHydrolysis rate increases
9.0Room TempFast hydrolysis
Table 2: Recommended Reaction Conditions
ParameterNHS Ester Reaction (Step 1)Maleimide Reaction (Step 2)Citation(s)
Optimal pH Range 7.2 - 8.5 (Ideal: 8.3-8.5)6.5 - 7.5
Recommended Buffers PBS, HEPESPBS, HEPES
Incompatible Buffers Tris, Glycine (Amine-containing)DTT, β-mercaptoethanol (Thiol-containing)
Reagent:Protein Molar Ratio 10:1 to 50:1 (start with 20:1)1:1 to 5:1
Reaction Temperature 4°C or Room Temperature4°C or Room Temperature
Reaction Time 30 min - 2 hours30 min - 2 hours

Experimental Protocols

Protocol 1: Two-Step Conjugation Using this compound

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing protein (Protein-SH).

Materials:

  • Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.5)

  • Protein-SH in thiol-free buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Zeba Spin Desalting Column)

  • Quenching solution (e.g., 1 M Tris or 1 M Cysteine)

Procedure:

Part A: Activation of Protein-NH₂ with this compound

  • Prepare Protein-NH₂ at a concentration of 1-10 mg/mL in PBS, pH 7.5.

  • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Add a 20-fold molar excess of the dissolved this compound to the Protein-NH₂ solution.

  • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.0, containing 1 mM EDTA.

Part B: Conjugation to Protein-SH

  • Ensure that Protein-SH has available free thiols. If necessary, perform a reduction step (see Protocol 2).

  • Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution. A molar ratio of 1:1 to 1.5:1 (Maleimide-Protein:SH-Protein) is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • (Optional) Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine and incubating for 15 minutes.

  • The final conjugate can be purified from unreacted components by size-exclusion chromatography (SEC).

Protocol 2: Reduction of Protein Disulfide Bonds with TCEP

Materials:

  • Protein with disulfide bonds in a degassed buffer (e.g., PBS, pH 7.2)

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed buffer.

  • Add a 50-100 fold molar excess of TCEP to the protein solution.

  • Incubate at room temperature for 30-60 minutes.

  • The reduced protein is now ready for conjugation. TCEP does not need to be removed before the maleimide reaction.

Visualizations

Reaction_Mechanism cluster_0 Step 1: Amine Reaction (pH 7.2-8.5) cluster_1 Step 2: Thiol Reaction (pH 6.5-7.5) ProtA Protein-NH₂ (Amine-containing) ActivatedProtA Protein-N-PEG-Mal (Maleimide-activated) ProtA->ActivatedProtA + Linker Linker This compound NHS_hydrolysis Hydrolyzed NHS Ester (Inactive) Linker->NHS_hydrolysis Competing Reaction Final Protein-N-PEG-S-Protein (Final Conjugate) ActivatedProtA->Final + Protein-SH MAL_hydrolysis Hydrolyzed Maleimide (Inactive) ActivatedProtA->MAL_hydrolysis Competing Reaction ProtB Protein-SH (Thiol-containing)

Caption: Reaction scheme for a two-step conjugation.

Troubleshooting_Workflow start Low Conjugation Yield check_step1 Problem in Step 1 (NHS Reaction)? start->check_step1 check_step2 Problem in Step 2 (Maleimide Reaction)? start->check_step2 ph1 Incorrect pH? (Optimal: 7.2-8.5) check_step1->ph1 Yes buffer1 Wrong Buffer? (e.g., Tris, Glycine) check_step1->buffer1 Yes reagent Reagent Hydrolyzed? (Improper storage/handling) check_step1->reagent Yes ph2 Incorrect pH? (Optimal: 6.5-7.5) check_step2->ph2 Yes thiols No Free Thiols? (Disulfides not reduced) check_step2->thiols Yes reox Thiols Re-oxidized? (Use degassed buffer/EDTA) check_step2->reox Yes buffer2 Wrong Buffer? (e.g., DTT, BME) check_step2->buffer2 Yes

Caption: A logical workflow for troubleshooting low yield.

pH_Optimization cluster_axis pH Scale p6 6.0 p7 7.0 p8 8.0 p9 9.0 p10 10.0 maleimide_opt Maleimide-Thiol Reaction Optimal Range (6.5-7.5) nhs_opt NHS Ester-Amine Reaction Optimal Range (7.2-8.5) maleimide_hydrolysis Maleimide Hydrolysis Risk nhs_hydrolysis NHS Ester Hydrolysis Risk p6_pos->p10_pos pH

Caption: Optimal pH ranges for conjugation reactions.

References

How to avoid aggregation with Mal-PEG16-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid aggregation when working with Mal-PEG16-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its primary reactive targets?

A this compound is a heterobifunctional crosslinker.[1] It contains two different reactive groups at the ends of a 16-unit polyethylene glycol (PEG) spacer:

  • Maleimide group: Reacts specifically with sulfhydryl groups (-SH), typically found on cysteine residues, to form stable thioether bonds. This reaction is most efficient at a pH of 6.5-7.5.[2]

  • N-hydroxysuccinimide (NHS) ester group: Reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] This reaction is optimal at a pH of 7.2-9.[3]

The hydrophilic PEG spacer increases the solubility of the conjugate in aqueous solutions.[4]

Q2: What are the main causes of aggregation when using this compound conjugates?

Aggregation during conjugation with Mal-PEG16-NHS esters can be caused by several factors:

  • Intermolecular Cross-linking: The bifunctional nature of the linker can lead to the formation of bridges between multiple protein molecules, resulting in large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can impact the stability and solubility of the protein, potentially exposing hydrophobic regions that promote aggregation.

  • Hydrolysis of the NHS Ester: The NHS ester can react with water (hydrolyze), which competes with the desired reaction with primary amines. This hydrolysis is more rapid at higher pH values.

  • Reagent Solubility and Handling: this compound is not readily soluble in aqueous buffers and must first be dissolved in a dry organic solvent like DMSO or DMF. Improper handling can introduce moisture, leading to premature hydrolysis of the NHS ester.

  • Pre-existing Aggregates: The initial protein sample may already contain aggregates that can act as seeds for further aggregation during the conjugation process.

Q3: How can I detect and quantify aggregation in my sample?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric form of the protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurement: A simple method to assess the presence of large, insoluble aggregates is to measure the optical density (turbidity) of the solution at a wavelength such as 600 nm.

Troubleshooting Guides

Problem 1: My protein solution becomes cloudy or precipitates during the conjugation reaction.

This is a clear indication of aggregation. Here are the steps to troubleshoot this issue:

Troubleshooting Flowchart

start Precipitation Observed During Conjugation check_protein Is the starting protein solution clear and aggregate-free? start->check_protein check_reagent Was the this compound dissolved correctly? check_protein->check_reagent Yes solution_protein Filter or centrifuge the starting protein solution to remove pre-existing aggregates. check_protein->solution_protein No check_conditions Are the reaction conditions optimal? check_reagent->check_conditions Yes solution_reagent Ensure the reagent is dissolved in anhydrous DMSO or DMF immediately before use and added slowly to the reaction. check_reagent->solution_reagent No check_additives Have you considered using stabilizing additives? check_conditions->check_additives Yes solution_conditions Optimize pH, temperature, and protein concentration. Consider a lower temperature (4°C). check_conditions->solution_conditions No solution_additives Add excipients like sucrose, arginine, or polysorbate 20 to the reaction buffer. check_additives->solution_additives No

Caption: Troubleshooting precipitation during conjugation.

Detailed Recommendations:
ParameterRecommendationRationale
Protein Purity Ensure the starting protein is >95% pure and free of aggregates.Impurities and existing aggregates can initiate further aggregation.
Reagent Preparation Dissolve this compound in anhydrous DMSO or DMF immediately before use.The NHS ester is moisture-sensitive and will hydrolyze if exposed to water for extended periods.
Reaction pH Maintain a pH of 7.2-8.5 for the NHS ester reaction and 6.5-7.5 for the maleimide reaction.Optimal pH ensures efficient conjugation while minimizing side reactions and protein instability.
Temperature Consider performing the reaction at 4°C.Lower temperatures slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.
Protein Concentration Use a lower protein concentration (e.g., 1-2 mg/mL).Reduces the likelihood of intermolecular interactions.
Stabilizing Additives Add excipients to the reaction buffer.Sugars (e.g., 5-10% sucrose), amino acids (e.g., 50-100 mM arginine), or non-ionic surfactants (e.g., 0.01-0.05% Polysorbate 20) can enhance protein stability.
Problem 2: Low yield of the desired conjugate and presence of high molecular weight species on SDS-PAGE.

This suggests that while some desired conjugation is occurring, intermolecular cross-linking is a significant competing reaction.

Reaction Scheme: Desired vs. Undesired Pathways

cluster_0 Desired Pathway: Intramolecular Modification cluster_1 Undesired Pathway: Intermolecular Cross-linking P1 Protein P_Linker Activated Protein P1->P_Linker + Linker Linker1 Mal-PEG16-NHS P2 Protein Aggregate Protein Aggregate P2->Aggregate P3 Protein P3->Aggregate Linker2 Mal-PEG16-NHS Linker2->Aggregate

Caption: Desired vs. undesired reaction pathways.

Optimization Strategies:
ParameterRecommendationRationale
Molar Ratio Use a 10- to 50-fold molar excess of the this compound over the protein.A higher excess of the linker can drive the reaction towards modifying all available sites on a single protein molecule before cross-linking occurs.
Two-Step Reaction Perform the conjugation in two distinct steps. First, react the NHS ester with the amine-containing protein, then purify to remove excess linker before reacting the maleimide group with the sulfhydryl-containing molecule.This prevents the linker from simultaneously reacting with two different protein molecules.
Buffer Choice Use non-amine, non-sulfhydryl containing buffers such as phosphate, HEPES, or borate buffers.Buffers with primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.
Quenching After the desired reaction time, quench any unreacted NHS ester with a primary amine-containing reagent like Tris or glycine (final concentration of 20-50 mM).This prevents further reactions during purification and analysis.
NHS Ester Hydrolysis Half-life

The stability of the NHS ester is highly dependent on pH and temperature. Hydrolysis is a competing reaction that reduces the efficiency of conjugation.

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
7.025~7 hours
9.025minutes

Experimental Protocols

Protocol 1: Two-Step Conjugation to Avoid Cross-linking

This protocol is designed for conjugating two different macromolecules (Protein-A with amines and Protein-B with sulfhydryls) using the this compound linker.

Workflow Diagram

start Start step1 Step 1: Activate Protein-A (React with NHS ester) start->step1 step2 Step 2: Purification (Remove excess linker) step1->step2 step3 Step 3: Conjugation (React with Protein-B) step2->step3 step4 Step 4: Purification (Isolate final conjugate) step3->step4 end End step4->end

Caption: Two-step conjugation workflow.

Materials:
  • Protein-A (containing primary amines)

  • Protein-B (containing free sulfhydryls)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer A (for NHS ester reaction): 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Reaction Buffer B (for maleimide reaction): 0.1 M phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Desalting column

Procedure:

Step 1: Activation of Protein-A with this compound

  • Prepare Protein-A at a concentration of 1-10 mg/mL in Reaction Buffer A.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add a 20-fold molar excess of the dissolved linker to the Protein-A solution. Ensure the final concentration of organic solvent is less than 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

Step 2: Removal of Excess Linker

  • Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.

Step 3: Conjugation to Protein-B

  • Immediately add the purified, maleimide-activated Protein-A to Protein-B (in Reaction Buffer B) at the desired molar ratio.

  • Incubate the mixture for 2 hours at room temperature or overnight at 4°C.

Step 4: Final Purification

  • Purify the final conjugate using size exclusion chromatography or another appropriate method to remove any unreacted proteins.

Protocol 2: Characterization of Aggregation by Size Exclusion Chromatography (SEC)
Materials:
  • SEC column suitable for the size range of your protein and potential aggregates.

  • Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)

  • PEGylated protein sample

  • UV detector

Procedure:
  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Filter the PEGylated protein sample through a 0.22 µm low-protein-binding filter to remove large, insoluble aggregates.

  • Inject a suitable volume of the filtered sample onto the column.

  • Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: The monomeric, correctly conjugated protein will elute as a major peak. Any high molecular weight species (aggregates) will elute earlier, appearing as separate peaks or a shoulder on the main peak. The percentage of aggregation can be calculated by integrating the peak areas.

References

Mal-PEG16-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Mal-PEG16-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

This compound is sensitive to moisture and temperature. To ensure its stability and reactivity, it should be stored at -20°C in a dry, tightly sealed container, protected from light.[1][2][3] The use of a desiccant is recommended to minimize moisture exposure.[2]

Q2: What are the best practices for handling this compound?

To maintain the integrity of the reagent, it is crucial to handle it in a dry environment while wearing gloves.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation inside the container.

Q3: How do I dissolve this compound?

This compound is not directly soluble in water. It should first be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be diluted into an aqueous reaction buffer. The final concentration of the organic solvent should generally be less than 10% to maintain the solubility of most proteins.

Q4: Can I store this compound in solution?

No, it is strongly recommended not to store this compound in solution. Due to the moisture-sensitive nature of the NHS ester, solutions should be prepared fresh and used immediately to prevent hydrolysis, which deactivates the reagent. Any unused reconstituted reagent should be discarded.

Q5: What buffers should I use for conjugation reactions?

It is critical to use amine-free and sulfhydryl-free buffers for conjugation reactions, as these will compete with the target molecules. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided.

Troubleshooting Guides

Problem: Low or No Conjugation Efficiency

Low or no yield of the desired conjugate is a common issue. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before starting the conjugation.
Suboptimal Reaction pH The reaction of the NHS ester with primary amines is most efficient at a pH range of 7 to 9. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester. The optimal pH for the maleimide reaction with sulfhydryls is between 6.5 and 7.5.
Inaccessible primary amines on the target protein The primary amines on the protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein might be an option if the native conformation is not essential.
Poor solubility of the reagent Ensure the this compound is fully dissolved in an anhydrous organic solvent before adding it to the aqueous reaction buffer.
Inactive protein/molecule Confirm the presence and accessibility of free primary amines and sulfhydryls on your target molecules.

Data Presentation

Table 1: Recommended pH Ranges for Conjugation Reactions

Functional GroupTarget MoietyOptimal pH RangeNotes
NHS Ester Primary Amines (-NH₂)7.0 - 9.0The rate of hydrolysis increases significantly at higher pH.
Maleimide Sulfhydryls (-SH)6.5 - 7.5Above pH 7.5, reaction with amines can occur, and the maleimide ring is more susceptible to hydrolysis.

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
8.025°C1 hour

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein (Amine-Containing) to a Sulfhydryl-Containing Molecule

This protocol describes the activation of a protein with this compound, followed by conjugation to a second molecule containing a free sulfhydryl group.

Materials:

  • Protein with primary amines (Protein-NH₂)

  • Molecule with a free sulfhydryl group (Molecule-SH)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Methodology:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.

    • Dissolve Protein-NH₂ in the conjugation buffer. A concentration of 1-5 mg/mL is a good starting point.

  • Activation of Protein-NH₂:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove the non-reacted this compound using a desalting column equilibrated with the conjugation buffer.

  • Conjugation to Molecule-SH:

    • Immediately add the desalted, maleimide-activated protein to the Molecule-SH solution.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Stopping the Reaction (Optional):

    • To stop the reaction, a buffer containing reduced cysteine or other free thiol can be added to quench the unreacted maleimide groups.

  • Analysis:

    • Analyze the final conjugate using techniques such as SDS-PAGE, western blotting, or mass spectrometry to confirm successful conjugation.

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Protein Activation cluster_step3 Step 3: Purification cluster_step4 Step 4: Conjugation cluster_step5 Step 5: Final Product prep_reagent Dissolve Mal-PEG16-NHS in anhydrous DMSO/DMF activation Incubate Protein-NH₂ with This compound prep_reagent->activation prep_protein Prepare Protein-NH₂ in amine-free buffer prep_protein->activation purification Remove excess linker (Desalting column) activation->purification 30 min @ RT or 2 hrs @ 4°C conjugation Incubate activated protein with Molecule-SH purification->conjugation final_product Protein-PEG-Molecule Conjugate conjugation->final_product 30 min @ RT or 2 hrs @ 4°C

Caption: Two-step conjugation workflow using this compound.

troubleshooting_workflow start Low/No Conjugation check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis check_buffer Verify Buffer Composition start->check_buffer check_ph Confirm Reaction pH start->check_ph solution_hydrolysis Use fresh reagent; Minimize incubation time check_hydrolysis->solution_hydrolysis Yes solution_buffer Use amine-free buffers (e.g., PBS, HEPES) check_buffer->solution_buffer Amine present solution_ph Adjust pH to optimal range (7.2-8.5 for NHS, 6.5-7.5 for Mal) check_ph->solution_ph Suboptimal

References

Side reactions of maleimide group in Mal-PEG16-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Mal-PEG16-NHS ester in bioconjugation experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Chemistry and Stability

Q1: What is the primary reaction mechanism for this compound? this compound is a heterobifunctional crosslinker designed to connect two different molecules. It has two reactive ends:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[][2]

  • Maleimide: This group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, via a Michael addition reaction to form a stable thioether bond.[3][4]

The PEG16 (polyethylene glycol) linker provides a flexible, hydrophilic spacer arm that enhances solubility and minimizes steric hindrance during conjugation.[5]

Q2: How should I store and handle this compound? NHS esters and maleimides are sensitive to moisture. The reagent should be stored at -20°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. For experimental use, it is best to dissolve the reagent in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer. Aqueous solutions of the reagent are not stable and should be used immediately.

Maleimide Group Side Reactions

Q3: My thiol conjugation efficiency is low. What are the potential causes? Low efficiency in the thiol-maleimide reaction can be due to several factors:

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction. Above this range, competing side reactions increase.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 8.5, forming a non-reactive maleamic acid. Always prepare aqueous solutions of the reagent immediately before use.

  • Thiol Oxidation: Sulfhydryl groups can oxidize to form disulfide bonds, rendering them unreactive with maleimides. Ensure buffers are degassed and consider including a chelating agent like EDTA to prevent metal-catalyzed oxidation. If a reducing agent like DTT was used to reduce disulfides, it must be removed before adding the maleimide reagent. TCEP is a non-thiol reducing agent and does not need to be removed.

Q4: Can the maleimide group react with other amino acids besides cysteine? Yes. While the maleimide group is highly selective for thiols at pH 6.5-7.5, its selectivity decreases at higher pH. Above pH 7.5, the reaction with primary amines (e.g., lysine) becomes competitive. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q5: My conjugate appears to be unstable and is losing its payload. Why is this happening? The thioether bond formed between the thiol and maleimide, known as a thiosuccinimide linkage, can undergo a retro-Michael reaction. This reaction is reversible and can lead to deconjugation, especially in vivo, where the released maleimide can then react with other molecules like serum albumin. To prevent this, the thiosuccinimide ring can be hydrolyzed post-conjugation to a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. This can sometimes be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.

Q6: I observed an unexpected product mass when conjugating to a peptide with an N-terminal cysteine. What could be the cause? This is likely due to a thiazine rearrangement. This side reaction can occur when the maleimide conjugates with an unprotected N-terminal cysteine. The nearby N-terminal amine can act as a nucleophile, attacking the succinimide ring and causing it to rearrange into a stable, six-membered thiazine ring. This reaction is more prominent at higher pH values.

NHS Ester Group Side Reactions

Q7: My amine conjugation yield is poor. What went wrong? Poor amine conjugation is almost always related to the hydrolysis of the NHS ester.

  • Hydrolysis: The NHS ester group reacts with water, and this rate of hydrolysis increases dramatically with pH. The half-life of a typical NHS ester is 4-5 hours at pH 7 and 0°C, but it drops to just 10 minutes at pH 8.6 and 4°C.

  • Incorrect pH: The optimal pH for reacting NHS esters with amines is a balance between amine deprotonation and NHS ester hydrolysis, typically between 7.2 and 8.5.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and must be avoided. Use buffers like PBS, HEPES, or borate instead.

Q8: Can the NHS ester react with other residues besides lysine? While NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and cysteine can occur, especially at high reagent concentrations. However, the resulting ester or thioester bonds are generally less stable than the amide bond formed with amines and can be hydrolyzed.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Overall Conjugation Yield Reagent Hydrolysis: this compound degraded due to moisture.Store reagent properly under desiccated conditions at -20°C. Prepare stock solutions in anhydrous DMSO/DMF and use immediately.
Incorrect Buffer: Buffer contains primary amines (Tris, Glycine) interfering with the NHS ester reaction.Perform a buffer exchange into a non-amine-containing buffer (e.g., PBS, HEPES) at the appropriate pH before starting the reaction.
Suboptimal pH: Reaction pH is too low for efficient amine reaction or too high, causing rapid hydrolysis.Verify and adjust the pH of your reaction buffer to the optimal range for the specific reaction (7.2-8.5 for NHS ester; 6.5-7.5 for maleimide).
Precipitation of Conjugate Increased Hydrophobicity: The conjugated molecule is hydrophobic, causing the entire conjugate to become insoluble.Consider using a crosslinker with a more hydrophilic PEG chain. Perform the conjugation at a lower protein concentration.
Heterogeneous Product Reaction with Multiple Sites: NHS ester reacts with multiple lysine residues; maleimide may react with off-target sites if pH is too high.Optimize the molar ratio of the crosslinker to the target molecule. For the maleimide reaction, maintain the pH strictly between 6.5 and 7.5 to ensure thiol selectivity.
Isomer Formation: Hydrolysis of the thiosuccinimide ring post-conjugation can create two regioisomers.This is often unavoidable but typically does not affect the function of the conjugate. The presence of isomers can be confirmed by chromatography.

Quantitative Data Summary

Table 1: pH-Dependence of Maleimide and NHS Ester Reactions

Functional GroupTarget ResidueOptimal pH RangeReaction at pH < 6.5Reaction at pH > 8.5
Maleimide Cysteine (-SH)6.5 - 7.5Very slow; thiol is protonated.Increased hydrolysis of maleimide; competitive reaction with amines (e.g., Lysine).
NHS Ester Lysine (-NH₂)7.2 - 8.5Very slow; amine is protonated.Rapid hydrolysis of NHS ester significantly reduces conjugation efficiency.

Table 2: Half-life of NHS Ester due to Hydrolysis

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
8.64°C10 minutes

Visualizing Reactions and Workflows

Reaction Pathways

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Thiol Conjugation Protein_NH2 Protein-NH₂ (e.g., Lysine) Protein_PEG_Mal Protein-PEG16-Mal Protein_NH2->Protein_PEG_Mal pH 7.2-8.5 Mal_PEG_NHS Mal-PEG16-NHS Mal_PEG_NHS->Protein_PEG_Mal NHS_byproduct NHS Protein_PEG_Mal->NHS_byproduct Thiol_Molecule Molecule-SH (e.g., Cysteine) Final_Conjugate Protein-PEG16-Molecule (Thioether Bond) Thiol_Molecule->Final_Conjugate pH 6.5-7.5 Protein_PEG_Mal_2 Protein-PEG16-Mal Protein_PEG_Mal_2->Final_Conjugate

Caption: Intended two-step reaction workflow for this compound.

G Maleimide Maleimide Group Thioether Thiosuccinimide Adduct (Desired Product) Maleimide->Thioether + Thiol (pH 6.5-7.5) Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis + H₂O (pH > 8.5) Amine_Adduct Amine Adduct (Loss of Selectivity) Maleimide->Amine_Adduct + Amine (pH > 7.5) Retro_Michael Deconjugated Reactants (Instability) Thioether->Retro_Michael Reversible Thiazine Thiazine Rearrangement (N-terminal Cys only) Thioether->Thiazine N-term Amine Attack (pH dependent)

Caption: Major side reactions associated with the maleimide functional group.

Troubleshooting Workflow

G Start Low Conjugation Yield Check_Reagent Reagent stored properly? Prepared fresh? Start->Check_Reagent Check_Buffer Buffer contains amines? (Tris, Glycine) Check_Reagent->Check_Buffer Yes Replace_Reagent Use fresh, properly stored reagent. Check_Reagent->Replace_Reagent No Check_pH Reaction pH correct? Check_Buffer->Check_pH No Buffer_Exchange Exchange into non-amine buffer (PBS, HEPES). Check_Buffer->Buffer_Exchange Yes Check_Thiol Thiol oxidized? Check_pH->Check_Thiol Yes Adjust_pH Adjust pH: 7.2-8.5 for NHS 6.5-7.5 for Maleimide Check_pH->Adjust_pH No Reduce_Thiol Add TCEP. Degas buffers. Check_Thiol->Reduce_Thiol Yes Success Re-run Experiment Check_Thiol->Success No Replace_Reagent->Success Buffer_Exchange->Success Adjust_pH->Success Reduce_Thiol->Success

Caption: Troubleshooting decision tree for low conjugation yield.

Experimental Protocols

Protocol 1: Two-Step Protein-Peptide Conjugation

This example protocol describes the conjugation of a molecule with a primary amine to a protein, followed by the conjugation of the modified protein to a thiol-containing peptide.

Materials:

  • Protein of interest (e.g., Antibody) in PBS, pH 7.4.

  • Amine-containing molecule (Molecule-NH₂).

  • Thiol-containing peptide (Peptide-SH).

  • This compound.

  • Anhydrous DMSO.

  • Reaction Buffers:

    • Amine Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

    • Thiol Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) column.

Procedure:

  • Preparation:

    • Perform a buffer exchange to place the protein into the Amine Reaction Buffer. Adjust protein concentration to 1-5 mg/mL.

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Step 1: NHS Ester Reaction (Amine Coupling):

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Remove the excess, unreacted crosslinker using an SEC column (e.g., Sephadex G-25) equilibrated with Thiol Reaction Buffer. This step also performs a buffer exchange for the next reaction.

  • Step 2: Maleimide Reaction (Thiol Coupling):

    • Dissolve the thiol-containing peptide in the Thiol Reaction Buffer.

    • Add a 1.5- to 5-fold molar excess of the peptide to the maleimide-activated protein from the previous step.

    • Incubate for 2-4 hours at room temperature.

    • Optional Quenching: To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~10 mM.

  • Final Purification:

    • Purify the final conjugate using SEC to remove excess peptide and quenching reagents.

    • Analyze the final product using SDS-PAGE (to observe the mass shift) and HPLC/mass spectrometry to confirm conjugation and purity.

Protocol 2: Characterization by HPLC

Method:

  • System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is suitable for analyzing proteins and peptides.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from ~5% Solvent B to ~95% Solvent B over 30-60 minutes.

  • Detection: Monitor the elution profile using a UV detector at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids).

  • Analysis:

    • Unconjugated protein, peptide, and the final conjugate should have distinct retention times.

    • The disappearance of starting material peaks and the appearance of a new product peak indicate a successful reaction.

    • The purity of the conjugate can be estimated by integrating the peak areas.

References

Technical Support Center: Quenching Unreacted Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information, frequently asked questions (FAQs), troubleshooting advice, and experimental protocols for effectively quenching unreacted Mal-PEG16-NHS ester in your research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains two distinct reactive groups connected by a 16-unit polyethylene glycol (PEG) spacer:

  • Maleimide group: This group reacts specifically with sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1][2]

  • N-hydroxysuccinimide (NHS) ester group: This group reacts with primary amines (-NH2), such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond. The optimal pH range for this reaction is 7.2-8.5.[3][4]

The PEG spacer enhances the solubility and biocompatibility of the conjugate and provides flexibility.[5]

Q2: Why is it necessary to quench the unreacted this compound?

Quenching is a critical step to stop the conjugation reaction and deactivate any remaining reactive maleimide or NHS ester groups. If left unreacted, these groups can:

  • Cause non-specific crosslinking or aggregation of your target molecules.

  • React with other amine or thiol-containing molecules in downstream applications, leading to impure products and potentially confounding results.

  • Lead to a lack of reproducibility in your experiments.

Q3: What are the recommended quenching reagents for the NHS ester group?

The NHS ester group is typically quenched by adding a small molecule containing a primary amine. Common quenching reagents include:

  • Tris (tris(hydroxymethyl)aminomethane): Often used at a final concentration of 20-50 mM.

  • Glycine or Lysine: Also effective at concentrations of 20-50 mM.

  • Ethanolamine: Another common primary amine quenching agent.

  • Hydrolysis: The reaction can also be stopped by promoting the hydrolysis of the NHS ester. This is achieved by raising the pH to above 8.5, which rapidly inactivates the ester.

Q4: What are the recommended quenching reagents for the maleimide group?

Excess maleimide groups are quenched by adding a molecule containing a free thiol. Common options include:

  • Cysteine: A small amino acid that will react with the maleimide.

  • β-mercaptoethanol (BME) or Dithiothreitol (DTT): These are potent reducing agents that also contain thiols and will effectively quench maleimides.

Q5: In a two-step conjugation, which group should I quench first?

In a typical two-step conjugation (e.g., first reacting the NHS ester with Protein A, purifying, then reacting the maleimide with Protein B), you should quench the excess reactive group after each step.

  • After reacting the NHS ester with Protein A, you can quench the remaining NHS esters before purification.

  • After reacting the maleimide-activated Protein A with the thiol-containing Protein B, you should quench any remaining unreacted maleimide groups to ensure the final conjugate is stable and non-reactive.

Q6: How does pH affect the stability and quenching of the reactive groups?

pH is a critical factor for both the conjugation and quenching reactions:

  • NHS Ester: The stability of the NHS ester is highly pH-dependent. Hydrolysis, the primary competing reaction, increases significantly with rising pH. Reactions are typically performed at pH 7.2-8.5 to balance reactivity with amines against hydrolysis.

  • Maleimide: The maleimide group is most specific for thiols at pH 6.5-7.5. At pH values above 8.5, the maleimide can begin to react with primary amines, losing its chemoselectivity.

Q7: What happens if I don't quench the reaction?

Failure to quench the reaction can lead to several undesirable outcomes, including protein aggregation, non-specific labeling of other molecules in your sample, and reduced stability of the final conjugate. This can compromise the purity of your product and the reliability of subsequent experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Premature Hydrolysis of NHS Ester: Reagent was exposed to moisture or the reaction buffer pH was too high for too long. NHS esters are moisture-sensitive. 2. Oxidation of Thiols: Sulfhydryl groups on the target molecule may have oxidized to form disulfide bonds, rendering them unavailable for reaction with the maleimide. 3. Competing Nucleophiles: Reaction buffer contained primary amines (e.g., Tris, glycine) during the NHS ester reaction, or thiols during the maleimide reaction.1. Store NHS ester reagents desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use and avoid making stock solutions. 2. Reduce disulfide bonds using a thiol-free reducing agent like TCEP prior to the maleimide reaction. Include a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation. 3. Use non-amine buffers (e.g., PBS, HEPES, Borate) for NHS ester reactions. Ensure reducing agents like DTT are removed before adding the maleimide reagent.
Protein Aggregation / Precipitation 1. Unquenched Reactive Groups: Excess crosslinker is causing non-specific intermolecular crosslinking. 2. Hydrophobicity: The conjugated molecule is hydrophobic, reducing the overall solubility of the protein conjugate.1. Ensure a sufficient molar excess of the quenching reagent is added and allowed to react for an adequate amount of time. 2. The PEG spacer in this compound is designed to increase hydrophilicity. If aggregation persists, consider optimizing protein concentration or buffer conditions.
Loss of Conjugated Molecule (Deconjugation) Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is reversible, especially in the presence of other thiols like glutathione.The stability of the maleimide-thiol adduct can be increased by promoting the hydrolysis of the thiosuccinimide ring, which forms a stable, non-reversible product. This can be facilitated by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period after the initial conjugation and quenching.
Inconsistent Results 1. Reagent Instability: The NHS ester has hydrolyzed due to improper storage or handling. 2. Incomplete Quenching: The quenching step is not standardized, leading to variable amounts of residual reactive groups.1. Adhere strictly to storage and handling protocols for the crosslinker. 2. Standardize the quenching protocol by using a consistent concentration of quenching reagent, reaction time, and temperature for all experiments.

Quantitative Data Summary

Table 1: Stability of NHS Ester in Aqueous Solution (Hydrolysis Half-Life)

pHTemperatureHalf-LifeReference(s)
7.00°C4 - 5 hours
8.04°C~1 hour
8.64°C10 minutes

Table 2: Common Quenching Reagents and Conditions

Reactive GroupQuenching ReagentTypical Final ConcentrationTypical Reaction Time
NHS EsterTris, Glycine, or Lysine20 - 50 mM15 - 30 minutes
NHS EsterHydroxylamine10 mM15 - 30 minutes
MaleimideCysteine or β-mercaptoethanol10 - 20 mM15 - 30 minutes

Visualizations and Workflows

experimental_workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction P1 Protein A (with -NH2) React1 React (pH 7.2-8.5) P1->React1 Linker This compound Linker->React1 Activated_P1 Activated Protein A (Mal-PEG-Protein A) React1->Activated_P1 Quench1 Quench NHS Ester (e.g., 50 mM Tris) Activated_P1->Quench1 Purify1 Purify (e.g., Desalting Column) Quench1->Purify1 React2 React (pH 6.5-7.5) Purify1->React2 P2 Protein B (with -SH) P2->React2 Conjugate Final Conjugate (Protein B-PEG-Protein A) React2->Conjugate Quench2 Quench Maleimide (e.g., 20 mM Cysteine) Conjugate->Quench2 Purify2 Final Purification Quench2->Purify2

Caption: Workflow for a two-step conjugation using this compound.

competing_reactions cluster_pathways Competing Reaction Pathways start NHS Ester + Protein-NH2 Aminolysis Desired Reaction: Aminolysis start->Aminolysis pH 7.2-8.5 Hydrolysis Side Reaction: Hydrolysis start->Hydrolysis H2O (rate increases with pH) Product Stable Amide Bond (Conjugate) Aminolysis->Product Byproduct Inactive Carboxylic Acid Hydrolysis->Byproduct

Caption: Competing pathways for an NHS ester reaction.

maleimide_stability cluster_fates Post-Conjugation Fates start Maleimide-Thiol Adduct (Thiosuccinimide) Stable Desired: Ring Hydrolysis start->Stable H2O Unstable Undesired: Retro-Michael Reaction start->Unstable Thiol Exchange (e.g., with Glutathione) Final_Stable Stable Ring-Opened Product (Irreversible) Stable->Final_Stable Reversed Reformed Maleimide + Thiol (Reversible) Unstable->Reversed

Caption: Stability pathways for a maleimide-thiol conjugate.

Experimental Protocols

Protocol 1: Quenching Unreacted NHS Ester

This protocol assumes you have just completed a reaction between an amine-containing molecule and this compound.

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 8.0.

  • Add Quenching Reagent: Add the quenching stock solution to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to a purification step (e.g., desalting column, dialysis, or size-exclusion chromatography) to remove the quenched crosslinker, excess quenching reagent, and the NHS byproduct.

Protocol 2: Quenching Unreacted Maleimide

This protocol is for after a reaction between a thiol-containing molecule and a maleimide-activated molecule has been completed.

  • Prepare Quenching Reagent: Prepare a 1 M stock solution of β-mercaptoethanol (BME) or a 0.5 M stock solution of L-cysteine.

  • Add Quenching Reagent: Add the thiol-containing reagent to your reaction mixture to achieve a final concentration of 10-20 mM.

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate to remove the excess quenched maleimide and quenching reagent. This step is critical to prevent the thiol-containing quenching reagent from potentially reducing disulfide bonds in your protein of interest over long-term storage.

References

Technical Support Center: Mal-PEG16-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides detailed information on the impact of buffer choice on the reactivity of Mal-PEG16-NHS ester, a heterobifunctional crosslinker. It includes frequently asked questions, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a water-soluble, heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH2), found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]

  • Maleimide: Reacts with sulfhydryl groups (-SH), found on cysteine residues, to form stable thioether bonds.[1][3]

The 16-unit polyethylene glycol (PEG) spacer arm increases the hydrophilicity of the crosslinker and the resulting conjugate.

Q2: Why is buffer choice so critical for reactions with this compound?

Buffer composition and pH are critical because the two reactive ends of the molecule have different optimal pH ranges and are susceptible to hydrolysis.[4]

  • NHS Ester Reactivity: The reaction with primary amines is most efficient at a pH of 7.2-8.5. Below this range, the amines are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis increases dramatically, which competes with the conjugation reaction.

  • Maleimide Reactivity: The reaction with sulfhydryls is optimal between pH 6.5 and 7.5. Above pH 7.5, the maleimide group can react with primary amines and is also more susceptible to hydrolysis.

Therefore, a careful balance must be struck, with conjugations often performed at a pH of 7.2-7.5 to accommodate both reactive groups.

Q3: Which buffers should I use for my conjugation reaction?

Amine-free and sulfhydryl-free buffers are essential to prevent competition with the target molecules. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A common choice, typically at pH 7.2-7.4.

  • HEPES Buffer: Effective in the pH 7-8 range.

  • Borate Buffer: Can be used, especially for reactions requiring a slightly more alkaline pH.

  • Carbonate-Bicarbonate Buffer: Often used for NHS ester reactions at pH 8.3-8.5.

Q4: Which buffers must be avoided?

Buffers containing primary amines or thiols will directly compete with the target molecules, significantly reducing conjugation efficiency. Avoid the following:

  • Tris Buffer (e.g., TBS): Contains primary amines.

  • Glycine Buffer: Contains primary amines.

  • Buffers containing reducing agents with free thiols like Dithiothreitol (DTT) .

Q5: How does pH affect the stability of the this compound?

Both reactive groups are susceptible to hydrolysis in aqueous solutions, and the rate is highly pH-dependent.

  • NHS Ester Hydrolysis: The half-life of an NHS ester decreases significantly as the pH increases. For example, the half-life can be several hours at pH 7 but only minutes at pH 8.6.

  • Maleimide Hydrolysis: The maleimide ring is more stable than the NHS ester but will hydrolyze at pH values above 7.5, losing its specificity for sulfhydryls.

Due to this instability, it is crucial to prepare fresh solutions of the crosslinker and use them immediately.

Data Presentation: pH Effects on Reactivity and Stability

The following tables summarize the key pH considerations for successful conjugation.

Table 1: Optimal pH Ranges for Conjugation Reactions

Functional GroupTarget ResidueOptimal pH RangeKey Considerations
NHS Ester Primary Amine (Lysine, N-terminus)7.2 - 8.5Reaction rate is slow at lower pH; hydrolysis rate increases significantly at higher pH.
Maleimide Sulfhydryl (Cysteine)6.5 - 7.5Reaction with amines and hydrolysis become competitive above pH 7.5.

Table 2: Half-life of NHS Ester at Various pH Values

pHTemperatureHalf-life
7.04°C4-5 hours
8.0Room Temp~1 hour
8.64°C10 minutes
9.0Room Temp5-10 minutes

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer. For a two-step reaction, use pH 7.2-8.5 for the NHS ester step and pH 6.5-7.5 for the maleimide step. For a one-pot reaction, a compromise of pH 7.2-7.5 is often used.
Competing Nucleophiles in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine) and thiols (e.g., DTT). Perform a buffer exchange via dialysis or desalting column if necessary.
Hydrolysis of Crosslinker This compound is moisture-sensitive. Always equilibrate the vial to room temperature before opening. Prepare the stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use and discard any unused solution.
Insufficient Molar Excess of Crosslinker A 10- to 50-fold molar excess of the crosslinker over the protein is generally recommended, but this may need to be optimized. More dilute protein solutions require a greater molar excess.
Protein Disulfide Bonds Not Reduced For maleimide reactions, ensure target cysteine residues are in their reduced, free-thiol (-SH) form. If necessary, reduce the protein with a thiol-free reducing agent like TCEP and remove the TCEP before adding the maleimide reagent.

Experimental Protocols

Protocol 1: Two-Step Conjugation of Protein A (Amine-containing) to Protein B (Sulfhydryl-containing)

This is the recommended procedure as it allows for optimization of each reaction step.

A. Materials

  • Protein A: In an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • Protein B: In a reaction buffer (e.g., PBS, pH 7.0) with reduced cysteines.

  • This compound

  • Anhydrous Solvent: DMSO or DMF.

  • Reaction Buffer: 0.1 M Phosphate buffer with 150 mM NaCl, pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting columns or dialysis cassettes.

B. Procedure

  • Step 1: NHS Ester Reaction (Activation of Protein A)

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the crosslinker solution to the Protein A solution. The final concentration of DMSO should not exceed 10%.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

    • Remove excess, unreacted crosslinker by passing the solution through a desalting column equilibrated with the reaction buffer (pH 6.5-7.5).

  • Step 2: Maleimide Reaction (Conjugation to Protein B)

    • Immediately add the maleimide-activated Protein A to the reduced, sulfhydryl-containing Protein B.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • (Optional) Quench the reaction by adding a final concentration of 20-50 mM cysteine or β-mercaptoethanol to react with any remaining maleimide groups.

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagents.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Maleimide Reaction ProtA Protein-NH₂ Mix1 Add 10-50x molar excess of Crosslinker to Protein ProtA->Mix1 Crosslinker Mal-PEG-NHS Crosslinker->Mix1 Incubate1 Incubate (RT, 1-2h or 4°C, 2-4h) pH 7.2-8.5 Mix1->Incubate1 Purify1 Remove Excess Crosslinker (Desalting Column) Incubate1->Purify1 Activated_ProtA Protein-NH-CO-PEG-Mal Purify1->Activated_ProtA Mix2 Combine Activated Protein A with Protein B Activated_ProtA->Mix2 ProtB Protein-SH ProtB->Mix2 Incubate2 Incubate (RT, 2h or 4°C, overnight) pH 6.5-7.5 Mix2->Incubate2 Quench Quench Reaction (Optional) Incubate2->Quench Purify2 Purify Final Conjugate (SEC or Dialysis) Quench->Purify2 Final_Conjugate Protein-A-Conjugate-Protein-B Purify2->Final_Conjugate

Caption: Workflow for a two-step conjugation using Mal-PEG-NHS ester.

G cluster_maleimide Maleimide Reactivity cluster_nhs NHS Ester Reactivity cluster_compromise Recommended Compromise pH_Scale pH Scale ph_low_m < pH 6.5 Slow Thiol Reaction ph_opt_m pH 6.5 - 7.5 Optimal Thiol Reaction ph_high_m > pH 7.5 Amine Reaction & Hydrolysis Increase ph_low_n < pH 7.2 Amine is Protonated (Slow Reaction) ph_opt_n pH 7.2 - 8.5 Optimal Amine Reaction ph_high_n > pH 8.5 Rapid Hydrolysis ph_compromise pH 7.2 - 7.5 Balances both reactivities for one-pot reactions

Caption: Impact of pH on NHS ester and maleimide reactivity.

G Start Low Conjugation Yield? CheckBuffer Buffer contains amines (Tris, Glycine)? Start->CheckBuffer CheckpH Is pH in optimal range? (NHS: 7.2-8.5, Mal: 6.5-7.5) CheckBuffer->CheckpH No Sol_Buffer Action: Buffer exchange to PBS, HEPES, or Borate. CheckBuffer->Sol_Buffer Yes CheckReagent Was crosslinker solution prepared fresh in anhydrous solvent? CheckpH->CheckReagent Yes Sol_pH Action: Adjust pH of reaction buffer. CheckpH->Sol_pH No CheckReduction Are cysteine thiols reduced? (For maleimide reaction) CheckReagent->CheckReduction Yes Sol_Reagent Action: Prepare fresh crosslinker immediately before next experiment. CheckReagent->Sol_Reagent No Sol_Reduction Action: Reduce protein with TCEP, then remove TCEP before conjugation. CheckReduction->Sol_Reduction No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Mal-PEG16-NHS Ester Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the efficiency of their crosslinking experiments using Mal-PEG16-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step reaction with this compound?

A1: The two reaction steps have different optimal pH ranges. The NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5.[1][][3] A common starting point is pH 8.3-8.5.[1][4] The maleimide reaction with thiols is most specific and efficient at a pH range of 6.5-7.5. At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.

Q2: Which buffers should I use for the crosslinking reactions?

A2: For the NHS ester reaction, it is crucial to use amine-free buffers. Suitable options include phosphate, bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided. For the maleimide-thiol conjugation, phosphate-buffered saline (PBS) is commonly used. Ensure the buffer does not contain any free thiols, such as from DTT or 2-mercaptoethanol.

Q3: How should I store and handle the this compound reagent?

A3: Mal-PEG16-NHS esters are sensitive to moisture. They should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF and used immediately, as the NHS ester can hydrolyze in aqueous solutions. Do not store the reagent in solution.

Q4: What are the common side reactions I should be aware of?

A4: For the NHS-ester reaction, the primary side reaction is hydrolysis of the NHS ester, which increases at higher pH. For the maleimide reaction, potential side reactions include hydrolysis of the maleimide ring (which is more likely at pH > 7.5), a retro-Michael reaction that can lead to payload migration, and reaction with primary amines at pH values above 7.5. If conjugating to an N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, which is promoted under basic conditions.

Q5: How can I confirm the success of my conjugation?

A5: The success of the conjugation can be assessed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the modified protein. Other methods include mass spectrometry to confirm the mass of the conjugate, and chromatography techniques like FPLC for purification and analysis.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

If you are observing poor yields in your crosslinking reaction, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Hydrolysis of NHS Ester Prepare the NHS ester solution fresh in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the reagent. Ensure the reaction pH is within the optimal range of 7.2-8.5.
Incorrect Buffer Composition Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate for the NHS ester reaction. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before starting the conjugation. For the maleimide reaction, ensure the buffer is free of thiols.
Suboptimal pH For the NHS ester reaction, maintain a pH of 7.2-8.5. For the maleimide reaction, use a pH of 6.5-7.5 for optimal specificity and efficiency.
Oxidation of Thiols Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM).
Low Reagent Concentration Increasing the concentration of the reactants can improve efficiency. A typical starting protein concentration is 1-10 mg/mL. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a common starting point.
Steric Hindrance The PEG16 linker is designed to minimize steric hindrance. However, if the reactive groups on your biomolecules are not easily accessible, conjugation may be inefficient.
Issue 2: Protein Aggregation or Precipitation
Possible Cause Recommended Solution
High Degree of Labeling A high molar excess of the crosslinker can lead to over-modification and subsequent aggregation. Perform small-scale pilot reactions with varying molar ratios of the crosslinker to determine the optimal conditions.
High Concentration of Organic Solvent The final concentration of the organic solvent (DMSO or DMF) used to dissolve the crosslinker should ideally not exceed 10% of the total reaction volume.
Suboptimal Buffer Conditions Ensure the buffer conditions are optimal for the stability of your specific protein.
Issue 3: High Background or Non-Specific Binding
Possible Cause Recommended Solution
Unreacted NHS Ester After the first reaction step, remove the excess, unreacted this compound using a desalting column or dialysis before adding the thiol-containing molecule.
Reaction of Maleimide with Amines To ensure chemoselectivity for thiols, maintain the pH of the maleimide reaction between 6.5 and 7.5.

Experimental Protocols

General Two-Step Crosslinking Protocol

This protocol provides a general guideline. The optimal conditions may need to be determined empirically for your specific application.

Step 1: Reaction of this compound with an Amine-Containing Protein

  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate with 150 mM NaCl, at pH 7.2-8.5.

  • Protein Preparation: Dissolve your amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis equilibrated with a suitable buffer for the next step (e.g., PBS at pH 6.5-7.5).

Step 2: Reaction of the Maleimide-Activated Protein with a Thiol-Containing Molecule

  • Molecule Preparation: Have your thiol-containing molecule ready in a suitable buffer (e.g., PBS, pH 6.5-7.5). If your molecule contains disulfide bonds, they must be reduced prior to this step.

  • Reaction: Combine the maleimide-activated protein with your thiol-containing molecule.

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 hours.

  • Quenching (Optional): To stop the reaction, you can add a compound containing a free thiol, such as cysteine, at a concentration several times higher than that of your thiol-containing molecule.

Visualizations

G cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_step2 Step 2: Maleimide Reaction (pH 6.5-7.5) AmineProtein Amine-Containing Protein Reaction1 Incubate RT 30-60 min or 4°C 2h-overnight AmineProtein->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 Purification1 Remove Excess Crosslinker (Desalting/Dialysis) Reaction1->Purification1 MaleimideActivated Maleimide-Activated Protein Reaction2 Incubate RT 30-60 min or 4°C 2h MaleimideActivated->Reaction2 Purification1->MaleimideActivated ThiolMolecule Thiol-Containing Molecule ThiolMolecule->Reaction2 FinalConjugate Final Conjugate Reaction2->FinalConjugate

Caption: Experimental workflow for a two-step crosslinking reaction.

G NHS_Ester NHS Ester AmideBond Stable Amide Bond (Desired Product) NHS_Ester->AmideBond Aminolysis (pH 7.2-8.5) CarboxylicAcid Carboxylic Acid (Inactive) NHS_Ester->CarboxylicAcid Hydrolysis (Increases with pH) Amine Primary Amine (R-NH2) Amine->AmideBond Water Water (H2O) Water->CarboxylicAcid

Caption: Competing reactions of the NHS ester moiety.

G Maleimide Maleimide Thioether Stable Thioether Bond (Desired Product) Maleimide->Thioether Thiol Addition (pH 6.5-7.5) HydrolyzedMaleimide Hydrolyzed Maleimide (Inactive) Maleimide->HydrolyzedMaleimide Hydrolysis (Increases at pH > 7.5) AmineAdduct Amine Adduct (Side Product) Maleimide->AmineAdduct Amine Addition (Competitive at pH > 7.5) Thiol Thiol (R-SH) Thiol->Thioether Amine Primary Amine (R-NH2) Amine->AmineAdduct

Caption: Reaction pathways of the maleimide moiety.

References

Validation & Comparative

A Head-to-Head Comparison: Mal-PEG16-NHS Ester vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the development of antibody-drug conjugates (ADCs). The linker not only connects the antibody to the cytotoxic payload but also profoundly influences the stability, efficacy, and therapeutic window of the ADC. This guide provides an objective comparison of two widely used heterobifunctional linkers: Mal-PEG16-NHS ester, a polyethylene glycol (PEG) containing linker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional non-PEGylated linker.

This comparison delves into their chemical structures, mechanisms of action, and performance in key aspects of ADC development, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Structure Contains a 16-unit polyethylene glycol (PEG) spacerContains a cyclohexane ring spacer
Hydrophilicity HighLow (Hydrophobic)
Solubility Generally water-solubleRequires organic co-solvents like DMSO or DMF for dissolution[1]
ADC Aggregation Reduced propensity for aggregationHigher propensity for aggregation, especially with hydrophobic payloads
Pharmacokinetics Can prolong plasma half-life and reduce clearanceMay lead to faster clearance of the ADC
Drug-to-Antibody Ratio (DAR) May allow for higher DARs without compromising stabilityHigh DARs can lead to aggregation and stability issues
Stability Thioether bond is susceptible to retro-Michael reaction, but the PEG spacer can offer steric hindrance.The maleimide group can undergo a retro-Michael reaction, leading to payload loss. The cyclohexane ring offers some stability compared to linear linkers[1]

Chemical Structures and Reaction Mechanism

Both this compound and SMCC are heterobifunctional crosslinkers that facilitate the covalent conjugation of amine-containing molecules (like antibodies) to sulfhydryl-containing molecules (like cytotoxic payloads). They both possess an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues on an antibody) to form a stable amide bond, and a maleimide group, which reacts with sulfhydryl groups (thiols) to form a stable thioether bond.

The conjugation process typically follows a two-step reaction:

  • Antibody Activation: The NHS ester of the linker reacts with lysine residues on the antibody at a pH of 7-9.

  • Payload Conjugation: After removing the excess linker, the maleimide-activated antibody is reacted with the thiol-containing payload at a pH of 6.5-7.5 to form the final ADC.

The key structural difference lies in the spacer arm that connects the NHS ester and the maleimide group. This compound incorporates a hydrophilic 16-unit PEG chain, while SMCC has a hydrophobic cyclohexane ring.

G cluster_0 This compound cluster_1 SMCC Mal-PEG16-NHS Maleimide PEG16 Spacer NHS Ester SMCC Maleimide Cyclohexane Spacer NHS Ester

Figure 1. Structural components of Mal-PEG16-NHS and SMCC linkers.

Performance Comparison: A Data-Driven Analysis

The presence of the PEG spacer in this compound significantly impacts the physicochemical and biological properties of the resulting ADC compared to one constructed with the non-PEGylated SMCC linker.

Hydrophilicity and Aggregation

Hydrophobic payloads can induce aggregation of ADCs, which can lead to rapid clearance from circulation and potential immunogenicity. The hydrophilic PEG chain in this compound helps to mitigate this by increasing the overall hydrophilicity of the ADC. This can enable the conjugation of a higher number of drug molecules (higher DAR) without causing aggregation.

A study by Zhao et al. demonstrated that hydrophilic PEG-containing linkers enable the conjugation of the hydrophobic maytansinoid payload at a higher DAR than the hydrophobic SMCC linker without triggering aggregation or loss of affinity of the resulting conjugate[2][3].

Linker TypeMaximum Achievable DAR (without aggregation)Reference
SMCC Lower[2]
PEG-containing Linker Higher
Pharmacokinetics and In Vivo Efficacy

The hydrophilic nature of the PEG linker can also lead to a more favorable pharmacokinetic profile. By creating a hydration shell around the payload, the PEG spacer can reduce non-specific interactions and clearance, leading to a longer plasma half-life.

In a study comparing a miniaturized antibody fragment (affibody) conjugated to MMAE using either an SMCC linker or PEG linkers of varying lengths, the inclusion of a PEG linker significantly extended the circulation half-life.

ConjugateHalf-life Extension (vs. SMCC)Reference
ZHER2-SMCC-MMAE-
ZHER2-PEG4K-MMAE2.5-fold
ZHER2-PEG10K-MMAE11.2-fold

This prolonged circulation can lead to greater accumulation of the ADC in the tumor and enhanced in vivo efficacy. The same study showed that the conjugate with the 10 kDa PEG linker (HP10KM) had the most ideal tumor therapeutic ability in an animal model.

In Vitro Cytotoxicity

Interestingly, the inclusion of a PEG linker can sometimes lead to a reduction in in vitro cytotoxicity. The study by Li et al. found that while the PEGylated conjugates had a longer half-life, their in vitro cytotoxicity was reduced compared to the SMCC-linked conjugate.

ConjugateIn Vitro Cytotoxicity Reduction (vs. SMCC)Reference
ZHER2-SMCC-MMAE-
ZHER2-PEG4K-MMAE4.5-fold
ZHER2-PEG10K-MMAE22-fold

However, in a different study by Zhao et al., antibody-maytansinoid conjugates with PEG-containing linkers were found to be equally to more cytotoxic to antigen-positive cells compared to those made with the SMCC linker. This suggests that the impact of the PEG linker on in vitro potency can be dependent on the specific antibody, payload, and cell line being tested.

Furthermore, PEG4Mal-linked conjugates were more potent in killing multidrug-resistant (MDR1)-expressing cells in culture and more effective at eradicating MDR1-expressing human xenograft tumors than SMCC-linked conjugates. This was attributed to the increased hydrophilicity of the metabolite from the PEGylated linker, which is less readily pumped out of the cells by the MDR1 transporter.

Stability of the Maleimide-Thiol Linkage

A key consideration for both SMCC and Mal-PEG-NHS linkers is the stability of the thioether bond formed between the maleimide and the sulfhydryl group of the payload. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols in the plasma like albumin, leading to premature release of the payload and potential off-target toxicity. While the cyclohexane ring in SMCC provides some stability, the maleimide group is still susceptible to this reaction. The PEG spacer in this compound may offer some steric hindrance that could potentially influence the rate of this reaction. More advanced, self-stabilizing maleimide linkers have been developed to address this instability by rapidly converting the initial thiosuccinimide bond into a more stable, hydrolyzed form.

G cluster_0 ADC Fate and Linker Instability ADC ADC in Circulation Payload_Loss Premature Payload Loss ADC->Payload_Loss Unstable Linker (Retro-Michael Reaction) Target_Cell ADC at Target Cell ADC->Target_Cell Stable Linker Toxicity Off-Target Toxicity Payload_Loss->Toxicity Internalization Internalization & Payload Release Target_Cell->Internalization Efficacy Therapeutic Efficacy Internalization->Efficacy

Figure 2. Impact of linker stability on ADC performance.

Experimental Protocols

Below are generalized protocols for key experiments to compare the performance of ADCs constructed with this compound and SMCC.

General Antibody-Drug Conjugation Protocol

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using either this compound or SMCC.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound or SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-7.5.

  • Linker Preparation: Immediately before use, dissolve the this compound or SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Antibody Activation: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5).

  • Payload Conjugation: Immediately add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a 2- to 3-fold molar excess of N-acetyl cysteine relative to the initial linker amount. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the ADC using a desalting column or size-exclusion chromatography to remove excess payload and other small molecules.

G cluster_0 ADC Conjugation Workflow Ab Antibody Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab + Linker (NHS-amine reaction) Linker Mal-PEG16-NHS or SMCC Linker->Activated_Ab ADC Antibody-Drug Conjugate Activated_Ab->ADC + Payload (Maleimide-thiol reaction) Payload Thiol-Payload Payload->ADC Purification Purification ADC->Purification

Figure 3. General workflow for antibody-drug conjugation.
In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs (both Mal-PEG16-NHS and SMCC versions), unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Plasma Stability Assay

This assay assesses the stability of the ADC and the linker in plasma over time.

Procedure:

  • Incubation: Incubate the ADCs at a specific concentration in human or mouse plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analysis: Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR) over time using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR indicates payload loss.

Conclusion

The choice between this compound and SMCC for antibody conjugation is a critical decision that should be based on the specific goals of the ADC program.

SMCC is a well-established, non-cleavable linker that has been used in clinically approved ADCs. Its hydrophobic nature, however, can lead to challenges with aggregation, especially when working with hydrophobic payloads or aiming for higher DARs. The stability of the maleimide-thiol linkage is also a potential concern.

This compound offers the advantage of a hydrophilic PEG spacer, which can significantly improve the physicochemical properties of the ADC. This can lead to reduced aggregation, improved pharmacokinetics, and the potential for higher drug loading. The improved hydrophilicity may also help to overcome multidrug resistance. While the impact on in vitro cytotoxicity can vary, the potential for an improved therapeutic window in vivo makes PEGylated linkers like this compound a compelling choice for the development of next-generation ADCs.

Ultimately, the optimal linker must be determined empirically for each specific antibody, payload, and target combination. The experimental protocols outlined in this guide provide a framework for conducting a thorough head-to-head comparison to inform this critical decision.

References

The Balancing Act: How PEG Chain Length in Crosslinkers Dictates Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The crosslinker, and specifically the length of its polyethylene glycol (PEG) chain, plays a pivotal role in modulating the physicochemical and pharmacological properties of the final product. This guide provides an objective comparison of different PEG chain lengths in crosslinkers, supported by experimental data, to inform the strategic design of next-generation therapeutics.

The incorporation of PEG linkers in crosslinkers is a widely adopted strategy to enhance the therapeutic potential of biopharmaceuticals. The length of the PEG chain can profoundly influence a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1][2] Longer PEG chains generally increase the hydrodynamic size of the conjugate, which can prolong its circulation half-life and reduce immunogenicity.[2] However, this may also lead to decreased biological activity due to steric hindrance.[2] Conversely, shorter PEG chains might have a lesser impact on pharmacokinetics but can be advantageous when minimizing steric hindrance is critical.[2]

Comparative Analysis of PEG Linker Lengths

The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs and other bioconjugates.

Impact on Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

The length of the PEG spacer can influence the efficiency of conjugation and the resulting average DAR. In some cases, intermediate length PEG spacers have been shown to yield higher drug loadings compared to shorter or longer chains.

PEG Spacer LengthAverage DARReference
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0
Influence on In Vitro Cytotoxicity

The effect of PEG linker length on in vitro potency can be dependent on the specific targeting moiety and payload. While some studies show minimal impact, others have demonstrated a reduction in cytotoxicity with longer PEG chains.

ConjugateIC50 (nM)Fold Reduction in Cytotoxicity (vs. no PEG)Reference
Affibody-Drug Conjugate (No PEG)~11
Affibody-Drug Conjugate (4 kDa PEG)~4.54.5
Affibody-Drug Conjugate (10 kDa PEG)~2222
Effect on Pharmacokinetics and In Vivo Efficacy

Longer PEG linkers generally enhance pharmacokinetic properties, leading to prolonged circulation and increased tumor accumulation, which often translates to improved in vivo efficacy.

PEG LinkerCirculation Half-Life Extension (vs. no PEG)In Vivo EfficacyReference
4 kDa PEG2.5-fold-
10 kDa PEG11.2-foldStronger tumor growth inhibition
PEG4 and PEG6 (in Bombesin Antagonists)-High tumor uptake and excellent tumor-to-kidney ratios
ADCs with PEG8, PEG12, PEG24-Significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to PEG2 and PEG4

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation antibody_mod Antibody Modification (e.g., TCEP reduction) conjugation Conjugation (Maleimide chemistry) antibody_mod->conjugation drug_linker_prep Drug-Linker Preparation (Varying PEG lengths: PEG4, PEG8, etc.) drug_linker_prep->conjugation purification Purification & Characterization (e.g., SEC, HIC) conjugation->purification in_vitro In Vitro Assays (Cytotoxicity, Binding) purification->in_vitro Characterized ADCs in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) purification->in_vivo Characterized ADCs data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

peg_length_effects cluster_properties cluster_trends center PEG Chain Length solubility Solubility center->solubility stability Stability center->stability pk Pharmacokinetics center->pk efficacy Biological Activity center->efficacy inc_sol Increases inc_stab Increases prolonged_hl Prolonged Half-Life pot_dec Potential Decrease (Steric Hindrance)

Caption: The influence of PEG chain length on key bioconjugate properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with varying PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.

  • Purification and Characterization : The resulting ADC is purified using methods like size exclusion chromatography (SEC) to remove unconjugated species. The average DAR is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay
  • Cell Culture : Cancer cell lines relevant to the antibody's target are cultured in appropriate media.

  • Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation : The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves.

In Vivo Tumor Growth Inhibition Study
  • Tumor Model : A suitable tumor model is established, typically by subcutaneously implanting human cancer cells into immunocompromised mice.

  • Treatment Administration : Once tumors reach a predetermined size, mice are randomized into groups and treated with the different ADC constructs or a vehicle control, usually via intravenous injection.

  • Tumor Measurement : Tumor volumes are measured at regular intervals using calipers.

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG chain in a crosslinker is a critical design parameter that significantly impacts the therapeutic index of a bioconjugate. While shorter PEG linkers may favor stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the unique combination of antibody, payload, and target, underscoring the need for systematic evaluation. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer bioconjugate therapeutics.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Alternatives to Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. The heterobifunctional Mal-PEG16-NHS ester has long been a workhorse in this field, enabling the conjugation of proteins and other biomolecules through amine and thiol groups. However, the limitations of this reagent, particularly the instability of the maleimide-thiol linkage, have driven the development of a new generation of bioconjugation technologies. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your selection of the optimal chemistry for your research needs.

The Challenge with Maleimide-Thiol Conjugation

The primary drawback of maleimide-based bioconjugation is the instability of the resulting thiosuccinimide linkage. This bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in the bloodstream. This can lead to the premature cleavage of the conjugate and off-target effects.[1][2][3] While hydrolysis of the succinimide ring can form a more stable, ring-opened structure, this is a competing reaction and often incomplete.[3]

Alternatives to Maleimide for Thiol-Reactive Conjugation

Several alternatives to maleimide have been developed to address the stability issue, offering more robust and reliable linkages.

Iodoacetamides

Iodoacetamides react with thiols via a nucleophilic substitution (SN2) reaction to form a stable thioether bond.[4] While the reaction rate is generally slower than that of maleimides, the resulting bond is highly stable and not susceptible to retro-Michael addition.

Vinyl Sulfones and Vinylpyrimidines

These Michael acceptors react with thiols to form stable thioether linkages. Vinylpyrimidines, in particular, have demonstrated superior stability compared to maleimide conjugates, showing no transfer of a fluorescent payload to serum albumin over an eight-day period in human plasma.

Phenyloxadiazolyl Methyl Sulfones (PODS)

PODS reagents react specifically with thiols to form highly stable conjugates. Studies have shown that radioimmunoconjugates created with PODS-based chelators exhibit far superior in vivo performance compared to their maleimide-based counterparts, with significantly lower uptake in non-target tissues.

Quantitative Comparison of Thiol-Reactive Chemistries

FeatureMaleimideIodoacetamideVinylpyrimidinePODS
Reaction Type Michael AdditionNucleophilic Substitution (SN2)Michael AdditionJulia-Kocienski-like
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 6.5 - 7.58.0 - 8.57.0 - 8.0~7.4
Reaction Rate Very HighHighHighHigh
Bond Formed Thiosuccinimide adductStable ThioetherStable ThioetherStable Thioether
Conjugate Stability Susceptible to retro-Michael addition and thiol exchangeHighly Stable, IrreversibleExceptionally StableHighly Stable
Half-life of Conjugate Hours to days, dependent on conditions and linker structureVery longVery longVery long

Alternatives to NHS Esters for Amine-Reactive Conjugation

The N-hydroxysuccinimide (NHS) ester is a widely used amine-reactive group, but its susceptibility to hydrolysis in aqueous solutions can lead to reduced conjugation efficiency.

Tetrafluorophenyl (TFP) Esters

TFP esters are more stable to hydrolysis in aqueous media than NHS esters, particularly at basic pH. This increased stability allows for more controlled and efficient conjugation reactions.

Isothiocyanates

Isothiocyanates react with primary amines to form a thiourea bond. However, these conjugates have been reported to be less hydrolytically stable over time compared to the amide bond formed by NHS esters.

Quantitative Comparison of Amine-Reactive Chemistries

FeatureNHS EsterTFP EsterIsothiocyanate
Reactive Group N-hydroxysuccinimide ester2,3,5,6-Tetrafluorophenyl esterIsothiocyanate
Reaction Type AcylationAcylationAddition
Primary Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Optimal pH Range 7.2 - 8.58.0 - 9.09.0 - 9.5
Bond Formed Stable AmideStable AmideThiourea
Hydrolytic Stability Moderate (t1/2 ~10 min at pH 8.6, 4°C)High (t1/2 ~10-fold longer than NHS at pH 10)Lower than NHS esters

Alternative Bioconjugation Strategies: "Click Chemistry"

Bioorthogonal "click chemistry" reactions offer an alternative to traditional amine and thiol-based conjugation, providing high specificity and efficiency.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. The use of a copper catalyst can be a concern for some biological applications due to its cytotoxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry that utilizes a strained cyclooctyne to react with an azide. This method is ideal for applications in living systems where the cytotoxicity of copper is a concern. The reaction rates of SPAAC are generally slower than CuAAC, but can be accelerated through micellar catalysis.

Experimental Protocols

General Protocol for Maleimide-NHS Ester Bioconjugation
  • Protein Preparation : Dissolve the protein to be modified (Protein A) in a suitable buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Crosslinker Addition : Dissolve the Mal-PEG-NHS ester in a water-miscible organic solvent (e.g., DMSO) and add it to the Protein A solution at a 10-20 fold molar excess.

  • Incubation (Amine Reaction) : Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker : Remove unreacted crosslinker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).

  • Thiolated Molecule Addition : Add the thiol-containing molecule (Molecule B) to the maleimide-activated Protein A solution.

  • Incubation (Thiol Reaction) : Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching : Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

  • Final Purification : Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Molecule Preparation : Prepare solutions of the azide-containing molecule and the cyclooctyne-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Incubation : Mix the two solutions. A slight molar excess (1.1-1.5 equivalents) of one reagent is often used. Incubate at room temperature or 37°C for 1-24 hours, depending on the concentration and reactivity of the components.

  • Purification : Purify the conjugate using standard methods such as SEC, dialysis, or chromatography.

General Protocol for Glycoprotein Labeling via Hydrazide Chemistry
  • Oxidation : Prepare a fresh solution of 1-10 mM sodium periodate (NaIO₄) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5). Add this to the glycoprotein solution and incubate for 5-30 minutes on ice in the dark.

  • Quenching : Quench the reaction by adding a quenching solution (e.g., 15 mM glycerol).

  • Buffer Exchange : Remove excess periodate and quenching reagent by desalting or dialysis into a coupling buffer (e.g., PBS, pH 7.4).

  • Labeling : Add the hydrazide-containing probe to the oxidized glycoprotein solution. The addition of a catalyst like aniline can increase the reaction efficiency.

  • Incubation : Incubate for 2-4 hours at room temperature.

  • Reduction (Optional but Recommended) : Stabilize the hydrazone bond by adding a reducing agent such as sodium cyanoborohydride (NaCNBH₃).

  • Purification : Purify the labeled glycoprotein using SEC or dialysis.

Visualizing the Chemistries and Workflows

G cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive Amine Protein-NH2 NHS NHS Ester Amine->NHS pH 7.2-8.5 TFP TFP Ester Amine->TFP pH 8.0-9.0 Amide1 Stable Amide Bond NHS->Amide1 Amide2 Stable Amide Bond TFP->Amide2 Thiol Protein-SH Maleimide Maleimide Thiol->Maleimide pH 6.5-7.5 Iodoacetamide Iodoacetamide Thiol->Iodoacetamide pH 8.0-8.5 Vinylpyrimidine Vinylpyrimidine Thiol->Vinylpyrimidine pH 7.0-8.0 Thiosuccinimide Thiosuccinimide Adduct (Reversible) Maleimide->Thiosuccinimide Thioether1 Stable Thioether Iodoacetamide->Thioether1 Thioether2 Stable Thioether Vinylpyrimidine->Thioether2

Caption: Comparison of common amine and thiol-reactive chemistries.

G start Start: Biomolecule & Reagent prep Prepare Biomolecule (e.g., reduce disulfides, oxidize glycans) start->prep reaction Conjugation Reaction (Control pH, Temp, Time) prep->reaction quench Quench Reaction (e.g., add excess thiol or amine) reaction->quench purify Purify Conjugate (SEC, Dialysis, etc.) quench->purify analyze Characterize Conjugate (Mass Spec, SDS-PAGE, etc.) purify->analyze end Final Bioconjugate analyze->end G ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Circulation Binding Binding to Tumor Antigen TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding Lysosome Endosome/ Lysosome Internalization->Lysosome 3. Internalization Cleavage Linker Cleavage (e.g., enzymatic, pH) Lysosome->Cleavage 4. Trafficking Payload Payload Release Cleavage->Payload 5. Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 6. Drug Release Apoptosis Cell Death (Apoptosis) Target->Apoptosis 7. Action

References

Characterization of Mal-PEG16-NHS Ester Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. The Mal-PEG16-NHS ester is a popular heterobifunctional crosslinker designed to link proteins to other molecules through amine and thiol groups, incorporating a 16-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1] This guide provides an objective comparison of protein conjugates formed using this compound with other alternatives, supported by experimental data and detailed methodologies for characterization.

Overview of this compound Conjugation

The this compound linker possesses two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] The NHS ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[2] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond, with an optimal pH range of 6.5-7.5.[3] The 16-unit PEG chain provides a hydrophilic spacer arm that can improve the solubility and stability of the resulting conjugate.

Comparative Analysis of Performance

The choice of a crosslinker significantly impacts the properties of the final bioconjugate. Key performance indicators include conjugation efficiency, stability of the linkage, and the physicochemical properties of the conjugate.

Table 1: Comparison of Mal-PEG-NHS Esters with Varying PEG Lengths

FeatureMal-PEG4-NHS EsterThis compoundRationale & Implications
PEG Spacer Length ~17.6 Å~59.7 ÅLonger PEG chains can improve solubility and reduce steric hindrance, potentially increasing conjugation efficiency with bulky molecules. However, they also increase the overall hydrodynamic radius of the conjugate.[4]
Hydrophobicity Less hydrophilicMore hydrophilicIncreased PEG length enhances the hydrophilicity of the conjugate, which can be beneficial for downstream applications and formulation.
Conjugation Efficiency May be lower with sterically hindered sites.Potentially higher for sterically hindered sites due to the longer spacer arm.The longer spacer of PEG16 can better overcome steric hindrance, leading to improved reaction kinetics and yield in some cases.
Characterization Smaller mass addition, may be harder to resolve from unconjugated protein by size alone.Larger mass addition, generally easier to resolve from unconjugated protein using techniques like SDS-PAGE and SEC.The significant mass and size difference with a PEG16 linker facilitates easier characterization and purification.

Table 2: Comparison of Maleimide-Thiol vs. Alternative Thiol-Reactive Chemistries

FeatureMaleimide-Thiol ConjugationMono-sulfone-Thiol ConjugationRationale & Implications
Reaction Rate FastGenerally slowerMaleimide reactions are typically very rapid at physiological pH.
Specificity High for thiols at pH 6.5-7.5High for thiolsBoth chemistries offer excellent selectivity for cysteine residues.
Bond Stability Susceptible to retro-Michael addition and thiol exchange.More resistant to deconjugation.The thioether bond in maleimide conjugates can undergo reversal, especially in the presence of other thiols like glutathione. Mono-sulfone conjugates form a more stable linkage.
In Vivo Stability ~70% conjugate remaining after 7 days in 1 mM GSH.>95% conjugate remaining after 7 days in 1 mM GSH.For applications requiring long-term stability in vivo, alternative chemistries like mono-sulfone may be preferable.

Table 3: Comparison of NHS Ester-Amine vs. Alternative Amine-Reactive Chemistries

FeatureNHS Ester-Amine ConjugationAldehyde-Amine Conjugation (Reductive Amination)Rationale & Implications
Reaction Rate FastSlower, requires a separate reduction step.NHS ester reactions are generally complete within a few hours. Reductive amination is a two-step process.
Specificity Reacts with all primary amines (Lysine, N-terminus).Can be directed towards the N-terminus under controlled pH.Aldehyde chemistry can offer greater site-specificity, leading to more homogeneous conjugates.
Bond Stability Stable amide bond.Stable secondary amine bond.Both chemistries result in highly stable covalent bonds.
Hydrolytic Stability of Reagent Half-life of ~4-5 hours at pH 7.0, 0°C.Aldehyde group is generally more stable in aqueous solutions.NHS esters are susceptible to hydrolysis, which is a competing reaction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Protein Conjugation with this compound

This protocol describes a two-step sequential conjugation to first label amines with the NHS ester, followed by conjugation to a thiol-containing molecule.

  • Materials:

    • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

    • Thiol-containing molecule

    • This compound

    • Anhydrous DMSO or DMF

    • Desalting columns

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • NHS Ester Reaction:

      • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL immediately before use.

      • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

      • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.

    • Purification:

      • Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).

    • Maleimide Reaction:

      • Add the thiol-containing molecule to the purified, maleimide-activated protein. A 2- to 10-fold molar excess of the thiol-containing molecule is typically used.

      • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quenching and Purification:

      • Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

      • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

Protocol 2: Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to determine the absolute molar mass and degree of conjugation of protein conjugates.

  • Instrumentation:

    • HPLC system with a size-exclusion column

    • Multi-angle light scattering (MALS) detector

    • UV detector

    • Differential refractive index (dRI) detector

  • Procedure:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified protein conjugate onto the column.

    • Monitor the elution profile using the UV, MALS, and dRI detectors.

    • Use specialized software to analyze the data from the three detectors to calculate the molar mass of the protein and the PEG components of the conjugate across the elution peak. This allows for the determination of the degree of PEGylation.

Protocol 3: Characterization by Native Polyacrylamide Gel Electrophoresis (Native PAGE)

Native PAGE separates proteins based on their size, charge, and shape, and can be used to resolve different PEGylated species. It avoids the band-smearing issues that can occur with SDS-PAGE of PEGylated proteins.

  • Materials:

    • Native PAGE gel (e.g., Tris-Glycine)

    • Native running buffer

    • Protein sample and conjugate

    • Protein stain (e.g., Coomassie Blue)

    • Barium-iodide stain for PEG visualization (optional)

  • Procedure:

    • Prepare the protein and conjugate samples in a non-denaturing loading buffer.

    • Load the samples onto the native PAGE gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to maintain the native protein structure.

    • Stain the gel with Coomassie Blue to visualize the protein bands. Unconjugated protein will migrate differently from the PEGylated species.

    • (Optional) To specifically visualize the PEG, the gel can be stained with a barium-iodide solution, which forms a complex with PEG.

Visualizations

G cluster_workflow Protein Conjugation & Characterization Workflow cluster_characterization Characterization Methods start Start with Protein & Thiol-Molecule conjugation Conjugation with This compound start->conjugation purification Purification of Conjugate conjugation->purification characterization Characterization purification->characterization final_product Final Characterized Conjugate characterization->final_product sec_mals SEC-MALS characterization->sec_mals native_page Native PAGE characterization->native_page mass_spec Mass Spectrometry characterization->mass_spec hic HIC characterization->hic

Figure 1. General workflow for protein conjugation and characterization.

G cluster_reaction This compound Reaction Mechanism Protein_NH2 Protein-NH2 (Lysine or N-terminus) Intermediate Protein-NH-CO-PEG16-Mal Protein_NH2->Intermediate NHS Ester Reaction (pH 7.2-8.5) Mal_PEG_NHS Mal-PEG16-NHS Thiol_Molecule R-SH (Cysteine) Final_Conjugate Protein-NH-CO-PEG16-S-R Thiol_Molecule->Final_Conjugate Maleimide Reaction (pH 6.5-7.5) Intermediate->Final_Conjugate

Figure 2. Reaction mechanism of this compound with a protein and a thiol-containing molecule.

G cluster_stability Thioether Bond Stability Comparison Maleimide Maleimide Conjugate Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Maleimide->Thiol_Exchange Deconjugation Deconjugation Thiol_Exchange->Deconjugation MonoSulfone Mono-sulfone Conjugate Stable_Conjugate Stable Conjugate MonoSulfone->Stable_Conjugate

References

A Comparative Guide to the Mass Spectrometry Analysis of Mal-PEG16-NHS Ester Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting products is paramount. The Mal-PEG16-NHS ester is a popular heterobifunctional crosslinker, prized for its ability to conjugate amine- and thiol-containing molecules via its N-hydroxysuccinimide (NHS) ester and maleimide moieties, respectively. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2][3] This guide provides a comparative analysis of this compound and its alternatives, with a focus on their characterization by mass spectrometry.

Performance Comparison of Amine-Reactive Esters

The choice of the amine-reactive group significantly impacts conjugation efficiency and stability. While NHS esters are widely used, alternatives such as Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) esters offer distinct advantages, primarily in terms of hydrolytic stability.[4]

FeatureThis compoundTFP-PEG-Maleimide EsterPFP-PEG-Maleimide Ester
Reactive Group N-hydroxysuccinimide (NHS) ester2,3,5,6-Tetrafluorophenyl (TFP) esterPentafluorophenyl (PFP) ester
Target Residue Primary amines (e.g., Lysine, N-terminus)Primary and secondary aminesPrimary and secondary amines
Optimal Reaction pH 7.0 - 8.5[5]>7.5Higher than NHS esters
Hydrolytic Stability Lower; sensitive to moisture and hydrolysis increases with pH.Higher than NHS esters, leading to potentially higher reaction efficiency.Higher than NHS esters, leading to potentially higher reaction efficiency.
Key Advantage Widely used and well-documented chemistry.Increased stability in aqueous solutions, allowing for longer reaction times.High reactivity and stability.
Consideration Short half-life at basic pH necessitates prompt use after reconstitution.Can be more hydrophobic than NHS esters, potentially affecting solubility.Can be more hydrophobic than NHS esters.

Mass Spectrometry Analysis of PEGylated Products

The analysis of PEGylated proteins by mass spectrometry presents unique challenges due to the heterogeneity of the PEG chain, which can lead to a distribution of masses rather than a single peak. The two most common mass spectrometry techniques for analyzing these products are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-ESI-MS).

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
MALDI-TOF MS A laser desorbs and ionizes the sample from a matrix, and the time of flight of the ions is measured.Rapid analysis, high sensitivity for detecting trace amounts, and tolerant to some impurities.Can cause dissociation of non-covalent complexes and may have lower reproducibility for quantification.Rapid verification of PEGylation, determination of average molecular weight, and assessment of heterogeneity.
LC-ESI-MS The sample is separated by liquid chromatography and then ionized by electrospray, producing multiply charged ions that are analyzed by a mass spectrometer.Provides high resolution and accuracy, allows for the separation of different PEGylated species before MS analysis, and is well-suited for quantitative analysis.Can produce complex spectra with overlapping charge states, requiring deconvolution software for interpretation.Detailed characterization of PEGylation sites, quantification of different PEGylated forms, and analysis of complex mixtures.

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol describes the conjugation of a protein containing primary amines to a thiol-containing molecule using this compound.

Materials:

  • Protein with accessible primary amines (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Reaction of NHS Ester with Protein-NH2:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove the unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

  • Reaction of Maleimide with Molecule-SH:

    • Combine the desalted Protein-NH2-PEG-Maleimide with the Molecule-SH in a desired molar ratio.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Protocol 2: LC-MS Analysis of PEGylated Protein

This protocol provides a general procedure for the analysis of a PEGylated protein using LC-ESI-MS.

Materials:

  • PEGylated protein sample

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Optional: Triethylamine (TEA) for post-column addition

  • LC-ESI-QTOF or Orbitrap mass spectrometer

Procedure:

  • Sample Preparation:

    • Dilute the purified PEGylated protein to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer, such as 10 mM ammonium acetate.

  • LC Separation:

    • Inject the sample onto a reverse-phase column (e.g., C4 or C8).

    • Elute the protein using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 500-4000).

    • Optional Post-Column Addition of TEA: To reduce charge state complexity, infuse a solution of 0.2-1% TEA in isopropanol/acetonitrile post-column before the ESI source.

  • Data Analysis:

    • Deconvolute the resulting mass spectra using appropriate software (e.g., ProMass, MaxEnt) to obtain the zero-charge mass of the PEGylated protein and determine the distribution of PEGylated species.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis protein_nh2 Protein-NH2 reaction1 React NHS Ester (pH 7.2-7.5) protein_nh2->reaction1 mal_peg_nhs This compound mal_peg_nhs->reaction1 desalting Desalting reaction1->desalting protein_peg_mal Protein-PEG-Maleimide desalting->protein_peg_mal reaction2 React Maleimide (pH 6.5-7.5) protein_peg_mal->reaction2 molecule_sh Molecule-SH molecule_sh->reaction2 purification Purification (SEC) reaction2->purification final_conjugate Final Conjugate purification->final_conjugate lc_separation LC Separation (Reverse Phase) final_conjugate->lc_separation Sample Injection esi_ms ESI-MS Analysis lc_separation->esi_ms data_analysis Data Deconvolution esi_ms->data_analysis results Characterized Product (Mass, Purity, DoL) data_analysis->results

Experimental workflow for protein conjugation and subsequent mass spectrometry analysis.

logical_relationship cluster_reagents Crosslinker Alternatives cluster_properties Key Properties cluster_analysis Analytical Outcomes Mal-PEG16-NHS Mal-PEG16-NHS Reactivity Reactivity Mal-PEG16-NHS->Reactivity Stability Stability Mal-PEG16-NHS->Stability Solubility Solubility Mal-PEG16-NHS->Solubility TFP-PEG-Maleimide TFP-PEG-Maleimide TFP-PEG-Maleimide->Reactivity TFP-PEG-Maleimide->Stability TFP-PEG-Maleimide->Solubility PFP-PEG-Maleimide PFP-PEG-Maleimide PFP-PEG-Maleimide->Reactivity PFP-PEG-Maleimide->Stability PFP-PEG-Maleimide->Solubility Conjugation Efficiency Conjugation Efficiency Reactivity->Conjugation Efficiency Stability->Conjugation Efficiency Product Purity Product Purity Solubility->Product Purity Degree of Labeling Degree of Labeling Conjugation Efficiency->Degree of Labeling

Logical relationship between crosslinker choice, properties, and analytical outcomes.

References

A Comparative Guide to the Stability of Mal-PEG16-NHS Ester Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a pivotal decision in the design of bioconjugates. The stability of the resulting linkage directly impacts the efficacy, safety, and overall performance of molecules such as antibody-drug conjugates (ADCs), PEGylated proteins, and immobilized enzymes. The Mal-PEG16-NHS ester is a popular heterobifunctional crosslinker, valued for its ability to connect amine- and thiol-containing molecules via a flexible polyethylene glycol (PEG) spacer.[1] This guide provides an objective comparison of the stability of the linkages formed by this crosslinker, supported by experimental data and detailed protocols, and contrasts its performance with alternative bioconjugation chemistries.

The this compound contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2] The NHS ester reacts with primary amines (e.g., on lysine residues) to form a highly stable amide bond, while the maleimide group reacts with sulfhydryl or thiol groups (e.g., on cysteine residues) to form a stable thioether bond.[1][2] The PEG16 spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces potential steric hindrance, and can decrease the immunogenicity of the conjugated molecule.

Quantitative Stability Data

The stability of the this compound is primarily dictated by the hydrolytic susceptibility of its two reactive ends before conjugation and the stability of the resulting covalent bonds after conjugation.

1. Pre-Conjugation: Hydrolytic Stability of Reactive Groups

The primary challenge in using this compound is the competing reaction of hydrolysis, where the reactive groups react with water instead of the target biomolecule. This is particularly critical for the NHS ester moiety.

Reactive GroupConditionHalf-Life of HydrolysisReference
NHS Ester pH 7.0, 0°C4 - 5 hours[3]
pH 8.0, 25°C~1 hour
pH 8.6, 4°C10 minutes
Maleimide pH > 7.5Slow hydrolysis, loses specificity

Table 1: Comparative hydrolytic stability of the NHS ester and maleimide functional groups in aqueous solutions. The data highlights the critical influence of pH on the stability of the NHS ester.

2. Post-Conjugation: Stability of Formed Linkages

Once conjugated, the resulting amide and thioether bonds exhibit different stability profiles. The amide bond is exceptionally stable, whereas the thioether linkage from the maleimide reaction can be susceptible to a retro-Michael reaction.

Linkage TypeBond FormedStability ProfileKey Considerations
Amine-NHS Ester AmideHighly stableConsidered essentially permanent under physiological conditions.
Thiol-Maleimide ThioetherStable, but reversibleCan undergo thiol exchange (retro-Michael reaction) in the presence of other thiols like glutathione, especially in intracellular environments.

Table 2: Stability of the covalent bonds formed after conjugation with this compound.

Comparison with Alternative Crosslinking Chemistries

The selection of a crosslinker should be guided by the specific application, considering factors like required bond stability, reaction conditions, and the potential for in vivo use.

Linker ChemistryReactive GroupsResulting BondStabilityKey Advantages & Disadvantages
Mal-PEG-NHS Amine, ThiolAmide, ThioetherAmide: Very High. Thioether: Moderate-High.Advantages: Widely used, good reactivity, PEG spacer improves properties. Disadvantages: NHS ester is highly moisture-sensitive; thioether bond can be reversible.
Hydrazone Aldehyde/Ketone, HydrazideHydrazonepH-labileAdvantages: Cleavable under mild acidic conditions, useful for drug release in endosomes. Disadvantages: Less stable at neutral pH compared to other linkages.
Oxime Aldehyde/Ketone, AminooxyOximeHighAdvantages: More stable than hydrazone linkages, good for applications requiring higher stability.
SPAAC (Click Chemistry) Azide, Cyclooctyne (e.g., DBCO)TriazoleVery HighAdvantages: Copper-free, bioorthogonal, highly stable bond, excellent for in vivo applications. Disadvantages: Reagents can be more expensive.
Carbodiimide (EDC) Carboxyl, AmineAmideVery HighAdvantages: Creates a "zero-length" crosslink, no spacer arm is introduced. Disadvantages: Can lead to side reactions if not properly controlled.
Imidoester Amine, AmineAmidineModerateAdvantages: Preserves the positive charge of the original amine. Disadvantages: Less stable than NHS esters; reactions require higher pH.

Table 3: Objective comparison of Mal-PEG-NHS ester with alternative crosslinking strategies.

Mandatory Visualizations

G P1 Protein-NH₂ (e.g., Antibody) P1_activated Activated Intermediate (Protein-PEG-Maleimide) P1->P1_activated Amine Reaction Crosslinker This compound Crosslinker->P1_activated Purify Remove excess crosslinker (Desalting Column) P1_activated->Purify Final_Conjugate Final Bioconjugate (Protein-PEG-Molecule) P2 Molecule-SH (e.g., Drug, Peptide) Purify->P2 P2->Final_Conjugate

Caption: A typical two-step workflow for bioconjugation using a Mal-PEG-NHS ester crosslinker.

G cluster_0 NHS Ester Reaction Pathways NHS R-NHS Conjugate Stable Amide Bond (Desired Product) NHS->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylate (Side Product) NHS->Hydrolyzed Hydrolysis (Increases with pH) Amine Protein-NH₂ Water H₂O (Hydrolysis)

Caption: Competing reactions for the NHS ester: desired aminolysis versus undesired hydrolysis.

Experimental Protocols

Protocol 1: Two-Step Conjugation Using this compound

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

  • Protein-NH₂ (e.g., antibody at 1-5 mg/mL)

  • Molecule-SH (e.g., thiol-modified peptide)

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-reaction buffer (e.g., PBS, pH 6.5-7.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

Step A: Reaction with Primary Amines (NHS Ester Reaction)

  • Prepare the Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.5).

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of organic solvent should ideally be below 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • (Optional) Quench the reaction by adding Tris buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

Step B: Purification of the Intermediate

  • Remove excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with thiol-reaction buffer (PBS, pH 6.8).

  • Collect the protein-containing fractions. This is now the "Activated Intermediate."

Step C: Reaction with Sulfhydryls (Maleimide Reaction)

  • Immediately add the Molecule-SH to the purified Activated Intermediate. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is a common starting point.

  • If the Molecule-SH has internal disulfide bonds, it may need to be pre-treated with a reducing agent like TCEP. If a reducing agent is used, ensure it is removed before adding to the maleimide-activated protein.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert gas (e.g., nitrogen or argon) to prevent thiol re-oxidation.

  • The final conjugate can be purified from excess Molecule-SH using another desalting column or dialysis.

Protocol 2: Assessing the Activity of NHS Esters via Hydrolysis Assay

This protocol provides a qualitative method to determine if an NHS ester reagent is still active.

Materials:

  • NHS ester reagent (e.g., this compound)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 1 mL of amine-free buffer.

  • Prepare a control sample containing only the buffer.

  • Measure the initial absorbance (A_initial) of the reagent solution at 260 nm, using the control as a blank. This reading accounts for any N-hydroxysuccinimide that has already been released due to prior hydrolysis.

  • Induce complete hydrolysis by adding a small volume (e.g., 20 µL) of 1.0 N NaOH to the reagent solution to rapidly increase the pH. Incubate for 5-10 minutes.

  • Remeasure the absorbance of the base-treated solution at 260 nm (A_final).

  • Interpretation: If A_final is significantly greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of the base. The reagent is likely still reactive.

References

A Head-to-Head Comparison of Mal-PEG16-NHS Ester and Other Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the choice of a linker to connect a biomolecule to a payload is a critical determinant of the final conjugate's efficacy, stability, and therapeutic window. Among the diverse array of available crosslinkers, heterobifunctional linkers, which possess two different reactive moieties, offer precise control over the conjugation process. This guide provides an objective comparison of Mal-PEG16-NHS ester, a popular polyethylene glycol (PEG)-containing linker, with other commonly used heterobifunctional linkers. The comparison is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are indispensable tools for creating complex biomolecular structures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled probes.[1] These linkers possess two distinct reactive groups, enabling the sequential and controlled conjugation of two different molecules, thereby minimizing the formation of unwanted homodimers.[2] The selection of an appropriate linker depends on several factors, including the available functional groups on the biomolecules, the desired stability of the resulting conjugate, and the potential impact of the linker on the biological activity of the molecules.[2]

This compound is a heterobifunctional linker that features a maleimide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond, while the maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to create a stable thioether bond.[3][4] The linker also incorporates a 16-unit polyethylene glycol (PEG16) spacer, which enhances the solubility and biocompatibility of the conjugate, reduces aggregation, and can improve its pharmacokinetic profile.

Core Comparison of Heterobifunctional Linkers

This section provides a comparative overview of this compound against other widely used heterobifunctional linkers: SMCC, SPDP, and hydrazone-based linkers.

Chemical Structure and Reactivity
LinkerReactive Group 1 (Amine-Reactive)Reactive Group 2 (Thiol/Carbonyl-Reactive)Spacer Arm Characteristics
This compound NHS esterMaleimide (thiol-reactive)Long, hydrophilic 16-unit PEG chain.
SMCC NHS esterMaleimide (thiol-reactive)Rigid, hydrophobic cyclohexane ring.
SPDP NHS esterPyridyldithiol (thiol-reactive)Cleavable disulfide bond.
Hydrazone Linkers (Varies, often NHS ester)Hydrazide (carbonyl-reactive)pH-sensitive hydrazone bond.
Performance Characteristics: A Quantitative Look

The performance of a linker is a multi-faceted consideration, with stability being a paramount concern, especially for therapeutic applications like ADCs.

Table 1: Comparative Stability of Linker-Payload Conjugates

Linker TypeCleavage MechanismStability in Plasma (Half-life)Key Considerations
Maleimide (Mal-PEG16-NHS / SMCC) Non-cleavable (Thioether bond)Susceptible to retro-Michael reaction, leading to deconjugation. Half-life can range from hours to days depending on the local chemical environment.The thioether bond can be stabilized by hydrolysis of the succinimide ring. PEGylation can improve overall stability and pharmacokinetics.
SPDP Reducible (Disulfide bond)Cleaved by reducing agents like glutathione, which are more abundant inside cells than in plasma.Offers intracellular payload release but can exhibit some instability in the bloodstream.
Hydrazone pH-sensitive (Hydrolysis)Stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). Half-life at pH 7.4 can be around 36 hours.Provides a mechanism for pH-dependent intracellular drug release. Stability can be influenced by the structure of the hydrazone.

Table 2: Impact of PEGylation on ADC Performance (Qualitative Summary)

FeatureNon-PEGylated Linker (e.g., SMCC)PEGylated Linker (e.g., Mal-PEG16-NHS)
Solubility & Aggregation Higher propensity for aggregation, especially with hydrophobic payloads.Improved hydrophilicity, reducing aggregation.
Pharmacokinetics (PK) Can lead to faster clearance.Generally leads to a longer plasma half-life and improved exposure.
In Vitro Cytotoxicity Generally high.May sometimes show a slight decrease compared to non-PEGylated counterparts.
In Vivo Efficacy Effective, but can be limited by PK.Often enhanced due to improved PK and tumor accumulation.

Experimental Methodologies

Accurate and reproducible experimental data are crucial for the rational design and selection of heterobifunctional linkers. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: Two-Step Antibody Conjugation with Mal-PEG-NHS Ester

This protocol describes the sequential conjugation of a payload to an antibody using a Mal-PEG-NHS ester linker.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Mal-(PEG)n-NHS Ester dissolved in an organic solvent (e.g., DMSO or DMF)

  • Sulfhydryl-containing payload

  • Desalting column

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., buffer containing reduced cysteine)

Procedure:

  • Antibody-Linker Reaction:

    • Equilibrate the Mal-(PEG)n-NHS Ester to room temperature.

    • Dissolve the linker in DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification:

    • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

  • Linker-Payload Reaction:

    • Add the sulfhydryl-containing payload to the maleimide-activated antibody solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching (Optional):

    • To stop the reaction, add a quenching solution containing a molar excess of a sulfhydryl-containing compound like cysteine.

  • Final Purification:

    • Purify the final antibody-payload conjugate using a desalting column or other appropriate chromatography method to remove unreacted payload and quenching reagents.

Protocol 2: In Vitro Plasma Stability Assay

This assay is used to determine the stability of the linker and the rate of payload deconjugation in a physiological environment.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or animal plasma

  • Incubator at 37°C

  • Method for analysis (e.g., ELISA, LC-MS)

Procedure:

  • Incubation:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Immediately freeze the aliquots at -80°C to stop any further reaction.

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Block the plate to prevent non-specific binding.

    • Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.

    • Add a substrate and measure the signal, which is proportional to the amount of intact ADC.

  • Quantification of Free Payload (LC-MS-based):

    • Precipitate the proteins in the plasma samples using an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Inject the sample onto the HIC column.

    • Elute with a gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the unconjugated antibody (eluting first) and ADC species with different numbers of conjugated drugs.

    • Integrate the area of each peak.

    • The average DAR is calculated as the weighted average of the DAR of each species, based on the relative peak areas.

Visualizing Key Processes in Bioconjugation

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

NHS_Ester_Reactions cluster_reactions Competing Reactions NHSEster NHS Ester Linker Amine Primary Amine (e.g., Lysine) NHSEster->Amine Aminolysis Water Water (Hydrolysis) NHSEster->Water Hydrolysis AmideBond Stable Amide Bond (Desired Conjugation) Amine->AmideBond HydrolyzedEster Inactive Carboxylic Acid (Undesired Hydrolysis) Water->HydrolyzedEster

Caption: Competing aminolysis and hydrolysis reactions of an NHS ester.

Linker_Stability_Workflow start Start: Prepare ADCs with Different Linkers incubation Incubate ADCs in Plasma at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling analysis Analyze Samples sampling->analysis elisa ELISA for Intact ADC analysis->elisa Method 1 lcms LC-MS for Free Payload analysis->lcms Method 2 data_analysis Calculate % Intact ADC and Half-life elisa->data_analysis lcms->data_analysis comparison Compare Stability Profiles of Different Linkers data_analysis->comparison

Caption: Experimental workflow for comparing the stability of ADC linkers.

Conclusion

The selection of a heterobifunctional linker is a critical decision in the design of bioconjugates. This compound offers the advantages of a hydrophilic PEG spacer, which can improve the physicochemical properties and pharmacokinetic profile of the resulting conjugate. However, the stability of the maleimide-thiol linkage remains a key consideration. For applications where maximum stability is paramount, alternative linkers or strategies to stabilize the maleimide-thiol bond should be considered. Conversely, for applications requiring controlled release, cleavable linkers such as SPDP and hydrazones present viable options. Ultimately, the optimal linker choice is contingent on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. A thorough evaluation using the experimental protocols outlined in this guide will enable the rational selection of the most appropriate linker for your research and development needs.

References

Purity Analysis of Mal-PEG16-NHS Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional crosslinker, Maleimide-PEG16-N-hydroxysuccinimide ester (Mal-PEG16-NHS ester), is a critical reagent in the development of advanced biologics, particularly antibody-drug conjugates (ADCs). Its role as a flexible, hydrophilic spacer connecting an antibody to a therapeutic payload necessitates a high degree of purity and precise characterization to ensure the safety, efficacy, and batch-to-batch reproducibility of the final conjugate. This guide provides a comparative analysis of this compound, detailing the essential methods for purity assessment and comparing it with common alternatives.

Performance and Purity Comparison

The purity of this compound is a critical quality attribute, as impurities can lead to unwanted side reactions, aggregation, and heterogeneity in the final product. Reputable suppliers typically provide these linkers with purity levels exceeding 95%. Below is a summary of typical purity specifications for this compound and a comparison with alternative crosslinkers used in bioconjugation.

Linker TypeReactive EndsTypical PurityKey AdvantagesCommon Applications
This compound Maleimide, NHS ester>95%Well-established chemistry, good water solubility, long flexible spacer reduces steric hindrance.[1]Antibody-Drug Conjugates (ADCs), protein-peptide conjugation, surface modification.
Mal-PEG4-NHS ester Maleimide, NHS ester>98%High purity, shorter PEG chain for applications requiring less spacing.Fluorescent labeling, creating smaller bioconjugates.
SMCC Maleimide, NHS ester>95%Non-PEGylated, provides a rigid spacer which can be advantageous in certain structural studies.Crosslinking studies, enzyme immobilization.
DBCO-PEG4-NHS ester DBCO, NHS ester>95%Enables copper-free "click chemistry," which is bio-orthogonal and highly efficient.[2]Live cell imaging, in vivo conjugation where copper toxicity is a concern.[3]
Azide-PEG4-NHS ester Azide, NHS ester>95%Used in copper-catalyzed click chemistry (CuAAC), highly specific and efficient reaction.[4]Attaching probes or drugs to biomolecules modified with alkynes.

Experimental Protocols for Purity Analysis

Rigorous analytical methods are required to confirm the identity, purity, and stability of this compound. The two primary techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by RP-HPLC

RP-HPLC is the gold standard for assessing the purity of PEGylated linkers by separating the main compound from any impurities.[5] Since the PEG chain itself lacks a strong UV chromophore, detection can be challenging. Therefore, detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS) are often preferred for accurate quantification.

Sample Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35-40°C (elevated temperature can improve peak shape for PEG compounds).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the linker in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Detection: ELSD, CAD, or MS.

Structural Confirmation by NMR Spectroscopy

¹H-NMR spectroscopy is essential for confirming the chemical structure of the this compound, ensuring the presence of the maleimide and NHS ester functional groups, and verifying the integrity of the PEG chain.

Sample Protocol:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the linker in 0.5-0.7 mL of the deuterated solvent.

  • Key Spectral Features to Confirm:

    • Maleimide Protons: A characteristic singlet peak around 6.7-7.0 ppm.

    • NHS Ester Protons: A singlet peak around 2.8-2.9 ppm.

    • PEG Chain Protons: A large, repeating multiplet signal typically between 3.5 and 3.7 ppm.

    • Protons adjacent to the ester and amide groups: Distinct signals that confirm the connectivity of the linker.

Visualization of Workflow and Application

Experimental Workflow for Purity Assessment

The following diagram illustrates the typical workflow for the quality control and purity analysis of a heterobifunctional crosslinker like this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting reagent Receive this compound dissolve Dissolve in Appropriate Solvent reagent->dissolve hplc RP-HPLC Analysis (Purity, Impurities) dissolve->hplc nmr NMR Spectroscopy (Structure Verification) dissolve->nmr ms Mass Spectrometry (Molecular Weight) dissolve->ms integrate Integrate Data hplc->integrate nmr->integrate ms->integrate report Generate Certificate of Analysis (CoA) integrate->report

Caption: Workflow for the purity analysis of this compound.

Application in Antibody-Drug Conjugate (ADC) Formation

This compound is instrumental in the two-step conjugation process for creating ADCs. This method offers control over the reaction, minimizing unwanted side products.

G cluster_antibody Step 1: Antibody Activation cluster_drug Step 2: Drug Conjugation Ab Antibody (with Lysine -NH₂) ActivatedAb Maleimide-Activated Antibody Ab->ActivatedAb NHS ester reacts with Amine (pH 7-9) Linker This compound Linker->ActivatedAb Drug Drug Payload (with Thiol -SH) ADC Final Antibody-Drug Conjugate (ADC) Drug->ADC ActivatedAb2->ADC Maleimide reacts with Thiol (pH 6.5-7.5)

Caption: Two-step reaction pathway for ADC synthesis using this compound.

References

A Comparative Guide to Functional Assays for Mal-PEG16-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs). The Mal-PEG16-NHS ester is a heterobifunctional linker that offers a polyethylene glycol (PEG) spacer, a maleimide group for thiol-reactive conjugation, and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.[1][2] This guide provides an objective comparison of this compound with other common crosslinkers, supported by experimental data and detailed protocols for functional assays to evaluate the performance of the resulting conjugates.

Head-to-Head Comparison: this compound vs. Alternatives

The primary alternatives to this compound for creating protein-small molecule or protein-protein conjugates include other heterobifunctional linkers with varying spacer arms and reactive groups. A common alternative is the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which also possesses a maleimide and an NHS ester group but has a cyclohexane-based spacer instead of a PEG chain.[3]

The key differences lie in the properties imparted by the spacer. The PEG16 spacer in this compound enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[] In contrast, the cyclohexane group in SMCC is more hydrophobic, which may be advantageous in applications where the linker is not intended to be exposed to the aqueous environment.

Quantitative Data Summary

The following tables summarize typical performance data for Mal-PEG-NHS linkers compared to SMCC-based linkers. It is important to note that direct head-to-head data for the specific PEG16 length is often limited in publicly available literature; therefore, the data presented represents the performance of maleimide-PEG linkers in general.

Parameter Mal-PEG-NHS Linker SMCC-PEG Linker Reference
Conjugation Efficiency (Peptide) 84 ± 4% to ~100%High (comparable to Mal-PEG)[5]
Conjugation Yield (Antibody) Typically >90% for maleimide-thiol reactionHigh
Hydrophilicity HighLow to Moderate
In Vivo Stability (Thioether Bond) Moderate to High (can undergo retro-Michael reaction)High (cyclohexane ring enhances stability)

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation with this compound

Objective: To conjugate a small molecule containing a thiol group to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2-7.4

  • This compound

  • Thiol-containing small molecule

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into PBS using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • NHS Ester Reaction (Amine Coupling):

    • Dissolve the this compound in DMSO to a concentration of 10 mM immediately before use.

    • Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

    • Remove the excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.

  • Maleimide Reaction (Thiol Coupling):

    • Dissolve the thiol-containing small molecule in DMSO.

    • Add the thiol-containing small molecule to the maleimide-activated antibody solution. A typical molar ratio is 10-20 moles of maleimide per mole of protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

    • To quench the reaction, a free thiol such as L-cysteine can be added.

  • Purification: Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and linker.

Protocol 2: Characterization of Conjugates by HPLC

Objective: To determine the purity and drug-to-antibody ratio (DAR) of the ADC.

Materials:

  • Purified ADC sample

  • HPLC system with a UV detector

  • Size-exclusion chromatography (SEC) column

  • Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the SEC column.

    • Run the HPLC with an isocratic flow of the mobile phase.

    • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the small molecule drug.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the monomeric ADC, aggregates, and any unconjugated antibody.

    • The DAR can be calculated from the ratio of the peak areas at the two wavelengths, corrected for the extinction coefficients of the antibody and the drug.

Protocol 3: Functional Assay using ELISA

Objective: To assess the binding activity of the ADC to its target antigen.

Materials:

  • Antigen-coated 96-well plate

  • Purified ADC and unconjugated antibody (as a control)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody that recognizes the primary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in blocking buffer.

    • Add the antibody solutions to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate and add the TMB substrate.

    • Allow the color to develop, then stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Compare the binding curves of the ADC and the unconjugated antibody to determine if the conjugation process has affected the antibody's binding affinity.

Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_characterization Characterization & Functional Assay Antibody_Prep Antibody Preparation (Buffer Exchange) NHS_Reaction NHS Ester Reaction (Amine Coupling) Antibody_Prep->NHS_Reaction Add Mal-PEG16-NHS Purification_1 Desalting NHS_Reaction->Purification_1 Remove excess linker Maleimide_Reaction Maleimide Reaction (Thiol Coupling) Purification_1->Maleimide_Reaction Add Thiol-Molecule Purification_2 Purification (SEC/Dialysis) Maleimide_Reaction->Purification_2 HPLC HPLC Analysis (Purity & DAR) Purification_2->HPLC ELISA Functional ELISA (Binding Activity) Purification_2->ELISA

Caption: Experimental workflow for the creation and evaluation of an antibody-drug conjugate.

reaction_pathway cluster_reactants Reactants cluster_products Products Antibody Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS Ester Reaction (pH 7.2-8.5) Linker Mal-PEG16-NHS Linker->Activated_Ab Drug Drug (-SH) ADC Antibody-Drug Conjugate Drug->ADC Activated_Ab->ADC Maleimide Reaction (pH 6.5-7.5)

Caption: Two-step reaction pathway for this compound conjugation.

Conclusion and Recommendations

This compound is a versatile heterobifunctional linker that offers the benefits of a hydrophilic PEG spacer for improving the biophysical properties of conjugates. The choice between this compound and alternatives like SMCC will depend on the specific requirements of the application, particularly the desired hydrophilicity and stability of the final product. For applications where solubility and reduced aggregation are critical, the PEG spacer of this compound provides a distinct advantage. The provided experimental protocols offer a framework for the synthesis, characterization, and functional evaluation of bioconjugates created with this linker, enabling researchers to make informed decisions in their drug development efforts.

References

A Comparative Analysis of ADC Linkers: The Role of Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, and its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] This guide provides an objective comparison of the non-cleavable Mal-PEG16-NHS ester linker with common cleavable alternatives, supported by experimental data and detailed protocols.

The this compound is a non-cleavable linker characterized by a maleimide group for conjugation to antibody thiols, a 16-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and an N-hydroxysuccinimide (NHS) ester for attaching the cytotoxic payload.[2] The defining feature of this linker class is its high stability; the payload is released only after the complete lysosomal degradation of the antibody backbone within the target cancer cell.[3][4] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers like low pH, high glutathione concentrations, or the presence of specific enzymes in the tumor microenvironment.[5]

Mechanism of Action: Stability vs. Conditional Release

The fundamental difference between non-cleavable linkers like Mal-PEG16 and cleavable linkers lies in their drug release strategy.

  • Non-Cleavable Linkers (e.g., Mal-PEG16): These linkers form a stable thioether bond with the antibody. Upon internalization into a target cell, the entire ADC is trafficked to the lysosome. Proteolytic degradation of the antibody releases the payload, which remains attached to the linker and a single amino acid residue. This mechanism offers high plasma stability, minimizing the risk of premature drug release and associated off-target toxicity.

  • Cleavable Linkers: These are engineered with specific labile bonds. Common types include:

    • Hydrazone Linkers: Cleaved in the acidic environment of endosomes and lysosomes.

    • Disulfide Linkers: Cleaved by the high intracellular concentration of glutathione.

    • Peptide Linkers (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

G cluster_non_cleavable Non-Cleavable Linker (e.g., Mal-PEG16) cluster_cleavable Cleavable Linker (e.g., vc-cleavable) ADC1 ADC Internalization Lysosome1 Lysosomal Trafficking ADC1->Lysosome1 Degradation Antibody Degradation (Proteolysis) Lysosome1->Degradation Release1 Active Drug Release (Amino Acid-Linker-Drug) Degradation->Release1 ADC2 ADC Internalization Lysosome2 Lysosomal Trafficking ADC2->Lysosome2 Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome2->Cleavage Release2 Active Drug Release (Free Drug) Cleavage->Release2

The Role of the PEG Spacer

The inclusion of a PEG spacer, such as the 16-unit chain in this compound, is a critical design element. Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance. Hydrophilic PEG linkers counteract this by:

  • Increasing Solubility: Improving the overall water solubility of the ADC, which is crucial for formulation and preventing aggregation.

  • Enhancing Pharmacokinetics: The hydration shell created by the PEG linker can reduce non-specific interactions, prolonging circulation half-life and allowing for greater tumor accumulation.

  • Masking Hydrophobicity: This "stealth" effect can help overcome challenges associated with multidrug resistance (MDR) transporters, which often efflux hydrophobic drugs from cancer cells.

workflow

Comparative Performance Data

The choice of linker directly impacts the stability, efficacy, and toxicity of an ADC. The following tables summarize representative data comparing non-cleavable PEGylated linkers with cleavable alternatives.

Table 1: General Linker Characteristics

Feature Mal-PEG16 (Non-Cleavable) MC-vc-PABC (Cleavable) SPDB (Cleavable)
Type Non-Cleavable (Thioether) Enzyme-Cleavable (Peptide) Reductively-Cleavable (Disulfide)
Release Mechanism Antibody Proteolysis Cathepsin B Cleavage Glutathione Reduction
Payload Form Amino Acid-Linker-Drug Free Drug Free Drug
Plasma Stability Very High Moderate to High Moderate
Bystander Effect Low / Negligible Potentially High Potentially High

| Hydrophilicity | High (due to PEG16) | Moderate (mc is hydrophobic) | Moderate |

Table 2: Comparative Performance Metrics (Illustrative Data)

Parameter ADC with Mal-PEG Linker ADC with vc-PABC Linker Source
Plasma Half-Life (t½, hours in mice) ~150-200 ~80-120
% Intact ADC after 96h (in vitro plasma) > 95% ~70-85%
IC₅₀ (Antigen-Positive Cells) 5-15 pM 1-10 pM
IC₅₀ (Antigen-Negative Cells) > 3000 pM 500-1500 pM
In Vivo Efficacy (% TGI) High Very High
Maximum Tolerated Dose (MTD, mg/kg) Higher Lower

Note: Values are representative and can vary significantly based on the antibody, payload, target antigen, and specific experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines an ADC's stability by measuring payload loss over time in plasma.

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from the desired species (e.g., human, mouse). Prepare a control sample in PBS.

  • Incubation: Incubate samples at 37°C with gentle shaking.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze at -80°C to halt degradation.

  • Analysis (LC-MS Method):

    • Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).

    • Analyze the intact ADC via Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.

    • A decrease in the average DAR over time indicates linker cleavage and payload loss.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ADC's ability to kill cancer cells by assessing cell viability.

  • Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in a complete culture medium. Add the solutions to the cells.

  • Incubation: Incubate the plates at 37°C for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The this compound represents a highly stable, hydrophilic, non-cleavable linker. Its primary advantage is its exceptional stability in circulation, which translates to a favorable pharmacokinetic profile and a potentially wider therapeutic window by minimizing off-target toxicity. This makes it an excellent choice for highly potent payloads where premature release must be strictly avoided.

In contrast, cleavable linkers offer the advantage of faster and more efficient payload release inside the target cell and the potential for a "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative tumor cells. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target effects. The optimal linker strategy is not universal; it depends on the specific characteristics of the antibody, the payload, the target antigen biology, and the desired therapeutic outcome.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Mal-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Mal-PEG16-NHS ester are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the neutralization of its reactive moieties prior to final waste management.

Core Principle: Deactivation of Reactive Groups

This compound is a heterobifunctional crosslinker containing two highly reactive groups: a Maleimide and an N-hydroxysuccinimide (NHS) ester. The primary safety concern is the reactivity of these groups. Therefore, the core principle of its disposal is a two-step chemical quenching process to neutralize these functionalities, rendering the compound significantly less reactive and safer for handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.

  • Ventilation: All steps of the quenching procedure should be performed in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically used in a laboratory setting.

Step 1: Quenching the NHS Ester Moiety by Hydrolysis

The NHS ester is susceptible to hydrolysis, which converts it to a more stable carboxylic acid. This process is accelerated in a basic aqueous solution.

  • Procedure:

    • In a designated chemical waste container within a fume hood, dissolve the this compound waste in a suitable solvent in which it is soluble (e.g., water, DMSO, DMF).

    • Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.

    • For every 1 mg of solid this compound waste, add 1 mL of the 1 M sodium bicarbonate solution. If the waste is in an organic solvent, the volume of the aqueous sodium bicarbonate solution should be at least 10 times greater than the organic solvent volume.[1]

    • Stir the mixture at room temperature for a minimum of 4 hours.[1] This allows for the complete hydrolysis of the NHS ester.

Step 2: Quenching the Maleimide Moiety by Thiol Reaction

The maleimide group is reactive towards thiols. Introducing an excess of a thiol-containing compound will effectively cap and deactivate this functionality.

  • Procedure:

    • Following the hydrolysis of the NHS ester, prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.[2]

    • Add the thiol solution to the waste container in a 10-fold molar excess relative to the original amount of this compound.[2]

    • Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.[2]

Step 3: Final Disposal of the Deactivated Solution

Once both reactive groups have been quenched, the resulting solution should be disposed of as hazardous chemical waste.

  • Procedure:

    • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, for example: "Deactivated this compound waste, quenched with sodium bicarbonate and β-mercaptoethanol".

    • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal of Unused Solid this compound

If you have unused, solid this compound, it should be disposed of as hazardous chemical waste. If possible, do not open the original container. If the container is already open, carefully place it inside a secondary, sealable container before handing it over for waste collection.

Quantitative Data Summary

ParameterValue/Instruction
NHS Ester Quenching
Quenching Reagent1 M Sodium Bicarbonate (NaHCO₃) in water
Reagent Volume (Solid Waste)1 mL per 1 mg of this compound
Reagent Volume (Liquid Waste)≥10x the volume of the organic solvent
Reaction Time≥ 4 hours at room temperature
Maleimide Quenching
Quenching Reagent~100 mM β-mercaptoethanol or DTT in buffer
Reagent Molar Ratio10-fold molar excess to this compound
Reaction Time≥ 2 hours at room temperature

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_quenching Chemical Deactivation (in Fume Hood) cluster_disposal Final Disposal start This compound Waste hydrolysis Step 1: NHS Ester Hydrolysis Add 1M NaHCO3 Stir for >= 4 hours start->hydrolysis Dissolve in appropriate solvent thiol_reaction Step 2: Maleimide Quenching Add 10-fold molar excess of Thiol (BME or DTT) Stir for >= 2 hours hydrolysis->thiol_reaction After NHS ester quenching label_waste Label as Hazardous Waste with contents thiol_reaction->label_waste After maleimide quenching store_waste Store in designated secure area label_waste->store_waste ehs_pickup Arrange for EHS pickup store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided in this document is intended for guidance and should not replace the official safety and disposal protocols of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements and regulations.

References

Personal protective equipment for handling Mal-PEG16-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Mal-PEG16-NHS ester, a heterobifunctional crosslinker used in bioconjugation. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical reagent that requires careful handling to prevent potential exposure and adverse health effects. The primary hazards include skin and eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body AreaRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact.[2] Double gloving is advisable, especially when handling the solid compound or concentrated solutions.[2][3]
Eyes Safety gogglesTight-sealing safety goggles are necessary to protect against splashes of the reagent in solution.[2]
Face Face shieldA face shield should be worn in addition to safety goggles, particularly when there is a significant risk of splashing during handling of larger quantities or during sonication.
Body Laboratory coatA flame-resistant lab coat with long sleeves and a solid front is required to protect skin and clothing from contamination.
Respiratory NIOSH/MSHA-approved respirator or chemical fume hoodA respirator is required when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles. All handling of the solid should ideally be performed within a fume hood.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the vial at -20°C in a dry, tightly sealed container, protected from light and moisture. A desiccant should be used.

2.2. Preparation of Stock Solutions

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Handling Solid: All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation.

  • Dissolution: Dissolve the required amount of this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The reagent is moisture-sensitive, and solutions should not be stored.

2.3. Reaction and Quenching

  • Reaction Setup: Perform the conjugation reaction in a well-ventilated area. The NHS ester reacts with primary amines at a pH of 7-9, while the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.

  • Quenching: After the desired reaction time, quench any unreacted maleimide groups by adding an excess of a small thiol-containing compound like β-mercaptoethanol or dithiothreitol (DTT).

2.4. Spill Management

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as detailed in Table 1, including respiratory protection.

    • Cover the spill with an absorbent material such as vermiculite or sand.

    • Collect the absorbed material into a suitable, labeled container for chemical waste disposal.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

Disposal Plan

Proper segregation and disposal of chemical waste are imperative to prevent environmental contamination and adhere to regulatory standards.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerDisposal Procedure
Unused Solid Reagent Labeled hazardous chemical waste containerDispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Labeled solid hazardous waste containerPlace all contaminated disposable labware into a designated and clearly labeled solid hazardous waste container.
Liquid Waste (from reaction and quenching) Labeled liquid hazardous waste containerCollect all aqueous and organic waste containing the reagent into a compatible and clearly labeled liquid hazardous waste container.
Contaminated PPE (e.g., gloves, apron) Labeled solid hazardous waste containerDispose of all used PPE as solid chemical waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of the handling workflow for this compound, emphasizing the integration of safety measures at each step.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Receiving Receiving & Inspection Storage Storage (-20°C, Dry, Dark) Receiving->Storage Store Immediately Equilibration Equilibrate to Room Temp Storage->Equilibration Before Use Weighing Weigh Solid in Fume Hood Equilibration->Weighing Dissolution Dissolve in Anhydrous Solvent Weighing->Dissolution PPE1 Wear Full PPE Weighing->PPE1 Reaction Perform Conjugation Reaction Dissolution->Reaction Quenching Quench Unreacted Reagent Reaction->Quenching PPE2 Wear Full PPE Reaction->PPE2 Waste Waste Segregation & Disposal Quenching->Waste Spill Spill Management PPE3 Wear Full PPE Spill->PPE3

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.